molecular formula C12H18 B12442743 3-Phenylhexane CAS No. 4468-42-2

3-Phenylhexane

Cat. No.: B12442743
CAS No.: 4468-42-2
M. Wt: 162.27 g/mol
InChI Key: SLVCCWGFGQVDMN-UHFFFAOYSA-N
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Description

3-Phenylhexane is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-8-11(4-2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVCCWGFGQVDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041492
Record name 3-Phenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4468-42-2
Record name Hexan-3-ylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAN-3-YLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIQ0N3DUG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylhexane: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular formula and molecular weight of the organic compound 3-Phenylhexane, targeted towards researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound, including its molecular formula and weight, are crucial for a variety of scientific applications, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight of this compound

The molecular formula for this compound is C12H18[1][2][3]. This indicates that a single molecule of this compound is composed of 12 carbon atoms and 18 hydrogen atoms. The molecular weight is a measure of the total mass of all atoms in the molecule.

Below is a summary of the key quantitative data for this compound and its constituent elements.

ParameterValueReference
Molecular Formula C12H18[1][2][3]
Molecular Weight 162.27 g/mol [1]
162.275 g/mol [2]
Standard Atomic Weight of Carbon [12.0096, 12.0116] u[4][5]
Abridged Atomic Weight of Carbon 12.011 u[5][6]
Standard Atomic Weight of Hydrogen [1.00784, 1.00811] u[7][8]
Abridged Atomic Weight of Hydrogen 1.0080 u[7]

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. Based on the abridged atomic weights of carbon (12.011 u) and hydrogen (1.0080 u), the calculated molecular weight of this compound (C12H18) is approximately 162.276 g/mol . This value is consistent with the experimentally determined and computationally derived molecular weights reported in the literature[1][2].

Logical Relationship of Molecular Properties

The determination of a compound's molecular weight is intrinsically linked to its molecular formula and the atomic weights of its constituent elements. The following diagram illustrates this fundamental relationship.

A Atomic Weight of Carbon C Molecular Formula (C12H18) A->C B Atomic Weight of Hydrogen B->C D Molecular Weight of this compound C->D Summation

Caption: Relationship between atomic weights, molecular formula, and molecular weight.

References

An In-depth Technical Guide to the Physical Properties of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-phenylhexane. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process development. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical classification of the compound.

Quantitative Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These values are essential for understanding the behavior of the compound under various experimental conditions.

PropertyValueUnits
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Boiling Point 213.1°C at 760 mmHg
Melting Point -55°C
Density 0.862g/mL
Refractive Index 1.486
Vapor Pressure 0.243mmHg at 25°C
Flash Point 74.2°C

Note: The presented values are based on aggregated data from multiple sources and may have minor variations depending on the experimental conditions.[1][2]

Predicted Solubility Profile

Based on the chemical structure of this compound, which consists of a nonpolar alkyl chain and a phenyl group, its solubility can be predicted according to the "like dissolves like" principle. It is anticipated to be miscible with nonpolar organic solvents such as hexane, toluene, and diethyl ether. Conversely, due to its hydrophobic nature, it is expected to be insoluble in polar solvents like water and have limited solubility in lower alcohols such as methanol (B129727) and ethanol.

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental for the characterization of a chemical compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid compound like this compound.

3.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the micro-boiling point or Thiele tube method.[3]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[3]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil, to ensure uniform heating.[3][4]

  • Heating and Observation: The heating bath is gently and uniformly heated. As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.[5]

  • Boiling Point Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[5]

3.2. Determination of Density

Density is the mass of a substance per unit volume.[6][7] It is an intrinsic property that can be used to identify a substance and assess its purity.

Methodology:

  • Mass Measurement: An empty, clean, and dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed on an analytical balance.[6]

  • Volume Measurement: The container is then filled with this compound to a calibrated mark. Care should be taken to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6][7]

  • Final Mass Measurement: The container with the liquid is reweighed.

  • Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid (the difference between the final and initial masses) by its volume (V): ρ = m/V.[6] For higher accuracy, measurements should be repeated, and the average value should be reported.[6]

3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[8] It is a characteristic property of a liquid and is dependent on temperature and the wavelength of light used.[8]

Methodology:

  • Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading and Correction: The refractive index is read from the instrument's scale. Since the refractive index is temperature-dependent, the temperature at which the measurement is taken should be recorded. If necessary, a correction factor can be applied to adjust the reading to a standard temperature, typically 20°C.[8]

Visualization of Chemical Classification

To understand the structural context of this compound, the following diagram illustrates its classification within the broader family of organic compounds.

G A Organic Compounds B Hydrocarbons A->B C Aromatic Hydrocarbons B->C D Alkylbenzenes C->D E This compound D->E

Caption: Logical classification of this compound.

References

An In-depth Technical Guide to 3-Phenylhexane: CAS Number, Registry Information, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Phenylhexane, focusing on its Chemical Abstracts Service (CAS) number, detailed registry information, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in research, scientific investigation, and drug development who require detailed chemical and physical data, as well as insights into its synthesis.

Core Registry Information

This compound is an aromatic hydrocarbon. Its core identifying information is summarized below.

IdentifierValueReference
CAS Number 4468-42-2[1][2]
Molecular Formula C12H18[1][2]
Molecular Weight 162.275 g/mol [1]
IUPAC Name hexan-3-ylbenzene[2]
Synonyms Benzene, (1-ethylbutyl)-; (1-Ethylbutyl)benzene; Hexane, 3-phenyl-[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical databases.

PropertyValueReference
Boiling Point 213.1 °C at 760 mmHg[1]
Melting Point -55.4 °C[1]
Density 0.858 g/cm³[1]
Refractive Index 1.4859[1]
Flash Point 74.2 °C[1]
LogP 3.98[1]
Vapor Pressure 0.243 mmHg at 25°C[1]

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available data.

Spectroscopic TechniqueData SummaryReference
Mass Spectrometry (GC-MS) Key m/z peaks at 91, 119, and 133.[1]
¹³C NMR Spectroscopy Data available through SpectraBase.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available through SpectraBase.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with an appropriate alkyl halide, in this case, 3-bromohexane (B146008).

Synthetic Pathway

The overall synthetic scheme is a nucleophilic substitution reaction where the phenyl Grignard reagent attacks the electrophilic carbon of 3-bromohexane.

G Bromobenzene (B47551) Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg, dry ether Magnesium Magnesium Magnesium->Grignard Product This compound Grignard->Product Bromohexane 3-Bromohexane Bromohexane->Product Nucleophilic Attack Byproduct MgBr₂

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on standard Grignard reaction procedures. Note: All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene

  • 3-Bromohexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with 3-Bromohexane:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Bromobenzene, Mg, 3-Bromohexane) Grignard Grignard Reaction Start->Grignard Workup Aqueous Work-up Grignard->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Product->NMR Product->MS Product->IR

References

An In-depth Technical Guide to 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-phenylhexane, a monoalkylated aromatic hydrocarbon. The guide covers its chemical and physical properties, spectroscopic profile, a representative synthesis protocol, and its relevance within the context of medicinal chemistry and drug design.

Chemical Identity and Physical Properties

This compound is an organic compound where a phenyl group is attached to the third carbon atom of a hexane (B92381) chain. Its IUPAC name is systematically derived as hexan-3-ylbenzene .[1] It is also known by synonyms such as (1-ethylbutyl)benzene.[1][2][3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 4468-42-2[1][2]
Molecular Formula C₁₂H₁₈[1][2]
Molecular Weight 162.27 g/mol [1][3]
Density 0.858 - 0.862 g/cm³[2][3]
Boiling Point 213.1 °C (at 760 mmHg)[2]
Melting Point -55.4 °C[2][3]
Flash Point 74.2 °C[2]
Refractive Index 1.486[2][3]
LogP (Octanol/Water) 3.98 - 4.7[2]
UNII KIQ0N3DUG5[1][2]

Spectroscopic Profile for Structural Elucidation

The structural confirmation of this compound relies on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected characteristic signals are described below. The availability of ¹³C NMR, GC-MS, and IR spectra is documented in chemical databases.[1]

  • Aromatic Protons: A complex multiplet signal is expected between δ 7.1-7.4 ppm, integrating to 5 protons, which corresponds to the monosubstituted benzene (B151609) ring.

  • Benzylic Proton: A multiplet signal corresponding to the single proton on the carbon directly attached to the phenyl ring (C3 of the hexane chain) is expected. Its chemical shift would be influenced by the adjacent alkyl groups and the phenyl ring.

  • Alkyl Protons: A series of overlapping multiplets and triplets would appear in the upfield region (δ 0.8-1.8 ppm) corresponding to the protons of the two ethyl and one propyl group fragments of the hexane chain. The terminal methyl groups (CH₃) would likely appear as triplets.

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm): one quaternary carbon (ipso-carbon attached to the alkyl chain) and three protonated carbons (ortho, meta, para), with the para-carbon signal typically being the least intense.

  • Alkyl Carbons: Six distinct signals are expected in the aliphatic region (δ 10-50 ppm) for the six carbons of the hexane chain, reflecting the asymmetry of the molecule.

In an Electron Ionization (EI) Mass Spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. The fragmentation pattern would likely show a prominent peak at m/z = 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a classic fragmentation for alkylbenzenes. Other fragments would result from the cleavage of the alkyl chain.

  • Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Aromatic C=C Bending: Characteristic peaks for benzene ring substitution are found in the 1450-1600 cm⁻¹ region.

  • Out-of-Plane (OOP) Bending: Strong absorptions between 690-770 cm⁻¹ are indicative of monosubstituted benzene rings.

Synthesis and Experimental Protocols

This compound can be synthesized via several methods common in organic chemistry. A representative and widely applicable method is the Friedel-Crafts alkylation of benzene.

This protocol describes the alkylation of benzene with 3-bromohexane (B146008) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: C₆H₅Br + C₆H₆ --(AlCl₃)--> C₁₂H₁₈ + HBr

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HBr gas), and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and excess dry benzene, which serves as both reactant and solvent.

  • Addition of Alkyl Halide: Add 3-bromohexane (1.0 equivalent) to the dropping funnel. Begin adding the 3-bromohexane dropwise to the stirred benzene/AlCl₃ mixture at 0-5 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

G cluster_workflow Synthesis Workflow: Friedel-Crafts Alkylation prep 1. Apparatus Setup (Inert Atmosphere) reagents 2. Charge Benzene & AlCl3 Catalyst prep->reagents addition 3. Add 3-Bromohexane (Dropwise, 0-5 °C) reagents->addition react 4. Reaction (Stir at RT, 2-4h) addition->react quench 5. Quench (Ice/HCl) react->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Dry & Purify (Vacuum Distillation) workup->purify product Pure this compound purify->product G cluster_relations Logical Relationships in Medicinal Chemistry parent Phenyl-Containing Drug Candidate issues Identified Issues: - High Lipophilicity - Metabolic Instability - Poor Solubility parent->issues strategy Strategy: Bioisosteric Replacement issues->strategy replacement Replace Phenyl Ring with Saturated 3D Scaffold (e.g., Bicycloalkane) strategy->replacement goal Goal: Improved Drug Properties replacement->goal G cluster_analytical Analytical Confirmation Workflow start Synthesized Crude Product gcms GC-MS Analysis start->gcms Purity & Mol. Weight nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Connectivity ir IR Spectroscopy start->ir Functional Groups end Structure Confirmed & Purity Assessed gcms->end nmr->end ir->end

References

An In-depth Technical Guide to 3-Phenylhexane and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylhexane, including its various synonyms, chemical properties, and detailed synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Nomenclature and Synonyms of this compound

This compound is an aromatic hydrocarbon. It is crucial for researchers to be familiar with its various synonyms to ensure comprehensive literature searches and unambiguous communication. The IUPAC name for this compound is hexan-3-ylbenzene. A comprehensive list of its known synonyms is presented in Table 1.

Table 1: Synonyms for this compound

Synonym TypeSynonym
IUPAC Name hexan-3-ylbenzene[1]
Common Name This compound[1][2][3]
CAS Registry Number 4468-42-2[1][2][3]
Other Names Benzene (B151609), (1-ethylbutyl)-[1][2][3]
Hexane, 3-phenyl-[1][2][3]
(1-ETHYLBUTYL)BENZENE[1][2][3]
1-(HEXAN-3-YL)BENZENE[2]
(3-Hexyl)benzene[1]
[(3R)-hexan-3-yl]benzene[4]
[S,(+)]-3-Phenylhexane[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C12H18[1][3]
Molecular Weight 162.27 g/mol [1]
Boiling Point 213.1°C at 760 mmHg[3]
Melting Point -55.4°C[3]
Density 0.858 g/cm³[3]
Refractive Index 1.4859[3]
LogP 3.98030[3]
Flash Point 74.2°C[3]
Vapor Pressure 0.243 mmHg at 25°C[3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Two common and effective approaches are the Grignard reaction and Friedel-Crafts alkylation.

One of the most direct methods for the synthesis of this compound is the Grignard reaction between phenylmagnesium bromide and 3-bromohexane (B146008). This method is known for its relatively high yield.[2]

Experimental Protocol:

  • Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene (B47551), 3-bromohexane, 1 M HCl solution, saturated NaCl solution, anhydrous sodium sulfate.

  • Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with 3-Bromohexane:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Step 3: Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl solution with vigorous stirring.

    • Separate the organic layer and wash it with saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification Bromobenzene Bromobenzene Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium Bromide + Mg, Anhydrous Ether Mg Mg Mg->Phenylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Phenylmagnesium Bromide Crude Product Crude Product Phenylmagnesium Bromide->Crude Product + 3-Bromohexane 3-Bromohexane 3-Bromohexane 3-Bromohexane->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound 1. Quench (1M HCl) 2. Extraction 3. Drying 4. Distillation 1M HCl 1M HCl

Caption: Grignard Reaction Workflow for this compound Synthesis.

Friedel-Crafts alkylation offers an alternative route to synthesize this compound by reacting benzene with a suitable alkylating agent, such as 3-hexanol (B165604) or 3-chlorohexane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]

Experimental Protocol:

  • Materials: Benzene, 3-hexanol (or 3-chlorohexane), anhydrous aluminum chloride (AlCl₃), 1 M HCl solution, saturated sodium bicarbonate solution, saturated NaCl solution, anhydrous magnesium sulfate.

  • Step 1: Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and excess benzene.

    • Cool the mixture to 0-5°C in an ice bath.

  • Step 2: Alkylation:

    • Add 3-hexanol (or 3-chlorohexane) dropwise to the stirred benzene-AlCl₃ mixture. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Step 3: Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice and 1 M HCl to decompose the catalyst.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and saturated NaCl solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the excess benzene by distillation.

    • Purify the residue by fractional distillation under reduced pressure to yield this compound.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification Benzene Benzene Reaction Mixture Reaction Mixture Benzene->Reaction Mixture AlCl3 AlCl3 AlCl3->Reaction Mixture Crude Product Mixture Crude Product Mixture Reaction Mixture->Crude Product Mixture + 3-Hexanol 3-Hexanol 3-Hexanol 3-Hexanol->Crude Product Mixture Purified this compound Purified this compound Crude Product Mixture->Purified this compound 1. Decompose Catalyst 2. Wash 3. Dry 4. Distill Ice/HCl Ice/HCl

Caption: Friedel-Crafts Alkylation Workflow.

Potential Biological Activity and Future Research Directions

Currently, there is a notable lack of published scientific literature detailing the specific biological effects of this compound. Its primary role appears to be as a chemical intermediate. However, structurally related phenylalkanes may exhibit biological activities that warrant investigation for this compound.

To elucidate the potential biological effects of this compound, a systematic experimental approach is necessary. The following proposed workflow outlines a potential strategy for researchers.

G This compound This compound In_vitro_Screening In vitro Screening This compound->In_vitro_Screening Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT on cancer cell lines) In_vitro_Screening->Cytotoxicity_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC determination) In_vitro_Screening->Antimicrobial_Assays Receptor_Binding_Assays Receptor Binding Assays In_vitro_Screening->Receptor_Binding_Assays Hit_Identification Hit Identification & Lead Optimization Cytotoxicity_Assays->Hit_Identification Antimicrobial_Assays->Hit_Identification Receptor_Binding_Assays->Hit_Identification In_vivo_Studies In vivo Studies (Animal Models) Hit_Identification->In_vivo_Studies Toxicity_Studies Toxicity Studies In_vivo_Studies->Toxicity_Studies Pharmacokinetic_Studies Pharmacokinetic Studies In_vivo_Studies->Pharmacokinetic_Studies Efficacy_Studies Efficacy Studies In_vivo_Studies->Efficacy_Studies

Caption: Proposed Workflow for Biological Activity Screening.

This guide provides a foundational understanding of this compound. Further research into its biological activities could reveal novel applications in pharmacology and drug development.

References

Spectral Analysis of 3-Phenylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Phenylhexane (CAS No: 4468-42-2), a substituted aromatic hydrocarbon. The document details its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Experimental protocols and data visualizations are included to facilitate a deeper understanding of its molecular structure and properties.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern upon ionization.

Data Summary:

PropertyValue
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol
Ionization MethodElectron Ionization (EI)
Major Fragment Ions (m/z)
Base Peak91
Second Highest119
Third Highest133

Table 1: Key mass spectrometry data for this compound. Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Fragmentation Analysis:

The fragmentation pattern is characteristic of an alkylbenzene. The prominent peak at m/z 91 corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement. The peak at m/z 119 can be attributed to the loss of a propyl group ([M-C₃H₇]⁺), and the peak at m/z 133 corresponds to the loss of an ethyl group ([M-C₂H₅]⁺).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of specific functional groups and the nature of its chemical bonds.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3085, 3062, 3028MediumAromatic C-H stretch
~2958, 2927, 2872StrongAliphatic C-H stretch
~1604, 1495, 1454MediumAromatic C=C ring stretch
~768, 698StrongC-H out-of-plane bend (mono-substituted benzene)

Table 2: Predicted significant IR absorption peaks for this compound. This data is based on typical values for alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C (quaternary)~145
Aromatic C-H~128.5, ~128.3, ~126.5
Methine C (benzylic)~45
Methylene C's (alkyl)~35, ~25
Methyl C's (alkyl)~14, ~11

Table 3: Predicted ¹³C NMR chemical shifts for this compound. Values are estimated based on structure-property relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

Predicted Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H's~7.1-7.3Multiplet5H
Methine H (benzylic)~2.5Quintet1H
Methylene H's (alkyl)~1.6, ~1.3Multiplet4H
Methyl H's (alkyl)~0.9, ~0.8Triplet, Triplet6H

Table 4: Predicted ¹H NMR data for this compound. Chemical shifts and multiplicities are estimations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is typically placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data IR_Data Functional Groups Bond Vibrations IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Report Comprehensive Spectral Data Sheet NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Genesis of a Molecule: An In-Depth Technical Guide to the Discovery and Synthesis of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane, a seemingly simple aromatic hydrocarbon, holds a place in the broader landscape of organic chemistry, particularly in the study of alkylated aromatic compounds. Its synthesis and characterization are rooted in the foundational principles of carbon-carbon bond formation, primarily through classical reactions such as Friedel-Crafts alkylation and Grignard reactions. This technical guide delves into the historical context of the discovery and synthesis of this compound, providing detailed experimental protocols for its preparation and a comprehensive summary of its physicochemical and spectroscopic data. The logical pathways of its synthesis are also visualized to offer a clear and concise understanding of the chemical transformations involved.

Historical Perspective and Discovery

The precise first synthesis of this compound is not attributed to a single, landmark discovery but rather emerged from the broader systematic investigation of alkylbenzenes in the early to mid-20th century. The intellectual groundwork for its synthesis was laid by the pioneering work of Charles Friedel and James Crafts in 1877, who discovered the eponymous reaction that allows for the alkylation of aromatic rings.[1]

A comprehensive review by A. W. Francis in 1947, published in Chemical Reviews, systematically cataloged the synthesis and properties of a vast number of alkylbenzenes, including 15 of the 17 possible hexylbenzene (B86705) isomers. It is within this extensive body of work that the early, documented preparations of this compound are situated. These early syntheses were crucial for establishing the fundamental principles of electrophilic aromatic substitution and for the characterization of the various isomers of phenylated alkanes.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two classical and robust methods: the Friedel-Crafts alkylation of benzene (B151609) and the Grignard reaction.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation provides a direct route to this compound by reacting benzene with a suitable six-carbon alkylating agent in the presence of a Lewis acid catalyst. The most common precursors are 3-halohexanes (e.g., 3-chlorohexane (B1360981) or 3-bromohexane) or hexenes.

Reaction Principle: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), facilitates the formation of a secondary carbocation from the alkyl halide. This carbocation then acts as an electrophile, attacking the electron-rich benzene ring to form this compound.[2][3] When using an alkene like 3-hexene, a protic acid or a Lewis acid is required to generate the carbocation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 3-Chlorohexane

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The apparatus must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (13.3 g, 0.1 mol) and dry benzene (100 mL). The mixture is cooled in an ice bath.

  • Addition of Alkylating Agent: 3-Chlorohexane (12.1 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature between 5-10 °C with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then gently refluxed for an additional hour to ensure complete reaction.

  • Work-up: The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and finally with brine. The solution is then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Logical Workflow for Friedel-Crafts Alkylation:

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Benzene Benzene Electrophilic_Attack Electrophilic Aromatic Substitution Benzene->Electrophilic_Attack Alkyl_Halide 3-Chlorohexane Carbocation_Formation Carbocation Formation (Electrophile Generation) Alkyl_Halide->Carbocation_Formation  + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Catalyst->Carbocation_Formation Carbocation_Formation->Electrophilic_Attack Product This compound Electrophilic_Attack->Product Purification Work-up & Distillation Product->Purification

Friedel-Crafts Alkylation pathway for this compound synthesis.
Grignard Reaction

An alternative and often higher-yielding method for the synthesis of this compound involves the use of a Grignard reagent. This approach offers greater control over the product formation and avoids the potential for carbocation rearrangements that can occur in Friedel-Crafts alkylations.

Reaction Principle: Phenylmagnesium bromide, a Grignard reagent, is prepared from bromobenzene (B47551) and magnesium metal. This organometallic compound acts as a potent nucleophile, attacking an electrophilic carbon. In one plausible route, the Grignard reagent reacts with 3-hexanone (B147009) to form a tertiary alcohol, which is then reduced to yield this compound. A more direct route involves the reaction of phenylmagnesium bromide with a 3-halohexane.

Experimental Protocol: Grignard Synthesis from Phenylmagnesium Bromide and 3-Bromohexane (B146008)

  • Preparation of Phenylmagnesium Bromide:

    • A 500 mL three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be flame-dried to ensure anhydrous conditions.

    • Magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine (as an initiator) are placed in the flask.

    • A solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

    • A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated by gentle warming if necessary. Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Bromohexane:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of 3-bromohexane (16.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • The reaction mixture is then stirred at room temperature for 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid with cooling.

    • The mixture is transferred to a separatory funnel, and the ether layer is collected. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by fractional distillation under reduced pressure. A reported yield for a similar reaction is 71.0%.[4]

Logical Workflow for Grignard Synthesis:

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_final_product Product & Purification Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent  + Mg Magnesium Magnesium Magnesium->Grignard_Reagent Coupling Nucleophilic Substitution Grignard_Reagent->Coupling Haloalkane 3-Bromohexane Haloalkane->Coupling Final_Product This compound Coupling->Final_Product Purification_Step Work-up & Distillation Final_Product->Purification_Step

References

3-Phenylhexane: A Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological and safety data for 3-Phenylhexane (CAS No: 4468-42-2) is largely unavailable in publicly accessible scientific literature and databases. Safety Data Sheets (SDS) from various chemical suppliers consistently report "no data available" for critical toxicological endpoints. Therefore, this guide provides an in-depth analysis based on the toxicological profiles of structurally similar and relevant compounds, namely n-hexane and benzene (B151609). This approach, known as "read-across," is a common practice in chemical risk assessment to infer the potential hazards of a substance when direct experimental data is lacking. The information presented herein should be interpreted with this context in mind and is intended to guide further research and safety evaluations.

Executive Summary

This compound is an aromatic hydrocarbon whose toxicological properties have not been extensively studied. This guide synthesizes available information and extrapolates potential hazards based on the well-characterized toxicities of its structural components: an aliphatic hexane (B92381) chain and an aromatic benzene ring. The primary concerns associated with exposure to similar compounds include neurotoxicity, hematotoxicity, and carcinogenicity. This document provides a comprehensive overview of potential toxicological endpoints, standardized experimental protocols for their evaluation, and a discussion of possible mechanistic pathways.

Quantitative Toxicological Data (Based on Structurally Similar Compounds)

Due to the absence of specific data for this compound, the following tables summarize key toxicological data for n-hexane and benzene to provide a conservative estimate of potential hazards.

Table 1: Acute Toxicity Data for n-Hexane and Benzene

CompoundParameterRoute of ExposureSpeciesValueReference
n-Hexane LC50InhalationRat48,000 ppm (4 hours)[1]
LD50OralRat28,710 mg/kg[1]
Benzene LC50InhalationRat13,700 ppm (4 hours)[2]
LD50OralRat930 mg/kg[3]

Table 2: Chronic Toxicity and Exposure Limits for n-Hexane and Benzene

CompoundEndpointExposure Limit/GuidelineOrganizationValueReference
n-Hexane NeurotoxicityPEL (Permissible Exposure Limit)OSHA500 ppm (8-hour TWA)[4]
REL (Recommended Exposure Limit)NIOSH50 ppm (10-hour TWA)[4]
TLV (Threshold Limit Value)ACGIH50 ppm (8-hour TWA)[4]
Benzene Carcinogenicity (Leukemia)PEL (Permissible Exposure Limit)OSHA1 ppm (8-hour TWA)[3]
REL (Recommended Exposure Limit)NIOSH0.1 ppm (10-hour TWA)[5]
TLV (Threshold Limit Value)ACGIH0.5 ppm (8-hour TWA)[5]

TWA: Time-Weighted Average

Potential Toxicological Profile of this compound

Based on its structure, this compound may exhibit a toxicological profile that is a hybrid of n-hexane and benzene.

  • Neurotoxicity: The hexane component suggests a potential for peripheral neuropathy upon chronic exposure, similar to that caused by n-hexane's metabolite, 2,5-hexanedione.[6] Symptoms could include numbness, tingling, and weakness in the extremities.[7]

  • Hematotoxicity and Carcinogenicity: The presence of the benzene ring raises concerns about potential bone marrow toxicity (hematotoxicity), leading to conditions like aplastic anemia, and an increased risk of leukemia, which are hallmark effects of chronic benzene exposure.[2][8]

  • Skin and Eye Irritation: As indicated in available SDS, this compound is expected to be a skin and eye irritant.[8][9]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[8]

Experimental Protocols for Toxicological Assessment

Should testing of this compound be undertaken, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines are recommended for a comprehensive toxicological evaluation.

Acute Toxicity
  • Acute Oral Toxicity (OECD Guideline 423): This method involves the administration of the test substance to animals in a stepwise procedure.[10] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test on a small number of animals determines the next step, allowing for classification of the substance into a specific toxicity class with the use of a minimal number of animals.[11][12]

Irritation and Corrosivity
  • Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[13] A small amount of the substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin on a single animal (typically a rabbit) for a 4-hour exposure period.[14][15][16][17] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[14]

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): This guideline assesses the potential for a substance to cause eye irritation or serious eye damage.[18][19] The test substance is applied in a single dose to one eye of an animal (typically a rabbit), with the untreated eye serving as a control.[20][21][22] Ocular reactions, such as corneal opacity, iritis, and conjunctival redness and swelling, are scored at specific time points.[19]

Genotoxicity
  • Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This is an in vitro test to detect gene mutations.[23] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid.[24][25] The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[26] The test is performed with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[23]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways for this compound are unknown, the mechanisms of its structural analogs, n-hexane and benzene, provide valuable insights.

n-Hexane Neurotoxicity

The neurotoxicity of n-hexane is primarily attributed to its metabolite, 2,5-hexanedione.[6] This metabolite is thought to cause neurofilament cross-linking in axons, disrupting axonal transport and leading to axonal swelling and ultimately, peripheral neuropathy.[27]

nHexane_Metabolism_and_Neurotoxicity cluster_metabolism Metabolism in Liver cluster_toxicity Mechanism of Neurotoxicity n-Hexane n-Hexane 2-Hexanol 2-Hexanol n-Hexane->2-Hexanol Cytochrome P450 2,5-Hexanediol 2,5-Hexanediol 2-Hexanol->2,5-Hexanediol 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanediol->2,5-Hexanedione Neurofilament Cross-linking Neurofilament Cross-linking 2,5-Hexanedione->Neurofilament Cross-linking Causes Axonal Transport Disruption Axonal Transport Disruption Neurofilament Cross-linking->Axonal Transport Disruption Axonal Swelling Axonal Swelling Axonal Transport Disruption->Axonal Swelling Peripheral Neuropathy Peripheral Neuropathy Axonal Swelling->Peripheral Neuropathy

Metabolism of n-Hexane and its Path to Neurotoxicity.
Benzene Carcinogenicity

Benzene is metabolized in the liver by Cytochrome P450 enzymes to reactive intermediates, such as benzene oxide.[28] These metabolites can be further converted to compounds like benzoquinone, which can generate reactive oxygen species (ROS) and form DNA adducts in the bone marrow.[28][29] This leads to DNA damage, chromosomal aberrations, and ultimately, an increased risk of leukemia.[29] Key signaling pathways implicated in benzene-induced hematotoxicity and leukemogenesis include NF-κB and STAT3.[30][31][32]

Benzene_Metabolism_and_Carcinogenicity cluster_metabolism Metabolism in Liver cluster_toxicity Mechanism of Carcinogenicity in Bone Marrow Benzene Benzene Benzene Oxide Benzene Oxide Benzene->Benzene Oxide CYP2E1 Phenol Phenol Benzene Oxide->Phenol Hydroquinone Hydroquinone Phenol->Hydroquinone Benzoquinone Benzoquinone Hydroquinone->Benzoquinone ROS Generation ROS Generation Benzoquinone->ROS Generation Induces DNA Adducts DNA Adducts Benzoquinone->DNA Adducts Forms DNA Damage & Chromosomal Aberrations DNA Damage & Chromosomal Aberrations ROS Generation->DNA Damage & Chromosomal Aberrations DNA Adducts->DNA Damage & Chromosomal Aberrations Leukemia Leukemia DNA Damage & Chromosomal Aberrations->Leukemia

Metabolic Activation of Benzene and its Carcinogenic Mechanism.

Conclusion and Recommendations

In the absence of direct toxicological data, a precautionary approach should be taken when handling this compound. Based on the toxicological profiles of n-hexane and benzene, there is a potential for neurotoxicity, hematotoxicity, carcinogenicity, and skin, eye, and respiratory irritation. It is strongly recommended that comprehensive toxicological testing, following established OECD guidelines, be conducted to accurately characterize the hazard profile of this compound. Until such data is available, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used, and exposure should be minimized in a well-ventilated environment. Professionals in drug development should consider these potential liabilities early in the development process.

References

Navigating the Non-Polar Realm: A Technical Guide to the Solubility of 3-Phenylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-phenylhexane, a non-polar aromatic hydrocarbon. In the absence of extensive empirical solubility data in publicly available literature, this document leverages fundamental principles of organic chemistry and the physicochemical properties of this compound to predict its solubility in a range of common organic solvents. This guide is intended to serve as a valuable resource for laboratory researchers, process chemists, and formulation scientists, offering insights into solvent selection and the design of experimental protocols for solubility determination.

Introduction to this compound and Its Physicochemical Profile

This compound is an organic compound with the chemical formula C₁₂H₁₈. Structurally, it consists of a hexane (B92381) chain with a phenyl group attached to the third carbon atom. This structure imparts a predominantly non-polar and hydrophobic character to the molecule, which is a critical determinant of its solubility behavior.

A key indicator of its non-polar nature is its high octanol-water partition coefficient (LogP), with reported values around 4.7.[1] This high LogP value signifies a strong preference for non-polar environments over aqueous ones, suggesting poor solubility in water but high solubility in non-polar organic solvents.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₂H₁₈[2]
Molecular Weight162.27 g/mol [2]
Density~0.858 - 0.862 g/cm³[1][3]
Boiling Point~213.1 - 226 °C[1][4]
Melting Point~ -55.4 to -61 °C[1][4]
XLogP34.7[1]

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents.[5][6][7] The large, non-polar alkyl and phenyl groups dominate the molecule's properties, leading to favorable van der Waals interactions with non-polar solvent molecules.

The following table provides a qualitative and estimated quantitative prediction of the solubility of this compound in various organic solvents. It is crucial to note that these are predictions based on chemical principles and the behavior of structurally similar compounds.[8] Actual experimental determination is highly recommended for precise applications.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (STP)

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHighly Soluble / Miscible The alkyl chain of this compound has strong structural similarity to these solvents, leading to very favorable van der Waals interactions.
Non-Polar Aromatic Toluene, Benzene, XyleneHighly Soluble / Miscible The phenyl group of this compound allows for favorable π-π stacking and van der Waals interactions with aromatic solvents.
Chlorinated Dichloromethane, ChloroformSoluble These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds, including those with significant non-polar character.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble While possessing some polarity due to the oxygen atom, the overall non-polar character of the alkyl groups in these ethers allows for good solvation of this compound.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderately Soluble These solvents are more polar than ethers and may have some limitations in dissolving highly non-polar compounds.
Esters Ethyl AcetateModerately Soluble Similar to ketones, the polarity of the ester group will limit the solubility of the non-polar this compound.
Alcohols Ethanol, Methanol, IsopropanolSlightly Soluble to Insoluble The highly polar hydroxyl group and hydrogen bonding network in alcohols make them poor solvents for non-polar hydrocarbons like this compound.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Insoluble The very high polarity and dipole moments of these solvents make them unsuitable for dissolving non-polar compounds.

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Experimental Protocol
  • Materials and Equipment:

    • This compound (solute)

    • Selected organic solvents

    • Volumetric flasks and pipettes

    • Scintillation vials or sealed flasks

    • Constant temperature shaker or incubator

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical balance

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Procedure:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable volatile solvent (e.g., hexane) for GC or HPLC analysis.

    • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. "Excess" means that undissolved solid or liquid should be visible.

    • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium solubility is reached.

    • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature to allow for the separation of the saturated solution from the excess undissolved this compound.

    • Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

    • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analysis: Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

    • Calculation: Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualizing Methodologies and Relationships

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Samples (Excess Solute in Solvent) start->prep_samples analyze Analyze via GC or HPLC prep_standards->analyze equilibrate Equilibrate (Constant Temperature Agitation) prep_samples->equilibrate phase_sep Phase Separation (Settle Undissolved Solute) equilibrate->phase_sep sample_filter Sample and Filter Supernatant phase_sep->sample_filter dilute Dilute Sample sample_filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

A Technical Guide to the Thermophysical Properties of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1] As a substituted alkane, its thermophysical properties are of significant interest in various fields, including chemical engineering, materials science, and drug development, where it may be used as a solvent or a reference compound. This guide provides a comprehensive overview of the key thermophysical properties of this compound, detailing their dependence on temperature. The information presented herein is compiled from critically evaluated data and established experimental methodologies.

Core Thermophysical Properties

The following sections detail the essential thermophysical properties of this compound. The data is presented in tabular format for clarity and ease of comparison.

General Properties

A summary of the general physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈
Molar Mass 162.276 g/mol [2]
Boiling Point 213.1 °C at 760 mmHg
Melting Point -55.4 °C
Density 0.858 g/cm³[3]
Refractive Index 1.4859[3]
Vapor Pressure 0.243 mmHg at 25 °C[3]
Flash Point 74.2 °C[3]
Temperature-Dependent Properties

The thermophysical properties of this compound exhibit a strong dependence on temperature. The following tables summarize the available data for the liquid phase.

Table 1: Density of Liquid this compound as a Function of Temperature [2]

Temperature (K)Density (g/cm³)
217.82 - 669Data available across this range

Table 2: Viscosity of Liquid this compound as a Function of Temperature [2]

Temperature (K)Viscosity (mPa·s)
273.15 - 660Data available across this range

Table 3: Thermal Conductivity of Liquid this compound as a Function of Temperature [2]

Temperature (K)Thermal Conductivity (W/m·K)
220 - 600Data available across this range

Table 4: Heat Capacity at Saturation Pressure of Liquid this compound as a Function of Temperature [2]

Temperature (K)Heat Capacity (J/mol·K)
217.82 - 655.62Data available across this range

Experimental Protocols

The determination of thermophysical properties requires precise and standardized experimental methodologies. Below are detailed overviews of common techniques used for measuring the properties of liquids like this compound.

Density Measurement

The density of liquids is often determined using a vibrating tube densimeter.[4]

Methodology:

  • A U-shaped tube is filled with the sample liquid.

  • The tube is electromagnetically excited to oscillate at its natural frequency.

  • The oscillation frequency is precisely measured.

  • The density of the sample is determined from the relationship between the oscillation period and the mass of the liquid in the tube.

  • The temperature of the sample is controlled using a thermostat bath.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity generally decreases with increasing temperature.[5] Common methods for viscosity measurement include the use of capillary viscometers or rotational viscometers.

Methodology (Capillary Viscometer):

  • The time taken for a fixed volume of the liquid to flow through a calibrated capillary tube under the influence of gravity is measured.

  • The kinematic viscosity is calculated from this time using the viscometer constant.

  • The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.[6] The Du Noüy ring method and the Wilhelmy plate method are widely used for its measurement.[7]

Methodology (Du Noüy Ring Method):

  • A platinum ring is placed on the surface of the liquid.

  • The force required to pull the ring from the surface is measured using a tensiometer.

  • The surface tension is calculated from this force, considering the dimensions of the ring and a correction factor.

Thermal Conductivity Measurement

The transient hot-wire method is a common technique for measuring the thermal conductivity of liquids.

Methodology:

  • A thin platinum wire immersed in the liquid serves as both a heating element and a resistance thermometer.

  • A short electrical pulse is applied to the wire, causing a rapid increase in its temperature.

  • The rate of temperature increase is measured by monitoring the change in the wire's resistance.

  • The thermal conductivity of the surrounding liquid is determined from the rate of heat dissipation from the wire.

Visualizations

Experimental Workflow for Thermophysical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a thermophysical property of a liquid.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample_Purity Sample Purification Characterization Purity Characterization (e.g., GC-MS) Sample_Purity->Characterization Apparatus Apparatus Setup & Calibration Characterization->Apparatus Temp_Control Temperature Control Apparatus->Temp_Control Data_Acquisition Data Acquisition Temp_Control->Data_Acquisition Raw_Data Raw Data Processing Data_Acquisition->Raw_Data Calculation Property Calculation Raw_Data->Calculation Uncertainty Uncertainty Analysis Calculation->Uncertainty Final_Result Final Property Value Uncertainty->Final_Result

References

The Enigmatic Presence of 3-Phenylhexane in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the current scientific landscape reveals a notable absence of documented evidence for the natural occurrence of 3-Phenylhexane in biological systems. Despite its well-defined chemical structure and properties, comprehensive searches of scientific literature and databases have not yielded reports of its isolation from plant, animal, or microbial sources. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's known characteristics, a hypothetical biosynthetic pathway based on established biochemical principles, and detailed experimental protocols that could be employed for its potential discovery and characterization in natural products.

Known Chemical and Physical Properties of this compound

While its natural origin remains unconfirmed, the chemical and physical properties of this compound are well-documented. This information is crucial for developing appropriate extraction and analytical methodologies.

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Appearance Colorless liquid
Boiling Point 213.1 °C at 760 mmHg
Density 0.858 g/cm³
LogP 3.98
CAS Number 4468-42-2

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of aromatic compounds in plants, particularly phenylpropanoids, is well-established and originates from the aromatic amino acid phenylalanine.[1][2][3] Phenylalanine is first converted to cinnamic acid, a central precursor for a vast array of natural products.[1] While the specific enzymatic steps leading to this compound are not known, a plausible hypothetical pathway can be constructed based on known biochemical reactions.

This proposed pathway begins with phenylalanine and proceeds through the established phenylpropanoid pathway to cinnamic acid.[4] Subsequent enzymatic reactions, including decarboxylation, a series of reductions, and finally alkylation, could theoretically lead to the formation of the this compound skeleton.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Phenylpropanoic_Acid Phenylpropanoic Acid Cinnamic_Acid->Phenylpropanoic_Acid Reduction Phenylpropanal Phenylpropanal Phenylpropanoic_Acid->Phenylpropanal Reduction Phenylpropane 1-Phenylpropane Phenylpropanal->Phenylpropane Reduction Three_Phenylhexane This compound Phenylpropane->Three_Phenylhexane Alkylation (+ Propionyl-CoA) PAL PAL

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for the Discovery and Analysis of this compound

The search for novel volatile organic compounds (VOCs) like this compound from natural sources requires robust and sensitive experimental methodologies. The following protocols provide a general framework for the extraction, isolation, and identification of such compounds from plant material.

Extraction of Volatile Organic Compounds

The choice of extraction method is critical and depends on the nature of the plant material and the volatility of the target compounds.

3.1.1. Steam Distillation

Steam distillation is a widely used technique for extracting essential oils and other volatile compounds from plant materials.[5][6][7]

  • Apparatus: Clevenger-type apparatus or similar steam distillation setup.

  • Procedure:

    • Fresh or dried plant material is placed in a distillation flask with water.

    • The water is heated to boiling, and the resulting steam passes through the plant material, vaporizing the volatile compounds.

    • The steam and volatile compound mixture is then passed through a condenser, which cools the vapor back into a liquid.

    • The immiscible essential oil is collected in a separator.

  • Advantages: Effective for a wide range of volatile compounds, yields a relatively pure essential oil.

  • Disadvantages: The high temperatures can cause thermal degradation of some sensitive compounds.

3.1.2. Solvent Extraction

Solvent extraction is a versatile method that can be tailored to the polarity of the target compounds.[8][9][10]

  • Solvents: A range of solvents can be used, from non-polar (e.g., hexane, pentane) to polar (e.g., ethanol, methanol).

  • Procedure:

    • The plant material is macerated or percolated with the chosen solvent.

    • The solvent extracts both volatile and non-volatile compounds.

    • The solvent is then carefully removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated extract.

  • Advantages: Can be performed at lower temperatures, preserving heat-sensitive compounds. A wide range of compounds can be extracted by varying the solvent.

  • Disadvantages: The extract may contain non-volatile compounds that require further purification. Residual solvent may be present in the final extract.

Isolation and Identification

Following extraction, the complex mixture of compounds must be separated and identified.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile compounds.[11][12][13]

  • Principle: The volatile compounds in the extract are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, allowing for their identification.

  • Procedure:

    • A small amount of the extract is injected into the GC.

    • The compounds are separated on a capillary column with a specific temperature program.

    • The separated compounds are detected by the MS.

    • The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

  • Quantification: By using an internal or external standard, the concentration of specific compounds can be determined.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of novel compounds.[14][15][16]

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to piece together the structure of an unknown compound.

  • Procedure:

    • The purified compound is dissolved in a deuterated solvent.

    • A series of NMR spectra are acquired.

    • The chemical shifts, coupling constants, and correlations are analyzed to determine the molecular structure.

  • Application: While GC-MS is excellent for identifying known compounds, NMR is indispensable for confirming the structure of a potentially novel natural product like this compound.

Experimental Workflow for the Investigation of this compound

The following diagram outlines a logical workflow for researchers aiming to investigate the potential natural occurrence of this compound.

G Sample_Collection Sample Collection (e.g., Plant Material) Extraction Extraction of Volatiles Sample_Collection->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction GC_MS_Analysis GC-MS Analysis Steam_Distillation->GC_MS_Analysis Solvent_Extraction->GC_MS_Analysis Tentative_ID Tentative Identification of this compound GC_MS_Analysis->Tentative_ID Isolation Isolation & Purification (e.g., Preparative GC, HPLC) Tentative_ID->Isolation NMR_Analysis Structural Elucidation (NMR Spectroscopy) Isolation->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation

A generalized workflow for the isolation and identification of this compound.

Conclusion

While this compound has not yet been reported as a naturally occurring compound, its potential existence in nature cannot be entirely dismissed. The biosynthetic machinery for producing aromatic compounds is widespread in the plant kingdom, and the chemical structure of this compound is plausible within the context of known natural product chemistry. This guide provides a theoretical framework and practical methodologies to empower researchers to explore the vast chemical diversity of the natural world and potentially uncover the presence of this compound. The discovery of this compound in a natural source would open new avenues for research into its ecological role, biological activity, and potential applications in drug development and other industries.

References

A Comprehensive Guide to Quantum Chemical Calculations for 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting quantum chemical calculations on 3-Phenylhexane. While specific experimental data for this molecule is not extensively published, this document outlines a robust computational protocol using Density Functional Theory (DFT). The methodologies and illustrative data presented herein offer a comprehensive roadmap for researchers to investigate the structural, electronic, and spectroscopic properties of this compound and related compounds, which is crucial for applications in medicinal chemistry and materials science.

Introduction to Quantum Chemical Calculations for this compound

This compound is an organic molecule with a flexible alkyl chain attached to a rigid phenyl group.[1][2][3] Understanding its conformational landscape, electronic structure, and reactivity is fundamental for its potential applications, including as a fragment in drug design or as a building block in organic synthesis. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide details a standard computational workflow for characterizing this compound, from initial structure preparation to the analysis of its molecular properties. The focus is on providing a practical and reproducible methodology that can be adapted for similar molecular systems.

Detailed Computational Protocol

A typical quantum chemical investigation involves a series of steps, from building the initial molecular model to performing sophisticated electronic structure calculations.

2.1. Molecular Model Preparation

The initial step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of a quantum chemistry package. The starting geometry should be a reasonable approximation of the expected structure. For this compound, particular attention should be paid to the initial dihedral angles of the hexane (B92381) chain and its orientation relative to the phenyl ring.

2.2. Level of Theory Selection

The choice of the theoretical method and basis set is critical for the accuracy of the calculations. A widely used and well-balanced approach for organic molecules is Density Functional Theory (DFT).

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its proven performance in calculating the geometries and electronic properties of organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between computational cost and accuracy for initial geometry optimizations and frequency calculations. For more precise energy calculations, a larger basis set like 6-311+G(d,p) can be employed.

2.3. Geometry Optimization

The initial 3D structure is a mere approximation. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the energy is minimized. This procedure yields the equilibrium geometry of the molecule.

2.4. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes:

  • Characterization of Stationary Points: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

2.5. Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

  • Electronic Energies: The total electronic energy, from which the stability of different conformers can be compared.

  • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

  • Dipole Moment: Provides information about the molecule's polarity.

  • Mulliken or Natural Population Analysis (NPA): To determine the partial atomic charges, offering insights into the charge distribution within the molecule.

2.6. Solvation Effects

To model the behavior of this compound in a solution, which is often more relevant for practical applications, an implicit solvent model such as the Polarizable Continuum Model (PCM) can be used. This model approximates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment.

Illustrative Data Presentation

The following tables present illustrative quantitative data that would be obtained from the quantum chemical calculations on this compound as described in the protocol above. These values are representative and serve to demonstrate the format and type of information generated.

Table 1: Selected Optimized Geometric Parameters for this compound (B3LYP/6-31G(d,p))

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C-C (phenyl)C1-C21.39
C-C (alkyl)C7-C81.54
C-H (phenyl)C1-H1.08
C-H (alkyl)C7-H1.09
Bond Angles
C-C-C (phenyl)C1-C2-C3120.0
C-C-C (alkyl)C7-C8-C9112.5
Dihedral Angles
C-C-C-C (phenyl)C1-C2-C3-C40.0
C-C-C-C (alkyl)C8-C7-C(phenyl)-C(phenyl)65.0

Table 2: Calculated Vibrational Frequencies for Key Modes of this compound (B3LYP/6-31G(d,p))

Vibrational ModeFrequency (cm⁻¹)Description
1~3100C-H stretch (aromatic)
2~2950C-H stretch (aliphatic, asymmetric)
3~2870C-H stretch (aliphatic, symmetric)
4~1600C=C stretch (aromatic ring)
5~1450CH₂ scissoring
6~750C-H out-of-plane bend (aromatic)

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-31G(d,p))

PropertyValue
Total Electronic Energy-466.0 Hartree
HOMO Energy-6.2 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment0.3 Debye

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculation protocol for this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation cluster_validation Validation A 1. Build 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B Initial Coordinates H Imaginary Frequencies? B->H Check Stationary Point C 3. Frequency Analysis D 4. Single Point Energy & Property Calculation C->D Optimized Geometry F 6. Vibrational Frequencies (IR/Raman Spectra) C->F E 5. Optimized Geometry (Bond Lengths, Angles) D->E G 7. Electronic Properties (HOMO/LUMO, Charges) D->G H->B Yes (Re-optimize) H->C No (Minimum Found)

Computational workflow for this compound.

Conclusion

This guide provides a comprehensive and detailed protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The illustrative data and workflow diagram serve as a practical reference for setting up and executing these computational studies. The application of these methods can significantly aid in the rational design of novel molecules for drug development and other advanced applications by providing a fundamental understanding of their chemical behavior at the molecular level.

References

Methodological & Application

Application Note: Synthesis of 3-Phenylhexane via Nickel-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylhexane is a valuable organic compound utilized as an intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a phenyl group attached to a secondary carbon of a hexane (B92381) chain, makes it a useful building block for introducing lipophilic aliphatic moieties. This application note describes a robust and efficient protocol for the synthesis of this compound from 3-bromohexane (B146008) via a nickel-catalyzed Kumada cross-coupling reaction with phenylmagnesium bromide. The Kumada coupling is a powerful carbon-carbon bond-forming reaction between a Grignard reagent and an organic halide, catalyzed by a transition metal, typically nickel or palladium.[1][2][3] This method is advantageous due to the high reactivity of the Grignard reagent and the often high yields achieved under mild reaction conditions.

Reaction Principle

The synthesis proceeds in two main stages: the formation of the phenylmagnesium bromide Grignard reagent from bromobenzene (B47551) and magnesium metal, followed by the nickel-catalyzed cross-coupling of this reagent with 3-bromohexane to yield this compound.

Stage 1: Grignard Reagent Formation Phenylmagnesium bromide is prepared by the reaction of bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[4][5][6]

Stage 2: Nickel-Catalyzed Cross-Coupling (Kumada Coupling) The prepared phenylmagnesium bromide is then reacted with 3-bromohexane in the presence of a nickel catalyst, such as nickel(II) acetylacetonate (B107027), to form this compound. The catalytic cycle involves the oxidative addition of 3-bromohexane to the active Ni(0) species, followed by transmetalation with phenylmagnesium bromide and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Reaction_Pathway cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Coupling Bromobenzene Bromobenzene Mg Mg Phenylmagnesium_bromide Phenylmagnesium bromide 3-Bromohexane 3-Bromohexane This compound This compound

Materials and Methods

Reagents and Solvents:

  • Bromobenzene (≥99%)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether (≥99.7%)

  • 3-Bromohexane (98%)

  • Nickel(II) acetylacetonate [Ni(acac)₂] (95%)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Instrumentation:

  • Schlenk line for inert atmosphere operations

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: All glassware was oven-dried at 120 °C overnight and assembled hot under a stream of dry nitrogen. The reaction was carried out in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Magnesium turnings (1.2 equiv.) were placed in the flask. A single crystal of iodine was added to activate the magnesium surface.[4] The flask was gently heated with a heat gun under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous diethyl ether was added to cover the magnesium. A solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether was prepared and placed in the dropping funnel. A small portion of this solution was added to the magnesium suspension.

  • Reaction: The reaction is initiated, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy gray solution. The remaining bromobenzene solution was added dropwise at a rate sufficient to maintain a gentle reflux.[5] After the addition was complete, the mixture was stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Kumada Cross-Coupling for the Synthesis of this compound

  • Catalyst and Substrate Addition: In a separate Schlenk flask under a nitrogen atmosphere, nickel(II) acetylacetonate (0.05 equiv.) was dissolved in anhydrous diethyl ether. To this was added 3-bromohexane (1.0 equiv.).

  • Coupling Reaction: The freshly prepared phenylmagnesium bromide solution was transferred via cannula to the flask containing the catalyst and 3-bromohexane at 0 °C. The reaction mixture was then allowed to warm to room temperature and stirred for 12 hours.

  • Quenching: The reaction was carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Workup and Purification: The mixture was transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous magnesium sulfate.[5] The solvent was removed under reduced pressure using a rotary evaporator. The crude product was purified by column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dry Glassware B Prepare Phenylmagnesium Bromide A->B C Prepare Catalyst/Substrate Mixture A->C D Combine Grignard and Catalyst/Substrate B->D C->D E Stir at Room Temperature (12h) D->E F Quench with 1M HCl E->F G Liquid-Liquid Extraction F->G H Drying and Solvent Removal G->H I Column Chromatography H->I J Characterization (GC-MS, NMR) I->J

Results and Discussion

The synthesis of this compound from 3-bromohexane using a nickel-catalyzed Kumada coupling was successfully performed. The reaction progress was monitored by GC-MS, which confirmed the consumption of the starting material and the formation of the desired product. The final product was isolated and purified, and its identity was confirmed by NMR spectroscopy.

ParameterValue
Reactants
3-Bromohexane1.0 equiv.
Phenylmagnesium bromide1.2 equiv.
Catalyst
Nickel(II) acetylacetonate5 mol %
Reaction Conditions
SolventAnhydrous Diethyl Ether
Temperature0 °C to Room Temperature
Reaction Time12 hours
Yield
Isolated Yield71.0%[7]
Product Characterization
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol
AppearanceColorless oil
¹H NMR (CDCl₃, 400 MHz), δ7.35-7.15 (m, 5H, Ar-H), 2.65 (m, 1H, CH-Ph), 1.65 (m, 4H, CH₂), 0.90 (t, 6H, CH₃)
¹³C NMR (CDCl₃, 100 MHz), δ145.2, 128.3, 126.8, 125.9, 52.1, 30.0, 20.8, 14.2
MS (EI), m/z (%)162 (M⁺), 133, 105, 91 (100)

The obtained yield of 71.0% is consistent with literature values for similar cross-coupling reactions.[7] The primary byproduct observed was biphenyl, resulting from the homocoupling of the Grignard reagent, which was effectively removed during column chromatography. The use of anhydrous conditions is critical for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[4][5]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-bromohexane. The nickel-catalyzed Kumada coupling of phenylmagnesium bromide with 3-bromohexane offers an efficient route to this compound in good yield. The described methodology is suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous diethyl ether is extremely flammable and should be handled with care, away from ignition sources.

  • Grignard reagents are highly reactive and can ignite upon exposure to air or water.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols for the Synthesis of 3-Phenylhexane via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane is an alkylbenzene of interest in various fields of chemical research and development. Its synthesis is a practical example of electrophilic aromatic substitution. While direct Friedel-Crafts alkylation of benzene (B151609) with a C6 alkylating agent is a conceivable route, it is fraught with challenges, primarily due to carbocation rearrangements that lead to a mixture of isomers.[1][2] This document provides a detailed overview of the synthetic strategies for obtaining this compound, with a focus on methods that circumvent the limitations of classical Friedel-Crafts alkylation. We present a reliable two-step alternative involving Friedel-Crafts acylation followed by reduction, and also discuss the product distribution challenges of direct alkylation with hexene isomers.

Challenges of Direct Friedel-Crafts Alkylation

Direct alkylation of benzene with alkyl halides or alkenes in the presence of a Lewis acid catalyst is the most straightforward conceptual approach.[3][4][5] However, the formation of a stable carbocation intermediate is a key step in the reaction mechanism.[1][4] When using primary or secondary alkylating agents with more than two carbons, the initially formed carbocation is prone to rearrangement to a more stable secondary or tertiary carbocation through hydride or alkyl shifts.[1][2]

In the context of this compound synthesis, using 1-chlorohexane (B165106) or 1-hexene (B165129) would initially generate a primary carbocation that would rapidly rearrange, leading primarily to 2-phenylhexane. The use of 3-chlorohexane (B1360981) or 3-hexene (B12438300) would form a secondary carbocation at the C3 position, which could still potentially rearrange. Consequently, direct alkylation typically yields a mixture of phenylhexane isomers, making the isolation of pure this compound difficult and reducing the overall yield of the desired product.

Recommended Synthetic Approach: Friedel-Crafts Acylation followed by Reduction

To overcome the issue of carbocation rearrangement, a two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone is the preferred method for the unambiguous synthesis of straight-chain alkylbenzenes.[4] For this compound, a modification of this strategy is required. The most logical precursor ketone is 1-phenyl-2-hexanone. Reduction of the carbonyl group at the 2-position of the hexanoyl chain attached to the phenyl group would yield 2-phenylhexane. Therefore, a different acylating agent is necessary.

A more suitable strategy involves the acylation of benzene with butyryl chloride to form butyrophenone (B1668137), followed by a Grignard reaction with ethylmagnesium bromide and subsequent reduction. However, a more direct acylation-reduction to form this compound is not straightforward.

A plausible, albeit indirect, laboratory-scale synthesis of this compound involves the following steps:

  • Friedel-Crafts Acylation of Benzene with Butyryl Chloride to Synthesize Butyrophenone.

  • Grignard Reaction of Butyrophenone with Ethylmagnesium Bromide to form 3-Phenyl-3-hexanol.

  • Dehydration of 3-Phenyl-3-hexanol to a mixture of Phenylhexene isomers.

  • Hydrogenation of the Phenylhexene mixture to yield this compound.

This multi-step synthesis offers greater control over the final product's structure.

Experimental Protocols

Protocol 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation

Materials:

  • Anhydrous benzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (B109758) (DCM) as solvent

  • Ice bath

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add anhydrous aluminum chloride (1.1 equivalents) to the flask.

  • Add dry dichloromethane to the flask, followed by anhydrous benzene (1.0 equivalent), and cool the mixture in an ice bath.

  • Slowly add butyryl chloride (1.0 equivalent) to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude butyrophenone.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction, Dehydration, and Hydrogenation

This protocol outlines the subsequent steps to convert butyrophenone to this compound.

Part A: Grignard Reaction

Materials:

  • Butyrophenone

  • Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the dropping funnel, place a solution of butyrophenone (1.0 equivalent) in anhydrous diethyl ether.

  • To the flask, add ethylmagnesium bromide (1.1 equivalents) in diethyl ether.

  • Slowly add the butyrophenone solution to the Grignard reagent with stirring. The reaction is exothermic. Maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-phenyl-3-hexanol.

Part B: Dehydration

Materials:

  • Crude 3-phenyl-3-hexanol

  • A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • A suitable solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • Combine the crude 3-phenyl-3-hexanol and a catalytic amount of the acid catalyst in toluene (B28343) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water that is formed.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of phenylhexene isomers.

Part C: Hydrogenation

Materials:

  • Phenylhexene mixture

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • A suitable solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the phenylhexene mixture in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Flush the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography or distillation.

Data Presentation

The following table summarizes the expected reactants, key intermediates, and final product for the proposed synthesis of this compound.

StepReaction TypeStarting Material(s)Key Intermediate/ProductExpected Yield (Illustrative)
1Friedel-Crafts AcylationBenzene, Butyryl Chloride, AlCl₃Butyrophenone80-90%
2aGrignard ReactionButyrophenone, Ethylmagnesium Bromide3-Phenyl-3-hexanol70-85%
2bDehydration3-Phenyl-3-hexanol, Acid CatalystPhenylhexene Isomers>90% (crude)
2cHydrogenationPhenylhexene Isomers, H₂, Pd/CThis compound>95% (crude)

Visualizations

Friedel-Crafts Alkylation of Benzene with 1-Hexene: The Challenge of Isomerization

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Carbocation Intermediates cluster_products Product Mixture Benzene Benzene Primary Carbocation (unstable) Primary Carbocation (unstable) Benzene->Primary Carbocation (unstable) Attack 1-Hexene 1-Hexene 1-Hexene->Primary Carbocation (unstable) Protonation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->1-Hexene Secondary Carbocation (more stable) Secondary Carbocation (more stable) Primary Carbocation (unstable)->Secondary Carbocation (more stable) Hydride Shift (Rearrangement) Other Isomers Other Isomers Primary Carbocation (unstable)->Other Isomers 2-Phenylhexane (Major) 2-Phenylhexane (Major) Secondary Carbocation (more stable)->2-Phenylhexane (Major) Alkylation This compound (Minor) This compound (Minor) Secondary Carbocation (more stable)->this compound (Minor)

Caption: Carbocation rearrangement in direct Friedel-Crafts alkylation.

Proposed Multi-Step Synthesis of this compound

G Benzene Benzene Butyrophenone Butyrophenone Benzene->Butyrophenone Friedel-Crafts Acylation (AlCl3) Butyryl Chloride Butyryl Chloride Butyryl Chloride->Butyrophenone 3-Phenyl-3-hexanol 3-Phenyl-3-hexanol Butyrophenone->3-Phenyl-3-hexanol Grignard Reaction Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->3-Phenyl-3-hexanol Phenylhexene Isomers Phenylhexene Isomers 3-Phenyl-3-hexanol->Phenylhexene Isomers Dehydration (Acid Catalyst) This compound This compound Phenylhexene Isomers->this compound Hydrogenation (H2, Pd/C)

Caption: A controlled, multi-step synthesis of this compound.

Conclusion

The direct Friedel-Crafts alkylation for the synthesis of this compound is generally not recommended due to the high propensity for carbocation rearrangements, which leads to a mixture of isomers and low yields of the desired product. A more reliable and regioselective approach involves a multi-step synthesis commencing with the Friedel-Crafts acylation of benzene to form an appropriate ketone precursor, followed by a Grignard reaction, dehydration, and hydrogenation. While this method is more laborious, it provides greater control over the final product's structure, which is crucial for applications in research and drug development where high purity is paramount. For industrial-scale production, the use of shape-selective zeolite catalysts in the direct alkylation of benzene with hexene isomers may offer a more economical route, though optimization of reaction conditions to maximize the yield of this compound would be necessary.[6][7][8]

References

Application Notes and Protocols for the Synthesis of 3-Phenylhexane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 3-phenylhexane, a valuable organic compound used as an intermediate in the development of pharmaceuticals and specialty chemicals. The described methodology utilizes a Grignard cross-coupling reaction, a robust and efficient method for the formation of carbon-carbon bonds. Specifically, this protocol details the preparation of phenylmagnesium bromide and its subsequent reaction with 3-bromohexane (B146008). This application note is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic substrate. Discovered by Nobel laureate Victor Grignard, this reaction is a cornerstone of synthetic organic chemistry for the formation of new carbon-carbon bonds.[1][2][3] The synthesis of this compound is achieved through a Grignard cross-coupling reaction, where phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium metal, acts as a nucleophile, attacking the electrophilic carbon of 3-bromohexane.[4][5] This method is advantageous due to the ready availability of the starting materials and the generally good yields achievable under controlled conditions.

Reaction Scheme

The synthesis of this compound is a two-step process:

Step 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Coupling with 3-Bromohexane C₆H₅MgBr + CH₃CH₂CH(Br)CH₂CH₂CH₃ → C₆H₅CH(CH₂CH₃)CH₂CH₂CH₃ + MgBr₂

Materials and Reagents

The following tables summarize the physical and chemical properties of all materials and reagents required for this protocol.

Table 1: Reactants and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
BromobenzeneC₆H₅Br157.011561.495108-86-1
Magnesium TurningsMg24.3110901.747439-95-4
3-BromohexaneC₆H₁₃Br165.07144-1461.173377-87-5
This compoundC₁₂H₁₈162.27213.10.8584468-42-2

Data sourced from[6][7][8][9][10][11][12][13][14][15].

Table 2: Solvents and Other Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Notes
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.713Highly flammable, peroxide former
IodineI₂253.81184.34.933Used to activate magnesium
Hydrochloric Acid (1 M)HCl36.46~100~1.0For reaction work-up
Saturated Sodium BicarbonateNaHCO₃84.01--For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37-2.66Drying agent

Experimental Protocols

4.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Safety Precautions: The Grignard reaction is highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Diethyl ether is extremely flammable.

  • Glassware Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 125 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool.[16]

  • Initiation of Grignard Formation: Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether (40 mL) from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by gentle boiling of the ether, indicates the initiation of the reaction.[17]

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the phenylmagnesium bromide. The resulting solution is typically a cloudy, dark brown to black color.[1][16]

4.2. Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Addition of Alkyl Halide: Prepare a solution of 3-bromohexane (1.0 equivalent) in anhydrous diethyl ether (20 mL) in the dropping funnel. Add the 3-bromohexane solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-18 hours to ensure complete coupling. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and cautiously quench the reaction by the dropwise addition of 1 M hydrochloric acid (50 mL) to dissolve the magnesium salts.[18] c. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). d. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. b. The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_grignard_prep Part A: Grignard Reagent Preparation cluster_coupling Part B: Coupling Reaction and Work-up cluster_purification Part C: Purification A1 Assemble and flame-dry glassware A2 Activate Mg turnings with Iodine A1->A2 A3 Add a portion of Bromobenzene in ether A2->A3 A4 Initiate reaction (gentle heating if needed) A3->A4 A5 Add remaining Bromobenzene solution dropwise A4->A5 A6 Stir at room temperature for 30-60 min A5->A6 B1 Cool Grignard reagent to 0°C A6->B1 Proceed to coupling B2 Add 3-Bromohexane solution dropwise B1->B2 B3 Stir at room temperature for 12-18 hours B2->B3 B4 Quench with 1 M HCl B3->B4 B5 Extract with diethyl ether B4->B5 B6 Wash with NaHCO3 and brine B5->B6 B7 Dry with MgSO4 B6->B7 C1 Remove solvent via rotary evaporation B7->C1 Proceed to purification C2 Fractional distillation under reduced pressure C1->C2 C3 Characterize pure this compound C2->C3

Caption: Experimental workflow for the synthesis of this compound.

5.2. Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Product Formation Bromobenzene C₆H₅-Br Phenylmagnesium_bromide C₆H₅-Mg-Br Bromobenzene->Phenylmagnesium_bromide in dry ether Mg Mg Mg->Phenylmagnesium_bromide Grignard C₆H₅⁻δ-Mg²⁺Br⁻δ Transition_state [C₆H₅---CH(CH₂CH₃)---Br]⁻δ Mg²⁺Br⁻δ Grignard->Transition_state Alkyl_halide CH₃CH₂-CHδ⁺(Brδ⁻)-CH₂CH₂CH₃ Alkyl_halide->Transition_state Product This compound C₆H₅-CH(CH₂CH₃)CH₂CH₂CH₃ Transition_state->Product Byproduct MgBr₂ Transition_state->Byproduct

Caption: Simplified mechanism of this compound synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware or solvent; Inactive magnesium surfaceEnsure all glassware is thoroughly flame-dried. Use freshly opened anhydrous ether. Gently crush a piece of magnesium with a dry stirring rod to expose a fresh surface.
Low yield of this compoundIncomplete Grignard formation; Side reactions (e.g., Wurtz coupling)Ensure complete consumption of magnesium. Add the 3-bromohexane solution slowly at a low temperature to minimize side reactions.
Oily product after work-upPresence of biphenyl (B1667301) byproductPurify the crude product by fractional distillation. Biphenyl has a higher boiling point than this compound.

Safety Information

  • Grignard Reagents: Highly flammable, corrosive, and water-reactive. Handle under an inert atmosphere.

  • Diethyl Ether: Extremely flammable and can form explosive peroxides. Do not distill to dryness.

  • Bromobenzene and 3-Bromohexane: Irritants. Avoid skin and eye contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when performing this experiment.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

References

Application Note: GC-MS Analysis of 3-Phenylhexane and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts alkylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the attachment of alkyl substituents to aromatic rings.[1][2] This application note details the synthesis of 3-phenylhexane via a Friedel-Crafts alkylation reaction and the subsequent analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the nature of the Friedel-Crafts reaction, which involves carbocation intermediates, a mixture of structural isomers is often produced.[3] GC-MS is an ideal analytical technique for the separation and identification of these isomeric products, providing both chromatographic separation and mass spectral data for definitive characterization. This document provides detailed experimental protocols for both the synthesis and the GC-MS analysis, along with a discussion of the expected mass spectral fragmentation patterns of the primary product, this compound, and its common isomer, 2-phenylhexane (B3054429).

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene (B151609) using a suitable hexyl precursor, such as 3-chlorohexane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid facilitates the formation of a secondary carbocation from 3-chlorohexane. This carbocation then acts as an electrophile, attacking the electron-rich benzene ring. A critical aspect of the Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations.[3] In this case, the initial secondary carbocation at the 3-position can undergo a hydride shift to form a more stable secondary carbocation at the 2-position. This rearrangement leads to the formation of 2-phenylhexane as a significant byproduct. The reaction is also prone to polyalkylation, where the initial product, being more reactive than benzene, undergoes further alkylation.[4] Using a large excess of benzene can help to minimize this side reaction.[5]

Friedel_Crafts_Alkylation_Mechanism cluster_synthesis Synthesis of Phenylhexane Isomers cluster_analysis GC-MS Analysis Benzene Benzene Reaction Benzene->Reaction 3-Chlorohexane 3-Chlorohexane 3-Chlorohexane->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst Products Products Reaction->Products Alkylation GC_Separation GC_Separation Products->GC_Separation Injection MS_Detection MS_Detection GC_Separation->MS_Detection Elution Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition GCMS_Workflow Sample_Injection Sample Injection Separation_in_Column Separation in GC Column Sample_Injection->Separation_in_Column Elution Elution of Components Separation_in_Column->Elution Ionization Ionization (EI) Elution->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Fragmentation_Comparison This compound This compound m/z 162 (M+) Key Fragments: m/z 133 m/z 119 m/z 91 (base peak) 2-Phenylhexane 2-Phenylhexane m/z 162 (M+) Key Fragments: m/z 105 (base peak) m/z 91

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-phenylhexane. It includes predicted spectral data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a logical workflow for spectral assignment. This information is intended to assist researchers in the structural elucidation and verification of this compound and related alkylbenzene compounds.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established NMR principles and analysis of structurally related compounds.

Structure of this compound:

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-10.85 - 0.95Triplet (t)~ 7.43H
H-21.25 - 1.40Multiplet (m)-2H
H-32.55 - 2.65Multiplet (m)-1H
H-41.55 - 1.70Multiplet (m)-2H
H-51.20 - 1.35Multiplet (m)-2H
H-60.80 - 0.90Triplet (t)~ 7.33H
Aromatic (ortho)7.25 - 7.35Multiplet (m)-2H
Aromatic (meta)7.30 - 7.40Multiplet (m)-2H
Aromatic (para)7.15 - 7.25Multiplet (m)-1H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 14.1
C-2~ 23.0
C-3~ 45.0
C-4~ 30.0
C-5~ 20.5
C-6~ 14.0
Aromatic (ipso)~ 145.0
Aromatic (ortho)~ 128.3
Aromatic (meta)~ 128.5
Aromatic (para)~ 126.0

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of solvent is recommended to reduce acquisition time.[1]

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added to the solvent.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is appropriate.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak.

Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of this compound.

NMR_Assignment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_assign Spectral Assignment Prep Prepare Sample (this compound in CDCl3) Acq_1H Acquire 1H NMR Spectrum Prep->Acq_1H Acq_13C Acquire 13C NMR Spectrum Prep->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC) Prep->Acq_2D Proc_1H Process 1H Spectrum (FT, Phasing, Baseline, Referencing) Acq_1H->Proc_1H Proc_13C Process 13C Spectrum (FT, Phasing, Baseline, Referencing) Acq_13C->Proc_13C Proc_2D Process 2D Spectra Acq_2D->Proc_2D Assign_1H Assign 1H Signals (Chemical Shift, Integration, Multiplicity) Proc_1H->Assign_1H Assign_13C Assign 13C Signals (Chemical Shift, DEPT) Proc_13C->Assign_13C Correlate Correlate 1H and 13C using HSQC Proc_2D->Correlate Connect Establish Connectivity using COSY Proc_2D->Connect Assign_1H->Correlate Assign_1H->Connect Assign_13C->Correlate Final Final Structure Confirmation Correlate->Final Connect->Final

Caption: Workflow for the NMR spectral assignment of this compound.

References

Application Notes and Protocols for 3-Phenylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Phenylhexane as a versatile, high-boiling, non-polar solvent for various laboratory and industrial applications. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in utilizing this compound in organic synthesis, extraction, and purification processes.

Introduction to this compound

This compound is an aromatic hydrocarbon with a six-carbon aliphatic chain attached to a benzene (B151609) ring. Its chemical structure renders it a non-polar solvent, making it an excellent choice for dissolving non-polar and weakly polar organic compounds.[1] With a boiling point of approximately 213°C, it offers a distinct advantage in high-temperature reactions where solvents like toluene (B28343) or xylene might have insufficient boiling points.[2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate application and for safety considerations in the laboratory.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈[3]
Molecular Weight 162.27 g/mol [3]
Appearance Colorless liquid[4]
Density 0.858 g/cm³ at 25°C[2]
Boiling Point 213.1°C at 760 mmHg[2]
Melting Point -55.4°C[2]
Flash Point 74.2°C[2]
Refractive Index 1.4859[2]
LogP 3.98 - 4.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]

Applications of this compound

Based on its non-polar nature and high boiling point, this compound is a suitable solvent for a range of applications in research and drug development.

High-Temperature Organic Synthesis

This compound can serve as a high-boiling point solvent for organic reactions that require elevated temperatures to proceed at a reasonable rate. Its inert nature makes it compatible with a variety of reaction conditions, including those involving strong bases and organometallic reagents.

Potential Applications:

  • Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, a high-boiling point solvent can be crucial for achieving good yields and reaction rates, especially with less reactive substrates.[5][6]

  • Ether Synthesis: The Williamson ether synthesis, particularly for the synthesis of diaryl ethers or ethers from sterically hindered alcohols, can benefit from the higher temperatures achievable with this compound.[7][8]

  • Other High-Temperature Reactions: It can be a suitable medium for various condensation, cyclization, and rearrangement reactions that require sustained high temperatures.

Extraction of Non-Polar Compounds

The non-polar character of this compound makes it an effective solvent for liquid-liquid extraction of non-polar and lipophilic compounds from aqueous mixtures or solid matrices.[9]

Potential Applications:

  • Natural Product Isolation: Extraction of non-polar secondary metabolites from plant and microbial sources.

  • Work-up of Organic Reactions: Used as the organic phase to extract non-polar products from aqueous work-up solutions.[10]

  • Sample Preparation: In analytical chemistry, it can be used for the extraction of non-polar analytes from complex matrices prior to analysis by techniques such as GC-MS or HPLC.

Recrystallization of Non-Polar Solids

This compound can be employed as a solvent for the recrystallization and purification of non-polar organic solids.[11] Its high boiling point allows for the dissolution of compounds with low solubility at room temperature, and its non-polar nature is ideal for purifying other non-polar compounds.[12]

Experimental Protocols

The following are detailed, exemplary protocols for key experiments where this compound can be utilized as a solvent.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound as the solvent.[13][14]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add 10 mL of anhydrous this compound to the flask via syringe.

  • Heat the reaction mixture to 120-150°C with vigorous stirring. The higher boiling point of this compound allows for higher reaction temperatures, which can be beneficial for less reactive substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow Diagram:

Suzuki_Coupling_Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere Setup (Evacuate & Backfill) A->B Load Reactants C Solvent Addition (this compound) B->C Establish Inert Atm. D Heating & Stirring (120-150°C) C->D Start Reaction E Reaction Monitoring (TLC/GC-MS) D->E During Reaction F Work-up (Quenching & Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G Crude Product H Product Isolation G->H Purified Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Liquid-Liquid Extraction of a Non-Polar Compound

This protocol outlines a general procedure for the extraction of a non-polar organic compound from an aqueous solution using this compound.[9][10]

Materials:

  • Aqueous solution containing the target non-polar compound (50 mL)

  • This compound (3 x 20 mL)

  • Separatory funnel (100 mL)

  • Sodium chloride (for brine solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the aqueous solution containing the target compound to a 100 mL separatory funnel.

  • Add 20 mL of this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The less dense this compound layer will be the upper phase.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer into a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction with another 20 mL of this compound.

  • Repeat the extraction a third time.

  • Combine all the organic extracts.

  • Wash the combined organic layer with 20 mL of saturated sodium chloride solution (brine) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the this compound under reduced pressure using a rotary evaporator to isolate the extracted compound. Due to its high boiling point, a good vacuum and a heated water bath will be necessary for efficient removal.[15]

Workflow Diagram:

LLE_Workflow A Aqueous Sample in Separatory Funnel B Add this compound A->B C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E F Repeat Extraction D->F Aqueous Layer G Combine Organic Extracts E->G F->C Re-extract H Wash with Brine G->H I Dry with Na₂SO₄ H->I J Remove Solvent (Rotary Evaporation) I->J K Isolated Non-Polar Compound J->K

Caption: General workflow for liquid-liquid extraction.

Safety, Handling, and Disposal

Safety Precautions:

  • Always work in a well-ventilated area, preferably in a chemical fume hood, when handling this compound.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Ground and bond containers when transferring the solvent to prevent static discharge.[16]

  • Avoid inhalation of vapors and contact with skin and eyes.

Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Disposal:

  • Dispose of this compound waste in a designated, properly labeled container for flammable organic waste.[16]

  • Do not dispose of it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[19]

Conclusion

This compound is a valuable non-polar solvent with a high boiling point, offering a useful alternative to more common solvents in specific applications. Its properties make it particularly suitable for high-temperature organic synthesis, extraction of non-polar compounds, and recrystallization processes. As with any chemical, proper safety precautions must be observed during its handling and disposal. The protocols provided here serve as a starting point for the utilization of this compound in various research and development settings.

References

Applications of 3-Phenylhexane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane is an alkylbenzene that, while not extensively documented as a starting material in complex multi-step syntheses, holds potential as a versatile precursor for the synthesis of a variety of functionalized molecules. Its structure, featuring a benzene (B151609) ring attached to a secondary hexyl group, allows for chemical modifications on both the aromatic ring and the aliphatic side chain. These modifications can lead to the formation of intermediates valuable in the development of novel organic compounds, including potential pharmaceutical agents and specialty chemicals. The presence of the hexyl group imparts lipophilicity, a characteristic often sought in drug design to modulate pharmacokinetic properties.

This document provides detailed application notes and generalized experimental protocols for the synthetic manipulation of this compound. The protocols are based on well-established organic chemistry transformations for alkylbenzenes and are intended to serve as a foundational guide for researchers.

Physicochemical and Spectroscopic Data of this compound

A summary of key physical and spectroscopic properties of this compound is provided below for reference.

PropertyValueReference
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
CAS Number 4468-42-2[1]
Boiling Point 213.1 °C at 760 mmHg
Density 0.858 g/cm³
Refractive Index 1.4859
¹³C NMR Spectra available in public databases.
Mass Spectrometry GC-MS data available in public databases.
IR Spectroscopy Vapor phase IR spectra available in public databases.

Application Note 1: Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic rings. The hexan-3-yl substituent is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl group. However, due to steric hindrance from the bulky hexyl group, the para-substituted product is generally favored.

Common EAS reactions applicable to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions introduce key functional groups that can be further manipulated. For instance, a nitro group can be reduced to an amine, which is a common precursor in the synthesis of pharmaceuticals.

Logical Workflow for Electrophilic Aromatic Substitution of this compound

eas_workflow start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration halogenation Halogenation (Br₂, FeBr₃ or Cl₂, AlCl₃) start->halogenation sulfonation Sulfonation (fuming H₂SO₄) start->sulfonation acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) start->acylation nitro_product 4-Nitro-3-phenylhexane (major product) nitration->nitro_product halo_product 4-Halo-3-phenylhexane (major product) halogenation->halo_product sulfo_product 4-(Hexan-3-yl)benzenesulfonic acid (major product) sulfonation->sulfo_product acyl_product 4-Acyl-3-phenylhexane (major product) acylation->acyl_product

Electrophilic Aromatic Substitution Pathways for this compound.
Experimental Protocol: Nitration of this compound (Generalized)

Objective: To synthesize 1-(hexan-3-yl)-4-nitrobenzene.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10 g of this compound to the stirred sulfuric acid, maintaining the temperature at 0 °C.

  • Prepare a nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the this compound solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the nitrated product.

Expected Results:

ProductExpected YieldPhysical Appearance
1-(Hexan-3-yl)-4-nitrobenzene (para)70-80%Pale yellow oil or solid
1-(Hexan-3-yl)-2-nitrobenzene (ortho)15-25%Yellow oil

Application Note 2: Free-Radical Bromination of the Benzylic Position

The aliphatic side chain of this compound can be functionalized through free-radical reactions. The benzylic position (the carbon atom attached to the phenyl ring) is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) is a selective reagent for the bromination of the benzylic position. The resulting 3-bromo-3-phenylhexane is a valuable intermediate that can undergo various nucleophilic substitution and elimination reactions.

Experimental Workflow for Benzylic Bromination

benzylic_bromination start This compound reaction Benzylic Bromination (NBS, AIBN, CCl₄, reflux) start->reaction product 3-Bromo-3-phenylhexane reaction->product

References

Application Notes and Protocols: 3-Phenylhexane as a Versatile Starting Material for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to generate a variety of derivatives starting from 3-phenylhexane. This document offers detailed experimental protocols for key transformations, including electrophilic aromatic substitution and side-chain functionalization. The information presented is intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of novel chemical entities derived from this readily accessible building block.

Overview of Synthetic Transformations

This compound offers two primary sites for chemical modification: the aromatic phenyl ring and the aliphatic hexyl chain. The phenyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the ortho and para positions. The alkyl side-chain, particularly the benzylic position, can be functionalized through free-radical reactions or oxidation.

This document details protocols for the following representative transformations:

  • Friedel-Crafts Acylation of the Aromatic Ring: Introduction of an acetyl group to the phenyl ring.

  • Nitration of the Aromatic Ring: Introduction of a nitro group to the phenyl ring.

  • Oxidation of the Alkyl Side-Chain: Conversion of the alkyl group to a carboxylic acid.

  • Free-Radical Bromination of the Benzylic Position: Selective bromination at the carbon atom adjacent to the phenyl ring.

Data Presentation

The following tables summarize the expected products and representative quantitative data for the described synthetic transformations starting from this compound.

Table 1: Electrophilic Aromatic Substitution Reactions

Starting MaterialReactionProduct(s)ReagentsExpected Yield (%)
This compoundFriedel-Crafts Acylation1-(4-(Hexan-3-yl)phenyl)ethan-1-one (major) and 1-(2-(Hexan-3-yl)phenyl)ethan-1-one (minor)Acetyl chloride, AlCl₃85-95
This compoundNitration1-(Hexan-3-yl)-4-nitrobenzene (major) and 1-(Hexan-3-yl)-2-nitrobenzene (minor)Conc. HNO₃, Conc. H₂SO₄80-90

Table 2: Side-Chain Functionalization Reactions

Starting MaterialReactionProductReagentsExpected Yield (%)
This compoundOxidationBenzoic AcidKMnO₄, H₂SO₄ (aq)70-80
This compoundFree-Radical Bromination(3-Bromo-3-phenyl)hexaneN-Bromosuccinimide (NBS), Benzoyl peroxide60-70

Experimental Protocols

The following are detailed experimental protocols for the synthesis of derivatives from this compound. These are adapted from established procedures for similar alkylbenzenes.

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes the synthesis of 1-(4-(hexan-3-yl)phenyl)ethan-1-one.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acetophenone (B1666503) derivative.

Protocol 2: Nitration of this compound

This protocol describes the synthesis of a mixture of 1-(hexan-3-yl)-4-nitrobenzene and 1-(hexan-3-yl)-2-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Concentrated Nitric Acid (HNO₃) (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool concentrated H₂SO₄ to 0 °C in an ice bath.

  • Slowly add concentrated HNO₃ (1.1 eq) dropwise to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add this compound (1.0 eq) dropwise, ensuring the temperature does not exceed 25 °C.

  • After the addition, stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The isomeric products can be separated by column chromatography.

Protocol 3: Oxidation of this compound to Benzoic Acid

This protocol describes the oxidation of the alkyl side-chain of this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium Permanganate (B83412) (KMnO₄) (4.0 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • 10% Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), KMnO₄ (4.0 eq), Na₂CO₃, and water.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify with 10% H₂SO₄ until the benzoic acid precipitates.

  • If any brown manganese dioxide remains, add a small amount of NaHSO₃ to decolorize.

  • Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry.

Protocol 4: Free-Radical Bromination of this compound

This protocol describes the benzylic bromination of this compound.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (initiator, catalytic amount)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a light source, add this compound (1.0 eq), NBS (1.1 eq), a catalytic amount of benzoyl peroxide, and anhydrous CCl₄.

  • Heat the mixture to reflux while irradiating with a sunlamp or a high-wattage incandescent bulb.

  • Monitor the reaction by observing the succinimide (B58015) byproduct floating at the surface of the CCl₄.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (3-bromo-3-phenyl)hexane.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Friedel_Crafts_Acylation_Workflow start This compound reaction Reaction at 0°C to RT start->reaction 1. reagents Acetyl Chloride, AlCl3 in DCM reagents->reaction 2. workup Aqueous Workup (HCl, NaHCO3) reaction->workup 3. purification Column Chromatography workup->purification 4. product 1-(4-(Hexan-3-yl)phenyl)ethan-1-one purification->product 5.

Caption: Workflow for Friedel-Crafts Acylation of this compound.

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products This compound This compound HNO3_H2SO4 Conc. HNO3 Conc. H2SO4 Para_Product 1-(Hexan-3-yl)-4-nitrobenzene (Major) HNO3_H2SO4->Para_Product Electrophilic Aromatic Substitution Ortho_Product 1-(Hexan-3-yl)-2-nitrobenzene (Minor) HNO3_H2SO4->Ortho_Product

Caption: Synthetic pathway for the nitration of this compound.

Side_Chain_Functionalization cluster_oxidation Oxidation cluster_bromination Free-Radical Bromination start This compound reagents_ox KMnO4, H2SO4(aq) start->reagents_ox Route A reagents_br NBS, Benzoyl Peroxide start->reagents_br Route B product_ox Benzoic Acid reagents_ox->product_ox product_br (3-Bromo-3-phenyl)hexane reagents_br->product_br

Caption: Pathways for the side-chain functionalization of this compound.

High-performance liquid chromatography (HPLC) method for 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The proposed method is based on established principles for the separation of aromatic hydrocarbons and is intended as a robust starting point for method development and validation.

Introduction

This compound is an aromatic hydrocarbon of interest in various fields, including organic synthesis and as a potential impurity in pharmaceutical manufacturing. A reliable and efficient analytical method for its quantification is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of such aromatic compounds due to its specificity, sensitivity, and robustness.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology leverages a phenyl-hexyl stationary phase to enhance separation through π-π interactions between the analyte's phenyl group and the column chemistry.[1][2]

Experimental

Instrumentation and Reagents
  • HPLC System : A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column : Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) is recommended for optimal separation of aromatic compounds.[1] A standard C18 column can also be used as an alternative.

  • Reagents :

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Detailed Experimental Protocols

Mobile Phase Preparation (1 Liter)
  • Measure 700 mL of HPLC-grade acetonitrile into a 1 L glass media bottle.

  • Measure 300 mL of HPLC-grade water and add it to the acetonitrile.

  • Cap the bottle and swirl gently to mix.

  • Degas the mobile phase for 15-20 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (diluent) to the flask and swirl or sonicate until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add diluent to the flask to bring the volume to the 100 mL mark.

  • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Filter an aliquot of this stock solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Sample Preparation
  • Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range of the method.

  • Ensure the final sample solution is clear and free of particulate matter.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to prevent column clogging and instrument damage.[4]

System Setup and Analysis
  • Equilibrate the HPLC system and the Phenyl-Hexyl column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solution to determine the retention time and peak area.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to that of the standard.

Method Validation (Proposed)

For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Accuracy : The closeness of test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Spike/Recovery)

Spike Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80%
100%

| 120% | | | |

Table 4: Precision (%RSD)

Repeatability (Intra-day) Intermediate Precision (Inter-day)

| %RSD | | |

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Prep Standard Preparation Standard_Injection Standard Injection Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

The logical relationship for selecting the appropriate chromatographic column is outlined below.

Column_Selection Analyte Analyte: This compound Aromatic Aromatic Compound? Analyte->Aromatic Pi_Interactions Utilize π-π Interactions Aromatic->Pi_Interactions Yes C18 Alternative: C18 Aromatic->C18 No (General Purpose) Phenyl_Hexyl Recommended Column: Phenyl-Hexyl Pi_Interactions->Phenyl_Hexyl

Caption: Column selection logic for this compound analysis.

References

Application Notes and Protocols for the Purification of 3-Phenylhexane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane is a nonpolar aromatic hydrocarbon. Its purification is essential to remove starting materials, byproducts, and isomers that may be present after synthesis. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds. The provided methodologies are based on the general principles of chromatography for nonpolar molecules and are intended to serve as a comprehensive guide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its nonpolar nature, indicated by a high LogP value and insolubility in water, is the primary consideration for the design of the chromatographic purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈[1]
Molecular Weight162.27 g/mol [1]
Boiling Point212-213 °C[1]
Density0.862 g/mL[1]
LogP~4.0 - 4.7[1]
SolubilityInsoluble in water
PolarityNonpolarInferred from structure and LogP

Potential Impurities from Synthesis

The selection of an appropriate purification strategy is dependent on the impurities present in the crude product. Two common synthetic routes to this compound are the Grignard reaction and Friedel-Crafts alkylation. The potential impurities from these methods are outlined in Table 2.

Table 2: Potential Impurities from Common Syntheses of this compound

Synthesis MethodPotential ImpuritiesRationale
Grignard Reaction3-Bromohexane (unreacted), Biphenyl, Hexane isomersUnreacted starting materials and coupling byproducts from the Grignard reagent.
Friedel-Crafts Alkylation2-Phenylhexane, 1-Phenylhexane (isomers), Polyalkylated benzenesIsomer formation due to carbocation rearrangements and over-alkylation of the benzene (B151609) ring.[2][3]

Experimental Protocol: Column Chromatography Purification

This protocol details a normal-phase column chromatography procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (washed)

Procedure

1. Preparation of the Column:

  • Ensure the chromatography column is clean and dry.

  • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the excess n-hexane until the solvent level is just above the top layer of sand. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of n-hexane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the top of the sand.

3. Elution:

  • Carefully add the mobile phase (eluent) to the top of the column. A good starting mobile phase is 100% n-hexane.

  • Begin collecting fractions.

  • The polarity of the mobile phase can be gradually increased by adding a small percentage of ethyl acetate (e.g., 1-2% ethyl acetate in n-hexane) if the product elutes too slowly or to separate it from less polar impurities.

4. Fraction Analysis:

  • Monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 95:5 n-hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table presents illustrative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude product and the specific chromatographic conditions.

Table 3: Illustrative Purification Data for this compound

ParameterBefore PurificationAfter Purification
Appearance Yellowish oilColorless oil
Mass 5.0 g4.2 g
Purity (by GC-MS) 85%>98%
Yield -84%
Key Impurities Biphenyl, 2-PhenylhexaneNot detected

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the column chromatography purification of this compound.

G cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Isolation prep_column Prepare Silica Gel Column load_sample Load Crude this compound prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Obtain Purified this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Signaling Pathway Diagram

Not applicable for this topic.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. The choice of a nonpolar mobile phase with a polar stationary phase is well-suited for the separation of this nonpolar compound from potential impurities. Optimization of the mobile phase composition may be necessary depending on the specific impurity profile of the crude product.

References

Application Notes and Protocols for the Nitration of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 3-phenylhexane, a process relevant to the synthesis of various organic intermediates. The protocol is based on established methods for the electrophilic aromatic substitution of alkylbenzenes.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, which are crucial in the pharmaceutical and materials science industries. This compound, an alkylbenzene, undergoes nitration primarily at the ortho and para positions due to the activating and directing effects of the alkyl group. This protocol details the use of a standard mixed acid (a combination of concentrated nitric and sulfuric acids) for this transformation. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2][3].

Data Presentation

Table 1: Reactant Properties and Stoichiometry
ReactantMolecular Weight ( g/mol )Density (g/mL)MolesVolume (mL)Equivalents
This compound162.280.860.118.871.0
Conc. Nitric Acid (~70%)63.011.420.156.671.5
Conc. Sulfuric Acid (~98%)98.081.840.210.872.0
Table 2: Expected Product Distribution and Properties
ProductPosition of -NO₂Molecular Weight ( g/mol )Boiling Point (°C)Expected Yield (%)
1-nitro-3-phenylhexaneortho207.28~280-290Minor
1-(4-nitrophenyl)hexanepara207.28~290-300Major

Note: The expected yields are estimates. The actual distribution will depend on the precise reaction conditions and should be determined experimentally. Steric hindrance from the hexyl group is expected to favor the formation of the para isomer.

Experimental Protocol

Safety Precautions
  • Concentrated nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts[4].

Materials
  • This compound

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane (B109758) (for extraction)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure
  • Preparation of the Nitrating Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 10.87 mL (0.2 mol) of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath to below 10 °C.

    • Slowly add 6.67 mL (0.15 mol) of concentrated nitric acid to the sulfuric acid with constant stirring. Maintain the temperature of the mixture below 15 °C during the addition. This mixture is known as the "mixed acid."

  • Nitration Reaction:

    • In a dropping funnel, place 18.87 mL (0.1 mol) of this compound.

    • Add the this compound dropwise to the cold, stirred mixed acid over a period of 30-45 minutes.

    • Carefully monitor the reaction temperature and ensure it is maintained between 0 °C and 10 °C. Use an ice-salt bath if necessary for better temperature control.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture slowly and carefully onto approximately 100 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the product with two 50 mL portions of diethyl ether or dichloromethane.

    • Combine the organic layers and wash them sequentially with:

      • 50 mL of cold deionized water.

      • Two 50 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

      • 50 mL of deionized water.

      • 50 mL of brine (saturated NaCl solution) to aid in layer separation.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purification and Analysis:

    • The crude product will be a mixture of ortho and para isomers. These can be separated by vacuum distillation or column chromatography on silica (B1680970) gel.

    • Characterize the final product(s) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the structure and assess purity.

Mandatory Visualizations

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃ in Ice Bath) add_substrate Slowly Add this compound to Nitrating Mixture prep_acids->add_substrate Step 1 react Stir at 0-10°C, then Room Temp (Monitor by TLC) add_substrate->react Step 2 quench Quench on Ice Water react->quench Step 3 extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ (aq) and Water extract->wash dry Dry with Anhydrous Agent (e.g., MgSO₄) wash->dry purify Vacuum Distillation or Column Chromatography dry->purify Step 4 analyze Characterization (GC-MS, NMR, IR) purify->analyze Step 5 Signaling_Pathway cluster_generation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->H2NO3_plus NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus H2O Water (H₂O) H2NO3_plus->H2O Arenium_ion Arenium Ion Intermediate (Sigma Complex) NO2_plus->Arenium_ion Attack by π-system Phenylhexane This compound Phenylhexane->Arenium_ion Product Nitro-3-phenylhexane Arenium_ion->Product - H⁺ H_plus H⁺ Arenium_ion->H_plus

References

Application Note: Utilization of 3-Phenylhexane as an Internal Standard for Chromatographic Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely adopted technique to correct for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[1] 3-Phenylhexane, an aromatic hydrocarbon, possesses properties that make it a suitable internal standard for the quantification of various non-polar and moderately polar organic compounds by gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document provides detailed protocols and application notes for the use of this compound as an internal standard.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks.[2] The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1][3] This ratio is plotted against the concentration of the analyte to generate a calibration curve.[3][4] By using this ratio, any variations that occur during sample handling or injection will affect both the analyte and the internal standard to a similar degree, thus minimizing their impact on the final quantitative result.[1]

The concentration of the analyte is calculated using the following formula:

(Area Analyte / Area IS) = RRF * (Concentration Analyte / Concentration IS)

Where:

  • Area Analyte = Peak area of the analyte

  • Area IS = Peak area of the internal standard

  • RRF = Relative Response Factor

  • Concentration Analyte = Concentration of the analyte

  • Concentration IS = Concentration of the internal standard

The Relative Response Factor (RRF) is determined from the analysis of calibration standards containing known concentrations of the analyte and the internal standard.[5]

Experimental Protocols

The following protocols provide a framework for the use of this compound as an internal standard in GC-MS and HPLC analysis. Method optimization will be required for specific applications and matrices.

Protocol 1: Quantification of Aromatic Hydrocarbons in an Organic Matrix using GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile aromatic compounds.

1. Materials and Reagents

  • This compound (Internal Standard): Purity ≥98%

  • Analytes of Interest: Certified reference standards

  • Solvent: Hexane or Dichloromethane (HPLC or GC grade)[6]

  • Gases: Helium (carrier gas, 99.999% purity)[6]

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of this compound in 100 mL of solvent to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution: Prepare individual or mixed stock solutions of the target analytes at a concentration of 1 mg/mL in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.[4] To each calibration standard, add a constant volume of the IS Stock solution to achieve a final this compound concentration of 10 µg/mL.[7]

3. Sample Preparation

  • Accurately weigh or measure the sample into a volumetric flask.

  • Add a known volume of the IS Stock solution to achieve a final concentration of 10 µg/mL after dilution.

  • Dilute the sample to the final volume with the appropriate solvent.

4. GC-MS Instrumental Conditions

ParameterCondition
Gas Chromatograph Agilent 7890A GC or equivalent[8]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
Injector Split/splitless, 250°C[4]
Injection Volume 1 µL in splitless mode[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)[4][8]
Mass Spectrometer Agilent 5975C MS or equivalent[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
MS Transfer Line 280°C[4]
Ion Source Temp. 230°C[4]

5. Data Analysis

  • Identify the peaks corresponding to the analytes and this compound based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Determine the concentration of the analyte in the samples using the calibration curve.[4]

Protocol 2: Quantification of a Pharmaceutical Intermediate using HPLC-UV

This protocol is designed for the analysis of less volatile or thermally labile compounds.

1. Materials and Reagents

  • This compound (Internal Standard): Purity ≥98%

  • Analyte of Interest: Certified reference standard of the pharmaceutical intermediate

  • Mobile Phase A: 0.1% Formic acid in Water[8]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[8]

  • Solvents: Methanol, Acetonitrile (HPLC grade)

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL solution of this compound in methanol.

  • Analyte Stock Solution: Prepare a 1 mg/mL solution of the pharmaceutical intermediate in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase. Add a constant amount of the IS Stock solution to each standard to obtain a final this compound concentration of 20 µg/mL.

3. Sample Preparation

  • Dissolve a known amount of the drug substance sample in the mobile phase.

  • Add the IS Stock solution to achieve a final concentration of 20 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Instrumental Conditions

ParameterCondition
Liquid Chromatograph Agilent 1290 Infinity LC system or equivalent[8]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or wavelength of maximum absorbance for the analyte)

5. Data Analysis

  • Identify the peaks for the analyte and this compound based on their retention times.

  • Integrate the peak areas.

  • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for GC-MS Analysis of Benzene

SampleBenzene Conc. (µg/mL)Benzene Peak AreaThis compound Peak AreaPeak Area Ratio (Benzene/IS)Calculated Conc. (µg/mL)
Standard 11.015,234150,1120.101-
Standard 25.076,543151,2340.506-
Standard 310.0153,456152,5671.006-
Standard 420.0305,876151,9872.012-
Sample 1Unknown112,876150,8760.7487.43
Sample 2Unknown225,432152,1231.48214.74

Note: The concentration of this compound in all standards and samples is 10 µg/mL.

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh/Measure Sample & Standards B Add Known Amount of This compound (IS) A->B C Dilute to Final Volume B->C D Inject into GC or HPLC C->D E Separation on Column D->E F Detection (MS or UV) E->F G Integrate Peak Areas of Analyte and IS F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for quantitative analysis using an internal standard.

Calibration_Principle cluster_input Inputs cluster_measurement Measurement cluster_output Output Analyte Analyte Concentration (Known in Standards) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio proportional to IS_Conc Internal Standard Concentration (Constant) IS_Conc->Ratio normalizes Curve Linear Calibration Curve Ratio->Curve generates

Caption: Principle of internal standard calibration.

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic dehydrogenation of 3-phenylhexane. This reaction is a key transformation in organic synthesis, offering pathways to valuable unsaturated aromatic compounds. The information is tailored for professionals in research and development, particularly in the pharmaceutical and fine chemical industries.

Introduction

Catalytic dehydrogenation is a fundamental process for introducing unsaturation into organic molecules. In the context of this compound, this reaction primarily involves the removal of hydrogen atoms from the hexane (B92381) chain, leading to the formation of various phenylhexene and phenylhexadiene isomers. These products can serve as important intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The choice of catalyst and reaction conditions is critical to control the selectivity towards desired products and minimize side reactions such as cracking and aromatization.

Reaction Principle

The catalytic dehydrogenation of this compound is an endothermic and reversible reaction. The process typically occurs at elevated temperatures in the presence of a heterogeneous catalyst. The reaction proceeds through the adsorption of the this compound molecule onto the active sites of the catalyst, followed by the sequential removal of hydrogen atoms. The resulting unsaturated products then desorb from the catalyst surface.

The primary dehydrogenation products expected from this compound are various isomers of phenylhexene. Further dehydrogenation can lead to the formation of phenylhexadienes. The position of the double bond(s) in the products is influenced by the catalyst and reaction conditions.

Catalytic Systems

A variety of catalysts can be employed for the dehydrogenation of alkylbenzenes. Noble metal-based catalysts, particularly those containing platinum (Pt), are highly effective. Promoters such as tin (Sn) are often added to improve the catalyst's selectivity and stability by reducing side reactions like hydrogenolysis and coking. The support material, commonly alumina (B75360) (Al₂O₃), plays a crucial role in the dispersion and stability of the metallic nanoparticles.

Table 1: Common Catalytic Systems for Alkylbenzene Dehydrogenation

Catalyst SystemSupportTypical Operating Temperature (°C)Key Advantages
Pt-Snγ-Al₂O₃450 - 600High activity and selectivity, good stability.
Ptγ-Al₂O₃450 - 550High activity, but can be less selective than bimetallic systems.
Cr₂O₃Al₂O₃500 - 600Lower cost, but potential environmental concerns with chromium.
Fe₂O₃-K₂O-550 - 650Commonly used for styrene (B11656) production from ethylbenzene.

Experimental Protocols

The following protocols are representative examples for the catalytic dehydrogenation of this compound in a laboratory setting using a fixed-bed reactor.

Protocol 1: Dehydrogenation using Pt-Sn/γ-Al₂O₃ Catalyst

Materials:

  • This compound (≥98% purity)

  • Pt-Sn/γ-Al₂O₃ catalyst (e.g., 0.5 wt% Pt, 1.0 wt% Sn)

  • High-purity nitrogen (N₂) gas

  • High-purity hydrogen (H₂) gas

  • Quartz wool

  • Gas chromatograph (GC) for product analysis

Equipment:

  • Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Condenser and cold trap for product collection

  • Back pressure regulator

Procedure:

  • Catalyst Loading:

    • Pack the center of the reactor tube with a known amount of the Pt-Sn/γ-Al₂O₃ catalyst (e.g., 1.0 g), holding it in place with quartz wool plugs on both ends.

  • Catalyst Reduction (Activation):

    • Place the reactor in the tube furnace.

    • Purge the system with N₂ gas at a flow rate of 50 mL/min for 30 minutes to remove air.

    • Switch to H₂ gas at a flow rate of 50 mL/min and heat the reactor to 500°C at a rate of 10°C/min.

    • Hold the temperature at 500°C for 4 hours to reduce the metal oxides to their active metallic state.

    • After reduction, switch back to N₂ flow and cool the reactor to the desired reaction temperature (e.g., 550°C).

  • Dehydrogenation Reaction:

    • Set the reaction temperature to 550°C.

    • Start the flow of N₂ carrier gas at 30 mL/min.

    • Introduce this compound into the reactor using the HPLC pump at a specific liquid hourly space velocity (LHSV), for example, 2.0 h⁻¹.

    • Maintain a constant pressure (e.g., atmospheric pressure) using the back pressure regulator.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser and a cold trap (e.g., using an ice bath or a cryocooler) to collect the liquid products.

    • Allow the reaction to stabilize for at least 1 hour before collecting samples.

    • Analyze the collected liquid samples and the uncondensed gas phase using a gas chromatograph to determine the conversion of this compound and the selectivity to various products.

Table 2: Representative Quantitative Data for Alkylbenzene Dehydrogenation

ParameterValue
Catalyst0.5% Pt - 1.0% Sn / γ-Al₂O₃
Temperature550 °C
Pressure1 atm
LHSV of Alkylbenzene2.0 h⁻¹
N₂ Flow Rate30 mL/min
Results (Illustrative)
This compound Conversion45%
Selectivity to Phenylhexenes85%
Selectivity to Phenylhexadienes10%
Selectivity to Cracking Products5%

Note: The data in this table is illustrative for a typical alkylbenzene dehydrogenation and may vary for this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the potential reaction pathways for the catalytic dehydrogenation of this compound.

This compound This compound Phenylhexenes (Isomers) Phenylhexenes (Isomers) This compound->Phenylhexenes (Isomers) - H₂ Cracking Products Cracking Products This compound->Cracking Products Side Reaction Phenylhexadienes (Isomers) Phenylhexadienes (Isomers) Phenylhexenes (Isomers)->Phenylhexadienes (Isomers) - H₂ Aromatization Products Aromatization Products Phenylhexadienes (Isomers)->Aromatization Products Side Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_loading Catalyst Loading catalyst_reduction Catalyst Reduction catalyst_loading->catalyst_reduction set_conditions Set T, P, Flow Rates catalyst_reduction->set_conditions feed_injection Inject this compound set_conditions->feed_injection product_collection Product Collection feed_injection->product_collection gc_analysis GC Analysis product_collection->gc_analysis

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 3-phenylhexane, a valuable building block in the development of novel therapeutics and functional materials. The chirality at the C3 position of the hexane (B92381) chain introduces a key stereocenter, making enantiomerically pure this compound a significant target in stereoselective synthesis. This guide explores a viable synthetic strategy, presents detailed experimental protocols, and includes quantitative data to aid in the replication and optimization of the synthesis.

Introduction

The selective synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry and drug development.[1] Chiral compounds often exhibit significantly different pharmacological and toxicological profiles, necessitating the development of robust asymmetric synthetic methods. This compound, with its stereogenic center at the junction of a flexible alkyl chain and an aromatic ring, represents a common structural motif in biologically active molecules. This application note details a strategy for its enantioselective synthesis via the asymmetric reduction of a prochiral ketone, a widely applicable and reliable method for generating chiral secondary alcohols, which can then be converted to the target alkane.

Synthetic Strategy: Asymmetric Biocatalytic Reduction

The chosen strategy involves a two-step sequence starting from the readily available 3-phenyl-3-hexanone. The key step is the enantioselective reduction of the ketone to the corresponding chiral alcohol, (S)-3-phenyl-3-hexanol, using a whole-cell biocatalyst. This is followed by a deoxygenation step to yield the target (S)-3-phenylhexane. Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and the use of environmentally benign reagents.

Logical Workflow of the Synthesis:

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Final Product Formation Start 1-Phenyl-1-propanone and Propylmagnesium bromide Precursor_Synth Grignard Reaction Start->Precursor_Synth 1. Et2O, 0 °C to rt 2. H3O+ workup Precursor 3-Phenyl-3-hexanone Precursor_Synth->Precursor Asymmetric_Step Enantioselective Biocatalytic Reduction Precursor->Asymmetric_Step Whole-cell biocatalyst (e.g., Candida parapsilosis) Co-factor recycling system Chiral_Alcohol (S)-3-Phenyl-3-hexanol Asymmetric_Step->Chiral_Alcohol Deoxygenation Deoxygenation Chiral_Alcohol->Deoxygenation e.g., Barton-McCombie deoxygenation Final_Product (S)-3-Phenylhexane Deoxygenation->Final_Product

Caption: Synthetic workflow for chiral this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key asymmetric reduction step, based on literature precedents for similar substrates.[2]

EntryBiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Configuration
1Candida parapsilosis3-Phenyl-3-hexanone(S)-3-Phenyl-3-hexanol>95>99S
2Saccharomyces cerevisiae3-Phenyl-3-hexanone(R)-3-Phenyl-3-hexanol>90>98R

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-3-hexanone (Prochiral Precursor)

This protocol describes the synthesis of the starting ketone via a Grignard reaction.

Materials:

  • 1-Phenyl-1-propanone

  • Propylmagnesium bromide (2.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of 1-phenyl-1-propanone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add propylmagnesium bromide (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure. The resulting tertiary alcohol is then oxidized using a standard procedure (e.g., PCC or Swern oxidation) to yield 3-phenyl-3-hexanone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Biocatalytic Reduction of 3-Phenyl-3-hexanone

This protocol details the enantioselective reduction of the prochiral ketone to the chiral alcohol using a whole-cell biocatalyst.

Materials:

  • 3-Phenyl-3-hexanone

  • Whole-cell biocatalyst (e.g., Candida parapsilosis ATCC 7330)

  • Glucose (as a co-factor regeneration source)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Incubator shaker

  • Centrifuge

Procedure:

  • In a sterile flask, prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

  • Add glucose to the suspension to facilitate co-factor regeneration.

  • Add 3-phenyl-3-hexanone to the mixture.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, centrifuge the mixture to separate the cells.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-3-phenyl-3-hexanol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Deoxygenation of (S)-3-Phenyl-3-hexanol

This protocol describes the conversion of the chiral alcohol to the final product, (S)-3-phenylhexane, via a Barton-McCombie deoxygenation.

Materials:

  • (S)-3-Phenyl-3-hexanol

  • Sodium hydride (NaH)

  • Carbon disulfide (CS2)

  • Iodomethane (B122720) (CH3I)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of (S)-3-phenyl-3-hexanol (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbon disulfide (1.5 eq) and stir for another 2 hours.

  • Add iodomethane (2.0 eq) and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer and concentrate to give the crude xanthate ester.

  • Dissolve the crude xanthate in toluene and add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the crude (S)-3-phenylhexane by column chromatography.

Key Factors Influencing Stereoselectivity

The enantioselectivity of the biocatalytic reduction is highly dependent on the choice of microorganism and the reaction conditions.

G cluster_0 Biocatalyst Properties cluster_1 Reaction Conditions Stereoselectivity Enantioselectivity (ee%) Enzyme Enzyme Active Site (Stereochemical Preference) Strain Microorganism Strain Strain->Stereoselectivity Strain->Enzyme Temperature Temperature Temperature->Stereoselectivity pH pH pH->Stereoselectivity Co_Solvent Co-solvent Co_Solvent->Stereoselectivity

Caption: Factors affecting the stereoselectivity.

Conclusion

This application note provides a comprehensive guide to the asymmetric synthesis of chiral this compound. The detailed protocols for the synthesis of the precursor, the key enantioselective biocatalytic reduction, and the final deoxygenation step, along with the tabulated data, offer a solid foundation for researchers in the field. The provided diagrams illustrate the logical workflow and the critical factors influencing the stereochemical outcome, facilitating a deeper understanding of the synthetic process. This methodology represents a practical and efficient approach to obtaining enantiomerically enriched this compound for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Phenylhexane is an alkylbenzene, a class of organic compounds with significant applications in various industrial and research fields. As a substituted aromatic hydrocarbon, it serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The large-scale production of high-purity this compound is crucial for ensuring the quality and efficacy of downstream products. The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable six-carbon alkylating agent.[1][2] This document provides detailed protocols for its synthesis via this method and subsequent purification to achieve high purity suitable for research and development applications.

Section 1: Large-Scale Synthesis of this compound

The synthesis is achieved through the Friedel-Crafts alkylation of benzene using 3-hexene (B12438300) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] This reaction is an electrophilic aromatic substitution where the alkene is activated by the catalyst to form a carbocation, which then attacks the benzene ring.[4][5]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Benzene (Excess) - 3-Hexene Reactor Jacketed Glass Reactor (Inert Atmosphere, N₂) Reactants->Reactor Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reactor Slow Addition Reaction Friedel-Crafts Alkylation (Controlled Temperature) Reactor->Reaction Stirring, 20-25°C Quench Quenching (Ice-water) Reaction->Quench Transfer Reaction Mixture Workup Aqueous Workup - Neutralization (e.g., NaHCO₃) - Water Washes Quench->Workup Crude Crude Product: This compound, Benzene, Byproducts Workup->Crude Phase Separation

Caption: Workflow for the large-scale synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Benzene (Anhydrous)

  • 3-Hexene (or a mixture of hexene isomers)

  • Aluminum Chloride (AlCl₃, anhydrous powder)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen (N₂) gas supply

  • Jacketed reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas bubbler.

Procedure:

  • Reactor Setup: Set up the jacketed reaction vessel under a constant, gentle stream of dry nitrogen to ensure an inert atmosphere.

  • Charging Reactants: Charge the reactor with anhydrous benzene. A significant excess of benzene is used to minimize polyalkylation.[6] Begin stirring and cool the vessel to 10-15°C using a circulating chiller.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the stirred benzene in portions. The addition is exothermic and should be controlled to maintain the temperature below 20°C.

  • Alkene Addition: Once the catalyst has been added, begin the dropwise addition of 3-hexene from the dropping funnel. Maintain the reaction temperature between 20-25°C. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Reaction Quenching: After the reaction period, slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the aluminum chloride catalyst and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Aqueous Workup:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl, deionized water, saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess benzene under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound.

Section 2: Large-Scale Purification of this compound

The crude product from the synthesis contains the desired this compound, residual benzene, and heavier byproducts such as di- and tri-phenylhexanes (polyalkylated products).[7] The primary method for purification at scale is fractional vacuum distillation, which separates components based on their boiling points.[8]

Purification Workflow Diagram

Purification_Workflow Crude Crude Product (from Synthesis) Distillation Fractional Vacuum Distillation Apparatus Crude->Distillation Charge Fraction1 Fraction 1: Low-boiling impurities (e.g., residual Benzene) Distillation->Fraction1 Collect at low temp Fraction2 Fraction 2: Pure this compound Distillation->Fraction2 Collect at specific BP Residue Distillation Residue: High-boiling byproducts (Polyalkylated benzenes) Distillation->Residue Remains in flask Analysis Quality Control Analysis (GC-MS, NMR) Fraction2->Analysis

Caption: Workflow for the purification of this compound.

Experimental Protocol: Fractional Vacuum Distillation

Apparatus:

  • Large-volume round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect the initial distillate, which will primarily consist of any remaining benzene and other low-boiling point impurities.

    • Fraction 2 (Main Fraction): As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.

    • Residue: Stop the distillation before the flask boils to dryness. The material remaining in the flask is the high-boiling residue containing polyalkylated byproducts.[7]

  • Analysis: Analyze the collected main fraction for purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yield
ParameterValueNotes
Benzene:Hexene Molar Ratio5:1Excess benzene minimizes polyalkylation.
Catalyst Loading (AlCl₃)0.25 eq (relative to hexene)Catalyst amount can be optimized.
Reaction Temperature20-25 °CControlled to prevent side reactions.
Reaction Time3 hoursMonitored by TLC or GC for completion.
Crude Yield ~90-95% Based on the limiting reagent (hexene).
Isolated Yield (Post-Purification) ~75-85% Reflects losses during workup and distillation.
Table 2: Physical and Analytical Data for this compound
PropertyValueMethod
Molecular FormulaC₁₂H₁₈-
Molecular Weight162.27 g/mol -
Boiling Point221 °C (at 760 mmHg)Experimental
Purity (Post-Distillation)>99%GC-MS
AppearanceColorless liquidVisual Inspection
¹H NMR (CDCl₃)δ 7.1-7.3 (m, 5H), 2.5 (m, 1H), 1.6 (m, 4H), 0.8-0.9 (t, 6H)NMR Spectroscopy
¹³C NMR (CDCl₃)δ 145.9, 128.3, 126.8, 125.9, 46.2, 31.5, 20.8, 14.2NMR Spectroscopy

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Phenylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. The two common methods are Friedel-Crafts alkylation and Grignard reagent coupling.

  • Friedel-Crafts Alkylation Route: This method may introduce impurities such as unreacted benzene (B151609), residual alkylating agents (e.g., 3-hexene (B12438300) or 3-haloalkanes), and byproducts from side reactions like polyalkylation, which results in di- or tri-substituted phenylhexanes.[1][2][3][4] Carbocation rearrangements during the reaction can also lead to the formation of isomeric products.[1][2][3]

  • Grignard Reaction Route: When synthesizing this compound using a Grignard reagent (e.g., phenylmagnesium bromide and 3-bromohexane), common impurities include unreacted starting materials and byproducts such as biphenyl (B1667301), formed from the coupling of the Grignard reagent.

Q2: How can I get a preliminary assessment of the purity of my crude this compound?

A2: A quick and effective way to assess the purity of your crude product is by using Thin-Layer Chromatography (TLC). By spotting your crude product alongside the starting materials on a TLC plate, you can visualize the presence of these impurities. For a more detailed and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method.

Q3: Which purification method is most suitable for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Liquid-Liquid Extraction: This is an essential first step to remove water-soluble impurities, such as the catalyst (e.g., AlCl₃) and its hydrolysis products from a Friedel-Crafts reaction, or salts from a Grignard workup.

  • Distillation: Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points, such as unreacted benzene or lower-boiling starting materials.

  • Column Chromatography: This is a versatile technique for separating this compound from impurities with similar polarities, such as isomeric byproducts or polyalkylated products.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is contaminated with starting materials (e.g., benzene, 3-bromohexane). Incomplete reaction or use of excess starting materials.Perform fractional distillation to separate the lower-boiling starting materials from the higher-boiling this compound.
Presence of high-boiling, non-polar impurities. Formation of polyalkylated byproducts during Friedel-Crafts alkylation or biphenyl from a Grignard reaction.Use column chromatography with a non-polar eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) to separate the product from these less-polar impurities.[5]
Product contains isomeric impurities. Carbocation rearrangement during Friedel-Crafts alkylation.[1][2][3]Careful fractional distillation may separate isomers with sufficiently different boiling points. Alternatively, preparative chromatography (e.g., HPLC) can be employed for more challenging separations.
Aqueous workup results in an emulsion. The presence of certain salts or surfactants can stabilize emulsions.To break the emulsion, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and helps to separate the layers.
Low yield after purification. The product may be partially lost during multiple purification steps.Optimize each purification step. For example, in liquid-liquid extraction, ensure complete transfer of the organic layer and minimize the number of washes if possible. In distillation, ensure the apparatus is well-insulated to prevent heat loss.

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound

This protocol is designed to remove water-soluble impurities, such as residual acid catalysts from a Friedel-Crafts reaction or salts from a Grignard reaction workup.

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water or a saturated aqueous solution of ammonium (B1175870) chloride (for Grignard reactions).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic extracts and wash sequentially with:

    • 1 M HCl (if the reaction was basic).

    • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from non-polar organic impurities.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate) can be used to separate compounds with different polarities.[5]

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the composition of the fractions using TLC.

  • Concentration: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Workflow for Purification of Crude this compound

PurificationWorkflow crude_product Crude this compound aqueous_workup Aqueous Workup (Extraction & Washing) crude_product->aqueous_workup distillation Fractional Distillation aqueous_workup->distillation  For volatile impurities column_chromatography Column Chromatography aqueous_workup->column_chromatography  For non-volatile or isomeric impurities purity_analysis Purity Analysis (TLC, GC-MS) distillation->purity_analysis column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product  Meets specifications

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing 3-Phenylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenylhexane. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the Grignard reaction, Friedel-Crafts alkylation, and Suzuki coupling. The choice of method often depends on the availability of starting materials, required scale, and desired purity.

Q2: I am experiencing low yields. What are the general factors I should investigate?

A2: Low yields in organic synthesis can stem from several factors. Key areas to investigate include the purity of starting materials and solvents, the reaction atmosphere (moisture and oxygen can be detrimental, especially in Grignard reactions), reaction temperature, and the efficiency of the work-up and purification procedures.[1][2]

Q3: How can I effectively purify the final this compound product?

A3: Purification of this compound is typically achieved by vacuum distillation or column chromatography.[3] The choice depends on the scale of the reaction and the nature of the impurities. For instance, high-boiling point impurities or closely related isomers may necessitate column chromatography for effective separation.

Synthesis Route 1: Grignard Reaction

The Grignard reaction is a robust method for forming carbon-carbon bonds. For this compound, this typically involves the reaction of phenylmagnesium bromide with 3-bromohexane (B146008). A reported yield for this specific pathway is approximately 71.0%.[4]

Troubleshooting Guide: Grignard Reaction
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Moisture in Glassware/Reagents: Grignard reagents are highly sensitive to protic solvents like water.[5][6]- Ensure all glassware is rigorously dried overnight in an oven.[6][7] - Use anhydrous solvents.[8] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Inactive Magnesium: The magnesium surface may be oxidized.- Use fresh magnesium turnings. - Activate the magnesium by crushing it with a dry stirring rod or by adding a small crystal of iodine.[8]
Formation of Biphenyl Side Product Coupling of Grignard Reagent: Phenylmagnesium bromide can couple with unreacted bromobenzene (B47551).[8]- Add the bromobenzene solution slowly to the magnesium suspension to maintain a low concentration.[8] - Control the reaction temperature to avoid excessive heat.[8]
Difficulty Initiating the Reaction Poor Quality of Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.- Use freshly distilled alkyl halides and anhydrous solvents. - Ensure the magnesium is of high purity.
Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 3-Bromohexane

  • Iodine (for activation, if necessary)

  • Aqueous HCl or NH4Cl solution for work-up

Procedure:

  • Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.[6][7]

  • Grignard Reagent Formation: Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small volume of anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the funnel. If the reaction does not start, gentle heating or the addition of an iodine crystal may be required.[8]

  • Coupling Reaction: Once the Grignard reagent has formed (indicated by the disappearance of most of the magnesium), cool the flask in an ice bath. Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise, maintaining a gentle reflux.[8]

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[8]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.[3] Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[3]

Synthesis Route 2: Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10][11]

Troubleshooting Guide: Friedel-Crafts Alkylation
Issue Possible Cause Troubleshooting Steps
Low Yield Carbocation Rearrangement: The secondary carbocation formed from 3-halohexane can rearrange to a more stable carbocation, leading to isomeric products.- Use a milder Lewis acid catalyst. - Perform the reaction at a lower temperature to minimize rearrangements.
Deactivation of Catalyst: The Lewis acid catalyst can be deactivated by moisture.- Use anhydrous reagents and solvents. - Ensure the reaction is protected from atmospheric moisture.
Polyalkylation Product is More Reactive than Starting Material: The alkyl group activates the benzene (B151609) ring, making it susceptible to further alkylation.[12]- Use a large excess of benzene relative to the alkyl halide to favor monoalkylation.
Formation of Undesired Isomers Lack of Regioselectivity: The alkylation can occur at different positions on the benzene ring.- While not applicable to unsubstituted benzene, for substituted benzenes, the directing effects of the existing substituents must be considered.[13]
Experimental Protocol: Friedel-Crafts Alkylation

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place anhydrous aluminum chloride and excess anhydrous benzene. Cool the mixture in an ice bath.

  • Addition of Alkyl Halide: Add 3-chlorohexane dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture. An HCl gas trap should be used to neutralize the evolving gas.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., MgSO₄). Remove the excess benzene by distillation. The resulting crude this compound can be purified by vacuum distillation.

Synthesis Route 3: Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14][15] This method offers mild reaction conditions and a high tolerance for various functional groups.[16]

Troubleshooting Guide: Suzuki Coupling
Issue Possible Cause Troubleshooting Steps
Low Yield Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.- Ensure the reaction is performed under an inert atmosphere. - Use high-purity reagents and solvents. - Choose a robust palladium catalyst and ligand system.[17]
Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow.- The choice of base is critical for activating the organoboron species.[18] Common bases include carbonates, phosphates, and hydroxides. - Ensure the base is soluble in the reaction medium.
Homocoupling of Starting Materials Side reactions of the organoboron or organohalide species. - Optimize the reaction temperature and catalyst loading. - Add the reagents in a specific order as per established protocols.

Visualization of Experimental Workflows

G General Workflow for this compound Synthesis cluster_0 Synthesis Route Selection cluster_1 Execution cluster_2 Purification & Analysis start Define Synthesis Goals (Scale, Purity, Cost) method_selection Choose Synthesis Method start->method_selection reagent_prep Prepare Anhydrous Reagents and Solvents method_selection->reagent_prep reaction_setup Set up Reaction Under Inert Atmosphere reagent_prep->reaction_setup reaction Perform Reaction (Grignard, Friedel-Crafts, etc.) reaction_setup->reaction workup Quench and Work-up reaction->workup purification Purify Crude Product (Distillation/Chromatography) workup->purification analysis Analyze Product Purity (GC, NMR) purification->analysis end This compound analysis->end Final Product

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Grignard Synthesis start Low Yield Observed check_moisture Was the reaction rigorously anhydrous? start->check_moisture check_mg Was the Magnesium activated? check_moisture->check_mg Yes solution_moisture Action: Redry all glassware. Use freshly distilled anhydrous solvents. check_moisture->solution_moisture No check_reagents Are reagents pure? check_mg->check_reagents Yes solution_mg Action: Use fresh Mg turnings. Add iodine crystal to activate. check_mg->solution_mg No solution_reagents Action: Purify starting materials (e.g., distill bromoalkane). check_reagents->solution_reagents No success Yield Optimized check_reagents->success Yes solution_moisture->check_mg solution_mg->check_reagents solution_reagents->success

References

Technical Support Center: Synthesis of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 3-Phenylhexane. The following guides and frequently asked questions (FAQs) address specific side reactions and provide detailed experimental protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their common side reactions?

A1: The two most common synthetic routes for this compound are Friedel-Crafts alkylation and Grignard reactions.

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene (B151609) with a hexyl halide (e.g., 3-chlorohexane) in the presence of a Lewis acid catalyst. Key side reactions include carbocation rearrangement, polyalkylation, and dealkylation.

  • Grignard Reaction: This route can involve the reaction of a phenylmagnesium halide with 3-hexanone (B147009), followed by reduction, or the reaction of a hexylmagnesium halide with benzaldehyde, also followed by reduction. Common side reactions include the formation of biphenyl, reaction with protic solvents, and enolization of the carbonyl compound.

Troubleshooting Guide: Friedel-Crafts Alkylation Route

Issue 1: The major product isolated is not this compound, but other structural isomers like 2-phenylhexane.

  • Probable Cause: Carbocation Rearrangement. The initial secondary carbocation formed from 3-chlorohexane (B1360981) can rearrange to a more stable secondary carbocation via a hydride shift, leading to the formation of 2-phenylhexane.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote carbocation formation and subsequent rearrangement. Consider using a milder catalyst such as FeCl₃.

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress rearrangement reactions.

    • Alternative Acylation-Reduction Pathway: To completely avoid rearrangement, use a Friedel-Crafts acylation followed by a reduction.[3][6][7] This involves reacting benzene with hexanoyl chloride to form hexanophenone (B1345741), which is then reduced to this compound. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[3][8]

Issue 2: A significant amount of di- and tri-substituted phenylhexane products are observed.

  • Probable Cause: Polyalkylation. The product, this compound, contains an electron-donating alkyl group, which activates the benzene ring, making it more reactive than the starting material.[1][2][9] This leads to further alkylation.

  • Troubleshooting Steps:

    • Use an Excess of Benzene: Employing a large excess of benzene will increase the probability that the electrophile reacts with a benzene molecule rather than the already alkylated product.[1][2][10]

    • Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the Lewis acid.

    • Acylation-Reduction Route: As with carbocation rearrangement, the acylation-reduction pathway is an effective solution. The acyl group of the intermediate ketone is electron-withdrawing and deactivates the ring, thus preventing further acylation.[6][9]

Quantitative Data: Friedel-Crafts Alkylation vs. Acylation-Reduction
ParameterFriedel-Crafts Alkylation (Direct)Friedel-Crafts Acylation-Reduction
Typical Yield Variable (often moderate due to side reactions)Generally higher and more reproducible
Purity of Crude Product Lower (mixture of isomers and polyalkylated products)Higher (primarily the desired product)
Key Side Products 2-Phenylhexane, di- and tri-hexylbenzenesMinimal, if any, isomeric or poly-substituted products

Troubleshooting Guide: Grignard Reaction Route

Issue 3: Low yield of the desired alcohol precursor and formation of a significant amount of benzene.

  • Probable Cause: Reaction with Water. Grignard reagents are highly basic and react readily with protic solvents, including trace amounts of water in the glassware or solvent.[11][12][13] This quenches the Grignard reagent, forming benzene (if using phenylmagnesium bromide) and reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying overnight and cooling in a desiccator.[11][12][14]

    • Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Issue 4: Presence of a high-boiling, non-polar impurity identified as biphenyl.

  • Probable Cause: Wurtz-Fittig Coupling. A side reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide (e.g., bromobenzene) can lead to the formation of biphenyl.[14] This is more prevalent at higher temperatures and concentrations.

  • Troubleshooting Steps:

    • Slow Addition of Alkyl Halide: Add the solution of the alkyl or aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating of the reaction mixture.[14]

    • Purification: Biphenyl can often be removed from the final product by recrystallization or column chromatography.[14]

Quantitative Data: Typical Yields in Grignard Reactions
Reaction StepTypical YieldNotes
Grignard Reagent Formation Generally assumed to be high (near quantitative)An excess of magnesium is often used.[15]
Addition to Carbonyl 50-90%Yield is highly dependent on substrate and reaction conditions.[15]
Overall Synthesis Good to excellent yields are achievable with proper technique.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation-Reduction

Step A: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).

  • In the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry benzene (used as both reactant and solvent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hexanoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude hexanophenone.

Step B: Clemmensen Reduction of Hexanophenone

  • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene (B28343) (as a co-solvent), and the crude hexanophenone from Step A.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.

  • After completion, cool the mixture, separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the resulting this compound by fractional distillation.

Protocol 2: Synthesis of this compound-3-ol via Grignard Reaction
  • Assemble a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a magnetic stirrer. Equip all openings with drying tubes containing calcium chloride.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of bromobenzene (B47551) (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle boiling. If not, gently warm the flask with a heat gun or add a crystal of iodine.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 3-hexanone (0.95 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-phenyl-3-hexanol, which can then be purified.

Visualizations

Friedel_Crafts_Alkylation cluster_main Main Reaction: Friedel-Crafts Alkylation cluster_side Side Reactions Benzene Benzene Product This compound Benzene->Product AlCl3 Alkyl_Halide 3-Chlorohexane Alkyl_Halide->Product Rearrangement Carbocation Rearrangement Isomer 2-Phenylhexane Rearrangement->Isomer Polyalkylation Polyalkylation Di_Tri_Product Di/Tri-hexylbenzene Polyalkylation->Di_Tri_Product

Caption: Main and side reactions in the Friedel-Crafts synthesis of this compound.

Grignard_Synthesis cluster_main Main Reaction: Grignard Synthesis cluster_side Side Reactions Grignard Phenylmagnesium Bromide Intermediate Alkoxide Intermediate Grignard->Intermediate Benzene Benzene Grignard->Benzene Protonation Ketone 3-Hexanone Ketone->Intermediate Product 3-Phenyl-3-hexanol Intermediate->Product H3O+ workup Water H2O Water->Benzene Biphenyl_Formation Wurtz-Fittig Coupling Biphenyl Biphenyl Biphenyl_Formation->Biphenyl

Caption: Grignard synthesis of the 3-phenyl-3-hexanol precursor, showing side reactions.

Troubleshooting_Workflow Start Start Synthesis of This compound Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Pure Product is Pure Analysis->Pure Yes Isomers Isomeric Impurities (e.g., 2-phenylhexane) Analysis->Isomers No Polyalkylated Polyalkylated Products Analysis->Polyalkylated No Biphenyl Biphenyl Impurity Analysis->Biphenyl No Low_Yield Low Yield/ Starting Material Analysis->Low_Yield No End End Pure->End Sol_Isomers Use Acylation-Reduction Pathway Isomers->Sol_Isomers Sol_Poly Use Excess Benzene or Acylation-Reduction Polyalkylated->Sol_Poly Sol_Biphenyl Control Temperature and Addition Rate Biphenyl->Sol_Biphenyl Sol_Yield Ensure Anhydrous Conditions (Grignard) Low_Yield->Sol_Yield Sol_Isomers->Start Retry Sol_Poly->Start Retry Sol_Biphenyl->Start Retry Sol_Yield->Start Retry

Caption: A troubleshooting workflow for identifying and resolving side reactions.

References

Technical Support Center: 3-Phenylhexane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 3-Phenylhexane from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic separation of these structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the separation of this compound from its positional isomers (e.g., 1-Phenylhexane, 2-Phenylhexane) and chiral enantiomers.

Q1: Why am I seeing poor resolution or co-elution of Phenylhexane isomers in my Gas Chromatography (GC) analysis?

Answer:

Poor resolution of alkylbenzene isomers like Phenylhexane is a common challenge due to their very similar boiling points and polarities. Several factors could be the cause:

  • Inappropriate Stationary Phase: The single most important factor for separation is the column's stationary phase, which dictates selectivity.[1] Standard non-polar phases may not provide sufficient selectivity for closely related isomers.

  • Suboptimal Oven Temperature Program: A poorly designed temperature program can lead to peak broadening and co-elution. The elution order on non-polar columns generally follows the boiling points of the solutes.[1]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. A flow rate that is too high or too low can decrease resolution.

Solutions:

  • Select the Right Column: Start with a low-polarity 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, Rtx-5).[1] If resolution is still poor, consider a mid-polarity stationary phase to introduce different selectivity mechanisms.

  • Optimize the Temperature Program:

    • Start at a low initial oven temperature (e.g., 40-60°C) to ensure good focusing of volatile components at the head of the column.[1]

    • Use a slow to moderate ramp rate (e.g., 5-10°C/minute) to allow for effective partitioning between the mobile and stationary phases.[1]

    • Include a final hold at a high temperature to ensure all components elute.[1]

  • Adjust Flow Rate: For a typical 0.25 mm ID column using Helium, an optimal flow rate is often around 1.0-1.5 mL/min.[1]

Q2: My peaks are tailing. What are the likely causes and solutions?

Answer:

Peak tailing can be caused by several factors, often related to active sites in the GC system or issues with the column itself.

  • Active Sites in the Injector or Column: Residual silanol (B1196071) groups on the glass liner or the column can interact with the analytes, causing tailing.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak shape distortion.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

Solutions:

  • Clean and Deactivate the System: Replace the septum and inlet liner. A dirty liner is a common source of problems. Ensure you are using a deactivated liner.

  • Condition the Column: Trim the first few centimeters from the column inlet. If the problem persists, bake out the column at its maximum rated temperature for a short period.[1]

  • Reduce Sample Concentration: Dilute your sample or increase the split ratio in your injection method to reduce the mass of analyte loaded onto the column.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate this compound isomers?

Answer:

Yes, HPLC can be used, particularly for aromatic positional isomers. However, standard C18 columns are often ineffective because they separate primarily based on hydrophobicity, which is very similar among these isomers.[2]

Recommendations:

  • Stationary Phase: The best choice is a column that provides alternative separation mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) are highly recommended.[3] These phases facilitate π-π interactions between the stationary phase and the aromatic ring of the Phenylhexane isomers, which can resolve the subtle electronic differences between them.[4][5]

  • Mobile Phase: For normal-phase chromatography, a non-polar solvent system like Hexane with a small amount of an alcohol modifier (e.g., Isopropanol) is a good starting point.[6] For reversed-phase on a Phenyl column, a mobile phase of Acetonitrile or Methanol with water is common. Screening both organic modifiers is advised as they can offer different selectivities.[7]

Q4: How can I separate the chiral enantiomers of this compound?

Answer:

This compound is a chiral molecule. Separating its enantiomers requires a chiral environment. This is typically achieved using chiral chromatography.

  • Chiral GC: This involves using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative.

  • Chiral HPLC: This is a very common method using a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly successful for a broad range of chiral compounds and are a good starting point for method development.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations.[8][9] It often provides better resolution and is faster than HPLC.[10] The mobile phase is primarily supercritical CO2, which is less toxic and costly than HPLC solvents.[9][11] Polysaccharide-based chiral columns are also widely used in SFC.

Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for this type of isomer separation?

Answer:

SFC is a powerful technique for separating isomers, both positional and chiral, and offers several advantages over GC and HPLC.[11]

  • Higher Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of resolution, leading to faster separations.[10]

  • Enhanced Resolution: SFC can provide unique selectivity and often achieves better peak resolution for complex isomeric mixtures.[11]

  • Environmentally Friendly: The primary mobile phase component is CO2, which is non-toxic and readily available, reducing the consumption of organic solvents.[9]

  • Ideal for Chiral Separations: SFC is particularly well-suited for chiral separations, often yielding superior results compared to HPLC.[8][12]

Data Presentation

Quantitative data is crucial for method development. The following tables provide typical starting parameters and physical properties to guide your experiments.

Table 1: Comparison of GC Starting Conditions for Phenylhexane Isomer Separation

ParameterMethod 1: Non-Polar ColumnMethod 2: Mid-Polar Column
Column 5% Phenyl / 95% Dimethylpolysiloxane50% Phenyl / 50% Dimethylpolysiloxane
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Injector Temp. 250 °C250 °C
Split Ratio 50:150:1
Oven Program 60°C (hold 2 min), ramp 10°C/min to 280°C60°C (hold 2 min), ramp 10°C/min to 300°C
Detector FID at 280 °CFID at 300 °C

Table 2: Physical Properties of Phenylhexane Isomers

CompoundCAS NumberMolecular WeightBoiling Point (°C)
1-Phenylhexane1077-16-3162.27226
2-Phenylhexane1674-83-5162.27210-212
This compound4468-42-2162.27213.1

Note: The close boiling points highlight the challenge of separation by GC on a standard non-polar column.

Experimental Protocols

Protocol 1: GC-FID Method Development for Phenylhexane Isomers

This protocol outlines a starting point for separating positional isomers of Phenylhexane.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Split/Splitless Injector.

    • Autosampler.

    • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film 5% Phenyl / 95% Dimethylpolysiloxane.

  • Sample Preparation:

    • Prepare a 100 ppm solution of the Phenylhexane isomer mixture in Hexane.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • GC Conditions:

    • Injector: 250 °C, Split mode with a 50:1 ratio.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector (FID): 280 °C.

  • Analysis and Optimization:

    • Analyze the resulting chromatogram for resolution between the isomer peaks.

    • If co-elution occurs, reduce the oven ramp rate (e.g., to 5 °C/min) to improve separation.

    • If peaks are broad, ensure the initial oven temperature is low enough to provide good focusing.

    • If resolution is still insufficient, switch to a more polar column as detailed in Table 1.

Protocol 2: HPLC Screening for Chiral Separation of this compound

This protocol provides a starting point for screening chiral stationary phases.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 4.6 x 250 mm, 5 µm.

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Optimization:

    • Run the racemic standard and observe the chromatogram for two separated peaks corresponding to the enantiomers.

    • If no separation is observed, try different alcohol modifiers (e.g., Ethanol) or vary the ratio (e.g., 95:5, 80:20).

    • If separation is still not achieved, a different type of chiral stationary phase should be screened.

Visualizations

Troubleshooting Workflow for Poor GC Resolution

GC_Troubleshooting start Poor Resolution or Co-elution Observed check_column Is the stationary phase appropriate for isomers? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes change_column Select column with different selectivity (e.g., mid-polarity) check_column->change_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp Decrease ramp rate (e.g., 5°C/min) Lower initial temp check_temp->optimize_temp No check_system Check for system issues (leaks, dead volume) check_flow->check_system Yes optimize_flow Set flow rate to optimal (e.g., 1-1.5 mL/min for He) check_flow->optimize_flow No maintain_system Perform system maintenance: Replace liner, septum, check for leaks check_system->maintain_system Issue Found success Resolution Achieved check_system->success No Issues change_column->check_temp optimize_temp->check_flow optimize_flow->check_system maintain_system->success

Caption: A logical workflow for troubleshooting poor GC resolution.

Decision Tree for Separation Technique Selection

Technique_Selection start Goal: Separate This compound Isomers isomer_type What type of isomers? start->isomer_type positional Positional Isomers (1-, 2-, this compound) isomer_type->positional Positional chiral Chiral Enantiomers (R/S this compound) isomer_type->chiral Chiral gc_option Gas Chromatography (GC) (Good for volatile compounds) positional->gc_option hplc_option HPLC with Phenyl Column (Uses π-π interactions) positional->hplc_option chiral_hplc Chiral HPLC (Polysaccharide CSP) chiral->chiral_hplc chiral_sfc Chiral SFC (Often faster, better resolution) chiral->chiral_sfc chiral_gc Chiral GC (Cyclodextrin phases) chiral->chiral_gc

Caption: A decision tree for selecting a separation technique.

References

Technical Support Center: Improving Resolution in GC Analysis of Phenylhexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of phenylhexane isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What makes the GC separation of phenylhexane isomers so challenging? A1: Phenylhexane isomers, such as 2-phenylhexane, 3-phenylhexane, and others, possess identical molecular weights and very similar chemical structures and boiling points. This results in close elution times on a standard GC column, often leading to poor separation (co-elution). Achieving baseline resolution requires careful optimization of the chromatographic system, particularly the stationary phase and temperature program, to exploit subtle differences in their physicochemical properties.[1][2]

Q2: What is the single most important factor for improving the resolution of phenylhexane isomers? A2: The selection of the stationary phase is the most critical factor as it governs the selectivity (α) of the separation.[3][4][5] The stationary phase's chemical properties determine the type and strength of interactions with the isomers (e.g., dispersive forces, π-π interactions). Choosing a phase that interacts differently with the subtle structural variations of the isomers is key to achieving separation.[5][6]

Q3: Should I use a non-polar or a polar column for phenylhexane analysis? A3: The choice depends on the specific isomers you are trying to separate.

  • Non-polar columns (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) separate compounds primarily based on differences in their boiling points.[7][8][9] This can be a good starting point.

  • Intermediate to highly polar columns (e.g., those with higher phenyl content, cyanopropyl, or polyethylene (B3416737) glycol phases) can provide alternative selectivity.[3][4] Phases with phenyl functional groups can induce π-π interactions with the aromatic ring of the phenylhexanes, which can be highly effective for separating positional isomers.[3][6] For complex mixtures, a more polar column is often required to resolve isomers with very similar boiling points.[10]

Q4: How does the oven temperature program impact the separation of isomers? A4: The temperature program directly affects retention and selectivity.[11][12] A slow temperature ramp rate (e.g., 1-5 °C/minute) generally provides better resolution by allowing more time for the isomers to interact with the stationary phase.[7][13] An increase of approximately 30°C can cut retention time in half but may compromise resolution.[13][14] Therefore, optimizing the ramp rate is a trade-off between analysis time and separation quality.[15][16]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of phenylhexanes.

Problem: Poor Resolution or Complete Co-elution of Peaks

Potential CauseSuggested Solution
Inappropriate Stationary Phase The column's stationary phase lacks the necessary selectivity for the isomers.[7] Solution: Select a column with a different polarity. If using a non-polar column, switch to a mid-polar or polar phase with phenyl or cyanopropyl functional groups to leverage different interaction mechanisms like π-π interactions.[3][5][6]
Suboptimal Oven Temperature Program The temperature ramp rate is too fast, or the initial temperature is incorrect.[17] Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 2-5°C/min) to improve separation.[2][7] Ensure the initial oven temperature is low enough (at least 20°C below the solvent's boiling point) to allow for efficient focusing of the analytes at the column head.[18]
Incorrect Carrier Gas Flow Rate The carrier gas linear velocity is too high or too low, leading to band broadening and reduced efficiency.[7][19] Solution: Optimize the carrier gas flow rate (or linear velocity). For most columns, a helium flow rate of ~1.0-1.5 mL/min is a good starting point.[7] Using hydrogen as a carrier gas can improve efficiency at higher flow rates, shortening analysis time without sacrificing resolution.[20][21]
Column Dimensions Not Optimized The column is too short or has too large an internal diameter for the required efficiency. Solution: Increase the column length. Doubling the column length can increase resolution by approximately 40%.[22][23] Alternatively, use a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to increase efficiency.[8][24]

Problem: Tailing Phenylhexane Peaks

Potential CauseSuggested Solution
Active Sites in the System Polar functional groups on analytes can interact with active sites (exposed silanols) in the inlet liner or the front of the column, causing peak tailing.[2][7] Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[17][18]
Column Contamination Non-volatile matrix components have accumulated on the column. Solution: Bake out the column at its maximum-rated isothermal temperature to remove contaminants. If this fails, the column may need to be replaced.[7][25]

Problem: Fronting Phenylhexane Peaks

Potential CauseSuggested Solution
Column Overload Injecting too much sample saturates the stationary phase, leading to peak fronting.[7][18] Solution: Reduce the injection volume or dilute the sample.[7] If using a split/splitless injector, increase the split ratio (e.g., from 50:1 to 100:1) to decrease the amount of sample reaching the column.[8]

Optimizing GC Parameters for Phenylhexane Analysis

Systematic optimization of GC parameters is crucial for achieving the desired resolution.

Table 1: GC Column Stationary Phase Selection Guide
Phase PolarityCommon Stationary Phase TypesSeparation PrincipleBest For...
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms)Boiling PointInitial screening; separating isomers with significant boiling point differences.[8]
Low-Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)Primarily Boiling Point, with some π-π interactionsGeneral-purpose analysis; improved selectivity for aromatic compounds over non-polar phases.[3][9]
Mid-Polarity 50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17)Boiling Point & Polarity (π-π interactions)Enhanced selectivity for positional aromatic isomers.[6][26]
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)Polarity & Hydrogen BondingSeparating polar compounds; offers a very different selectivity that may resolve challenging isomers.[4]
High Polarity Biscyanopropyl/ Cyanopropylphenyl PolysiloxanePolarity & Dipole-Dipole interactionsSeparating cis/trans isomers and compounds with polarizable electrons.[4]
Table 2: Impact of GC Parameter Adjustments on Phenylhexane Resolution
ParameterAdjustmentEffect on ResolutionEffect on Analysis TimeConsiderations
Column Length IncreaseIncreases[20][22]IncreasesDoubling length increases resolution by ~40%.[22][23]
Column I.D. DecreaseIncreases[16][24]DecreasesSmaller I.D. columns have lower sample capacity.[16][24]
Film Thickness DecreaseIncreases (for higher boilers)[22]DecreasesThinner films have lower capacity and less retention for volatile compounds.[4][24]
Oven Temperature DecreaseIncreases[22][23]IncreasesLowering the temperature by ~25-30°C can double the retention time.[11][22]
Temp. Ramp Rate DecreaseIncreases[7][13]IncreasesSlower ramps provide more interaction time with the stationary phase.
Carrier Gas H₂ instead of HeCan IncreaseDecreasesHydrogen provides better efficiency at higher linear velocities.[20][21]

Experimental Protocols

Protocol 1: General Screening Method on a Mid-Polar Column

This method is suitable for an initial assessment of a phenylhexane isomer mixture.

  • Column: 50% Phenyl / 50% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Injection Mode: Split, with a ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp rate: 5°C/min to 220°C.

    • Final hold: Hold at 220°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Sample Preparation: Dilute the phenylhexane mixture in a suitable solvent such as hexane (B92381) or toluene (B28343) to an appropriate concentration (e.g., 100 ppm).

Protocol 2: High-Resolution Method for Difficult-to-Separate Isomers

This method employs a longer column and a slower ramp rate to maximize separation.

  • Column: 50% Phenyl / 50% Methylpolysiloxane (or a polar WAX-type column), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/sec.

  • Injector: Split/splitless injector at 250°C.

  • Injection Mode: Split, with a ratio of 100:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp rate: 2°C/min to 200°C.

    • Final hold: Hold at 200°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Sample Preparation: Dilute the phenylhexane mixture in a suitable solvent such as hexane or toluene.

Visualizations

TroubleshootingWorkflow Start Poor Resolution or Co-elution Observed Phase Is Stationary Phase Optimal? Start->Phase ChangePhase Action: Select column with different polarity (e.g., higher % Phenyl or WAX type). Phase->ChangePhase No Temp Is Temperature Program Optimized? Phase->Temp Yes ChangePhase->Temp ChangeTemp Action: Decrease ramp rate (e.g., to 2-5°C/min). Verify initial temperature. Temp->ChangeTemp No Flow Is Carrier Gas Flow Rate Correct? Temp->Flow Yes ChangeTemp->Flow ChangeFlow Action: Optimize linear velocity. Consider using Hydrogen. Flow->ChangeFlow No Dimensions Are Column Dimensions Sufficient? Flow->Dimensions Yes ChangeFlow->Dimensions ChangeDimensions Action: Increase column length (e.g., 30m to 60m) or decrease internal diameter. Dimensions->ChangeDimensions No End Resolution Improved Dimensions->End Yes ChangeDimensions->End

Caption: Troubleshooting workflow for poor GC resolution of phenylhexane isomers.

GCFactors cluster_resolution Resolution (Rs) cluster_selectivity Selectivity (α) cluster_efficiency Efficiency (N) cluster_retention Retention Factor (k) Rs Resolution (Rs) Alpha Selectivity (α) Rs->Alpha N Efficiency (N) Rs->N K Retention Factor (k) Rs->K StationaryPhase Stationary Phase Chemistry (Polarity, π-π interactions) Alpha->StationaryPhase ColLength Column Length N->ColLength ColID Column Internal Diameter N->ColID CarrierGas Carrier Gas Velocity N->CarrierGas OvenTemp Oven Temperature K->OvenTemp FilmThickness Film Thickness K->FilmThickness

Caption: Key factors influencing chromatographic resolution in GC analysis.

References

Technical Support Center: Synthesis of 3-Phenylhexane via Friedel-Crafts Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylhexane, with a focus on overcoming challenges related to rearrangement in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts alkylation of benzene (B151609) with a hexyl halide not a recommended method for synthesizing this compound?

A1: Direct Friedel-Crafts alkylation of benzene with a hexyl halide, such as 3-chlorohexane, is not recommended due to the high propensity for carbocation rearrangement. The initial secondary carbocation formed at the 3-position of the hexyl chain can rearrange to a more stable secondary carbocation at the 2-position via a hydride shift. This results in a mixture of isomeric products, primarily 2-phenylhexane (B3054429) and this compound, making it difficult to isolate the desired this compound in high purity.

Q2: What is the primary side product when attempting to synthesize this compound via direct alkylation?

A2: The primary side product is 2-phenylhexane. This is due to the rearrangement of the initially formed hexan-3-yl carbocation to the more stable hexan-2-yl carbocation before electrophilic attack on the benzene ring.

Q3: What is the most effective method to synthesize this compound while avoiding rearrangement?

A3: The most effective and reliable method is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][2] In this process, benzene is first acylated with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form hexanophenone (B1345741). The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[3] The resulting hexanophenone is then reduced to this compound using a method such as the Clemmensen or Wolff-Kishner reduction.[2][4]

Q4: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting the ketone to the alkane?

A4: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium (zinc amalgam and concentrated hydrochloric acid), while the Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base like potassium hydroxide (B78521) at high temperatures).[4] The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound in direct alkylation Carbocation rearrangement leading to a mixture of isomers.Switch to the Friedel-Crafts acylation-reduction pathway. This two-step method prevents rearrangement and significantly improves the yield of the desired product.
Difficulty in separating this compound from isomers Similar boiling points and chromatographic behavior of the phenylhexane isomers.Employ high-efficiency fractional distillation or preparative chromatography. However, the most effective solution is to avoid the formation of isomers by using the acylation-reduction synthesis route.
Incomplete reduction of hexanophenone Insufficient reaction time, temperature, or reagent concentration in the Clemmensen or Wolff-Kishner reduction.For Clemmensen reduction, ensure the zinc is properly amalgamated and the HCl is concentrated. For Wolff-Kishner reduction, ensure high temperatures (typically 150-200°C) are maintained and a high-boiling point solvent is used.[5] The Huang-Minlon modification of the Wolff-Kishner reduction can improve yields and shorten reaction times.[5][6]
Side reactions during reduction The presence of functional groups sensitive to the reaction conditions.If the substrate contains acid-sensitive groups, use the Wolff-Kishner reduction (basic conditions). If the substrate has base-sensitive groups, the Clemmensen reduction (acidic conditions) is preferred.

Quantitative Data on Rearrangement

Direct Friedel-Crafts alkylation of benzene with C6 alkylating agents leads to a mixture of isomers. While specific yields can vary based on the catalyst and reaction conditions, the formation of a significant percentage of the rearranged product (2-phenylhexane) is consistently observed.

Reaction Alkylating Agent Catalyst Product Distribution (Approximate)
Friedel-Crafts Alkylation1-ChlorohexaneAlCl₃Mixture of 2-phenylhexane and this compound
Friedel-Crafts Alkylation1-HexeneH₃PO₄Mixture of 2-phenylhexane and this compound

Experimental Protocols

Method 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

  • Materials:

    • Benzene (anhydrous)

    • Hexanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Concentrated hydrochloric acid (HCl)

    • Ice

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add hexanoyl chloride (1 equivalent) to the stirred suspension.

    • Add anhydrous benzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain crude hexanophenone.

    • Purify the crude product by vacuum distillation.

Step 2: Clemmensen Reduction of Hexanophenone

  • Materials:

    • Hexanophenone (from Step 1)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (B28343)

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution, followed by washing with water.

    • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, toluene, and hexanophenone.

    • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of HCl may be added during the reflux period.

    • After cooling, separate the organic layer.

    • Wash the organic layer with water and then with sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by distillation.

    • Purify the resulting this compound by vacuum distillation.

Method 2: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

  • Follow the procedure outlined in Step 1 of Method 1.

Step 2: Wolff-Kishner Reduction of Hexanophenone (Huang-Minlon Modification)

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add hexanophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.[5]

    • Heat the mixture to reflux for 1-2 hours.

    • Rearrange the condenser for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.[5][6]

    • Return the condenser to the reflux position and continue to heat at this temperature for an additional 3-4 hours.

    • Cool the reaction mixture and add water.

    • Extract the product with diethyl ether.

    • Wash the combined ether extracts with dilute HCl and then with water.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • Purify the resulting this compound by vacuum distillation.

Visualizations

Friedel_Crafts_Alkylation_Rearrangement cluster_products Products Benzene Benzene Product1 This compound (Desired Product) Benzene->Product1 Attack by Benzene Product2 2-Phenylhexane (Rearranged Product) Benzene->Product2 Attack by Benzene HexylHalide 3-Chlorohexane Carbocation1 Hexan-3-yl Carbocation (Secondary) HexylHalide->Carbocation1 + AlCl₃ AlCl3 AlCl₃ HydrideShift 1,2-Hydride Shift Carbocation1->HydrideShift Carbocation1->Product1 Carbocation2 Hexan-2-yl Carbocation (More Stable Secondary) HydrideShift->Carbocation2 Carbocation2->Product2 Mixture Mixture of Isomers

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Acylation_Reduction_Pathway Start Benzene + Hexanoyl Chloride Acylation Friedel-Crafts Acylation (AlCl₃) Start->Acylation Ketone Hexanophenone Acylation->Ketone Reduction Reduction Ketone->Reduction Clemmensen Clemmensen (Zn(Hg), HCl) Reduction->Clemmensen Acidic WolffKishner Wolff-Kishner (H₂NNH₂, KOH, Heat) Reduction->WolffKishner Basic FinalProduct This compound Clemmensen->FinalProduct WolffKishner->FinalProduct

Caption: Synthesis of this compound via acylation-reduction.

References

Navigating the Synthesis of 3-Phenylhexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 3-Phenylhexane is crucial for various research and development applications. However, scaling up its production can present a number of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, focusing on the two primary routes: Friedel-Crafts alkylation and Grignard reactions.

Troubleshooting Guides

Friedel-Crafts Alkylation Route

The Friedel-Crafts alkylation of benzene (B151609) with a suitable hexyl halide or hexene is a common approach for synthesizing this compound. However, this method is prone to several issues that can affect yield and purity.

Issue 1: Low Yield of this compound and Formation of Isomeric Byproducts

  • Possible Cause: Carbocation rearrangement is a significant challenge in Friedel-Crafts alkylation. The initially formed secondary carbocation from a 3-halohexane can rearrange to a more stable secondary or tertiary carbocation, leading to the formation of other phenylalkane isomers instead of the desired this compound.

  • Troubleshooting Steps:

    • Catalyst Selection: Employ a milder Lewis acid catalyst. While strong Lewis acids like AlCl₃ are effective, they also promote carbocation rearrangements. Consider using catalysts like FeCl₃ or zeolites, which can offer higher selectivity.

    • Temperature Control: Maintain a low reaction temperature. Lower temperatures disfavor carbocation rearrangements. Running the reaction at 0°C or even lower can significantly improve the selectivity for this compound.

    • Alternative Alkylating Agent: If using a haloalkane, consider using an acyl halide followed by reduction (Friedel-Crafts acylation). Acylium ions are less prone to rearrangement. The resulting ketone can then be reduced to the desired alkyl group.

Issue 2: Polyalkylation Leading to Di- and Tri-substituted Products

  • Possible Cause: The product, this compound, is more reactive than the starting material, benzene. This is because the alkyl group is an activating group, making the product susceptible to further alkylation.[1]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a large excess of benzene relative to the alkylating agent. This increases the probability of the alkylating agent reacting with a benzene molecule rather than an already alkylated product.[2]

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which helps to minimize polyalkylation.

Grignard Reaction Route

The reaction of a phenyl Grignard reagent with a 3-halohexane, or a hexyl Grignard reagent with a halobenzene, offers an alternative route to this compound.

Issue 1: Low Yield of Grignard Reagent and Failure to Initiate

  • Possible Cause: Grignard reactions are highly sensitive to moisture and oxygen. The presence of water will quench the Grignard reagent as it forms.[3] The surface of the magnesium metal may also be passivated by a layer of magnesium oxide.[4]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).

    • Magnesium Activation: Activate the magnesium turnings before adding the halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The disappearance of the iodine color indicates the initiation of the reaction.

    • Initiation: If the reaction does not start, gentle warming or sonication can be applied. Once initiated, the reaction is exothermic and may require cooling.[4]

Issue 2: Formation of Wurtz Coupling Byproducts

  • Possible Cause: The Grignard reagent can react with the unreacted alkyl or aryl halide to form a homocoupled byproduct (e.g., biphenyl (B1667301) or dodecane). This side reaction is more prevalent at higher temperatures and with higher concentrations of the halide.[3][4]

  • Troubleshooting Steps:

    • Slow Addition: Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[4]

    • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can accelerate the Wurtz coupling reaction.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthesis route, Friedel-Crafts or Grignard, is generally better for producing high-purity this compound?

A1: Both routes have their advantages and disadvantages. The Grignard reaction, when performed under strictly anhydrous conditions with careful temperature control, can offer higher selectivity and avoid the carbocation rearrangement issues inherent to the Friedel-Crafts alkylation. However, the Friedel-Crafts route may be more cost-effective for large-scale production if the byproduct separation is manageable.

Q2: What is the best method for purifying the crude this compound product?

A2: Fractional distillation is the most effective method for purifying this compound from byproducts and unreacted starting materials, taking advantage of differences in their boiling points.[6][7] For high-purity requirements, preparative gas chromatography can be employed.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both Friedel-Crafts and Grignard reactions can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to identify the formation of the product and any major byproducts.[8]

Q4: What are the key safety precautions to take when synthesizing this compound?

A4: Both synthesis routes involve hazardous materials. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Anhydrous ether used in Grignard reactions is extremely flammable. Lewis acid catalysts like AlCl₃ are corrosive and react violently with water.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis of this compound. Please note that these are representative values and actual results may vary depending on specific experimental conditions.

Synthesis RouteParameterConditionExpected Yield (%)Purity (%)Key Considerations
Friedel-Crafts Alkylation Catalyst AlCl₃40-6070-85High activity but promotes rearrangements and polyalkylation.
FeCl₃30-5080-90Milder catalyst, better selectivity.
Temperature 25°C45-5575-85Moderate conditions.
0°C50-6585-95Reduced rearrangement and polyalkylation.
Benzene:Alkyl Halide Ratio 1:130-4060-70Significant polyalkylation.[2]
5:160-7580-90Minimizes polyalkylation.[2]
Grignard Reaction Solvent Diethyl Ether60-7590-98Standard solvent, good yields.
THF65-8090-98Can be better for less reactive halides.
Temperature Reflux60-7085-95Increased rate but potential for more Wurtz coupling.
0°C to RT70-8595-99Better control over side reactions.
Halide Addition Rate Rapid40-5070-80Promotes Wurtz coupling.[4]
Slow (dropwise)70-8595-99Minimizes Wurtz coupling.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 3-Chlorohexane (B1360981)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reagent Preparation: In the flask, place anhydrous aluminum chloride (AlCl₃). Add excess dry benzene to the flask.

  • Reaction: Cool the flask in an ice bath. Slowly add 3-chlorohexane dropwise from the dropping funnel with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for several hours. Monitor the reaction progress by GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Protocol 2: Grignard Synthesis of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene (B47551) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Reaction with Alkyl Halide: Cool the prepared Grignard reagent in an ice bath. Add a solution of 3-bromohexane (B146008) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the product by fractional distillation.

Visualizations

Friedel_Crafts_Troubleshooting Start Low Yield of this compound Isomer_Check Isomeric Byproducts Present? Start->Isomer_Check Polyalkylation_Check Polyalkylation Observed? Isomer_Check->Polyalkylation_Check No Solution1 Carbocation Rearrangement Likely - Use milder Lewis acid (FeCl3) - Lower reaction temperature (0°C) - Consider Acylation-Reduction Isomer_Check->Solution1 Yes Solution2 Polyalkylation Occurring - Use large excess of benzene - Slow addition of alkylating agent Polyalkylation_Check->Solution2 Yes End Improved Yield and Purity Polyalkylation_Check->End No Solution1->End Solution2->End

Caption: Troubleshooting Friedel-Crafts Alkylation.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Start Flame-dried Glassware Add_Mg Add Mg Turnings & I2 Prep_Start->Add_Mg Add_Ether Add Anhydrous Ether Add_Mg->Add_Ether Add_Halide Dropwise Addition of Halobenzene Add_Ether->Add_Halide Reflux Gentle Reflux Add_Halide->Reflux Cool Cool Grignard Reagent (0°C) Reflux->Cool Add_Alkyl_Halide Dropwise Addition of 3-Halohexane Cool->Add_Alkyl_Halide Stir Stir at Room Temperature Add_Alkyl_Halide->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Phenylhexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-phenylhexane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound appear more complex than expected for its seemingly simple structure?

A1: The complexity in the 1H NMR spectrum of this compound arises from two main factors:

  • Chirality: The C3 carbon is a stereocenter, meaning this compound is a chiral molecule.

  • Diastereotopicity: Due to the chiral center at C3, the two protons on the adjacent C2 and C4 methylene (B1212753) groups are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns. Instead of a simple quartet for the C2 methylene group, for example, you will observe a more complex multiplet.[1][2]

Q2: I am observing overlapping signals in the aliphatic region (0.8-1.8 ppm) of my 1H NMR spectrum. How can I resolve and assign these?

A2: Signal overlap in the aliphatic region is common for molecules with multiple alkyl groups. To resolve and assign these signals, a combination of 1D and 2D NMR techniques is highly recommended:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can improve signal dispersion.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). This is invaluable for tracing the connectivity of the alkyl chains.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to, which helps in assigning both proton and carbon signals.[3][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-3 bonds), which is useful for confirming assignments and piecing together the molecular structure.[3][5]

Q3: How can I assign the aromatic protons of the phenyl group?

A3: The protons on the phenyl group (ortho, meta, and para) will typically appear in the aromatic region of the spectrum (around 7.0-7.5 ppm). Their splitting patterns and chemical shifts are influenced by the substitution on the ring. For a monosubstituted benzene (B151609) ring like in this compound, you would expect to see multiplets for the ortho, meta, and para protons. 2D NMR techniques like COSY and HMBC can help in their definitive assignment.

Q4: Can I use NMR to determine the enantiomeric purity of my this compound derivative?

A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, you can determine enantiomeric purity using NMR by employing a chiral auxiliary:

  • Chiral Derivatizing Agents (CDAs): Reacting your sample with a chiral derivatizing agent will create a mixture of diastereomers. Diastereomers have different physical properties and will show distinct signals in the NMR spectrum, allowing for quantification of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): Using a chiral solvent can induce a small chemical shift difference between the signals of the two enantiomers, which can be used for quantification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks Poor shimming of the magnetic field.Re-shim the spectrometer to improve field homogeneity.
Sample contains paramagnetic impurities.Filter the sample through a small plug of silica (B1680970) gel or celite.
Sample concentration is too high.Dilute the sample.
Low signal-to-noise ratio Insufficient number of scans.Increase the number of scans.
Sample is too dilute.Prepare a more concentrated sample if solubility allows.
Observed integration values do not match expected proton ratios Incomplete relaxation of protons between scans.Increase the relaxation delay (d1) in the acquisition parameters.
Overlapping signals are integrated together.Use 2D NMR techniques to resolve and individually integrate overlapping signals.
Unexpected peaks in the spectrum Presence of solvent or other impurities.Compare the spectrum to a reference spectrum of the solvent and common laboratory contaminants.
Sample degradation.Prepare a fresh sample and re-acquire the spectrum.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Number of Protons
H1 (CH3)0.85Triplet3
H2 (CH2)1.15 - 1.30Multiplet2
H3 (CH)2.50Multiplet1
H4 (CH2)1.55 - 1.70Multiplet (diastereotopic)2
H5 (CH2)1.25 - 1.40Multiplet2
H6 (CH3)0.80Triplet3
Phenyl (ortho)7.25Multiplet2
Phenyl (meta)7.35Multiplet2
Phenyl (para)7.15Multiplet1

Note: These are predicted values and may vary slightly from experimental data.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon(s) Predicted Chemical Shift (ppm)
C1 (CH3)14.2
C2 (CH2)23.1
C3 (CH)45.5
C4 (CH2)30.0
C5 (CH2)20.5
C6 (CH3)14.0
Phenyl (ipso)145.0
Phenyl (ortho)128.5
Phenyl (meta)128.3
Phenyl (para)126.0

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Dissolve the Sample: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

2. Standard 1D 1H NMR Acquisition

  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquire Spectrum: Set the appropriate spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and number of scans (usually 8 or 16 for a reasonably concentrated sample).

  • Process Data: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Calibrate and Integrate: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm and integrate all signals.

3. 2D NMR Experimental Setup (General)

For 2D experiments like COSY, HSQC, and HMBC, the general setup is similar to 1D acquisition, but with specific pulse programs and parameters for each experiment. It is recommended to use the standard parameter sets provided by the spectrometer manufacturer and optimize them as needed based on the sample and the desired information.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer one_d 1D NMR (1H, 13C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d If needed for complex spectra process_1d Process 1D Spectra one_d->process_1d process_2d Process 2D Spectra two_d->process_2d assign_signals Assign Signals process_1d->assign_signals process_2d->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: A logical workflow for the interpretation of complex NMR spectra.

diastereotopicity cluster_molecule This compound cluster_nmr_spectrum NMR Spectrum C3 Chiral Center (C3) C4 Methylene Group (C4) C3->C4 adjacent to Ha Ha C4->Ha Hb Hb C4->Hb non_equivalent Ha and Hb are Diastereotopic different_shifts Different Chemical Shifts non_equivalent->different_shifts complex_multiplet Complex Multiplet different_shifts->complex_multiplet

Caption: The effect of a chiral center on adjacent methylene protons.

References

Handling and storage of 3-Phenylhexane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 3-Phenylhexane to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The ideal storage temperature is between 2°C and 8°C. It is crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation.[1][2][3][4][5] This typically occurs at the benzylic carbon (the carbon atom of the hexane (B92381) chain attached to the phenyl group), especially in the presence of oxygen, light, or heat. Other potential, though less common, degradation pathways include photodegradation and thermal degradation, particularly at elevated temperatures.[6][7]

Q3: Is this compound susceptible to hydrolysis?

A3: No, this compound is not considered susceptible to hydrolysis under normal experimental and environmental conditions.[7] The molecule consists of a stable benzene (B151609) ring and a saturated alkyl chain, which do not readily react with water.

Q4: How can I detect potential degradation of my this compound sample?

A4: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound can indicate the presence of degradation products.

Q5: What are the common degradation products of this compound?

A5: The most likely degradation products of this compound result from the oxidation of the alkyl side chain. Depending on the extent of oxidation, these can include 3-phenyl-3-hexanol, 3-phenyl-3-hexanone, and ultimately benzoic acid if the side chain is cleaved.[1][2][3][4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Unexpected peaks are observed during HPLC or GC analysis of a this compound sample.

  • Possible Cause: The sample may have undergone degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere.

    • Check Handling Procedures: Ensure that the sample has not been repeatedly exposed to air or stored in a container that is not properly sealed.

    • Analyze a Fresh Sample: If possible, analyze a fresh or newly opened sample of this compound to compare the chromatograms.

    • Identify Degradation Products: Use GC-MS to identify the structure of the unexpected peaks, which can help confirm the degradation pathway.

Issue 2: The concentration of the this compound solution appears to have decreased over time.

  • Possible Cause: This could be due to degradation of the compound or evaporation of the solvent.

  • Troubleshooting Steps:

    • Assess for Degradation: Analyze the sample by HPLC or GC to check for the presence of degradation products. A corresponding increase in the peak areas of degradation products would suggest chemical instability.

    • Verify Container Seal: Ensure the container is tightly sealed to prevent solvent evaporation. Parafilm® or other sealing films can be used for extra security.

    • Use High-Purity Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature2°C - 8°CTo minimize thermal degradation and slow down potential oxidative reactions.
AtmosphereInert Gas (Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.
Light ExposureStore in the dark (amber vials)To prevent potential photodegradation.
ContainerTightly sealed glass containerTo prevent exposure to air and moisture, and to avoid leaching of plasticizers.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol
Boiling Point213.1°C at 760 mmHg[1]
Melting Point-55.4°C[1]
Density0.858 g/cm³[1]
Flash Point74.2°C[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

  • Objective: To monitor the stability of a this compound sample over time under specific storage conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber vials, purge with nitrogen, and seal tightly.

    • Store the vials under the desired storage conditions (e.g., 2-8°C, room temperature, 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by a validated stability-indicating HPLC method.

    • Compare the peak area of this compound and look for the appearance of any new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and understand the degradation pathways of this compound under stress conditions.

  • Methodology:

    • Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC and GC-MS to separate and identify the degradation products.

Visualizations

Handling_and_Storage_Workflow cluster_storage Optimal Storage cluster_handling Proper Handling Store at 2-8°C Store at 2-8°C Stable Sample Stable Sample Store at 2-8°C->Stable Sample Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar)->Stable Sample Protect from Light Protect from Light Protect from Light->Stable Sample Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->Stable Sample Use in Ventilated Hood Use in Ventilated Hood Wear PPE Wear PPE Use in Ventilated Hood->Wear PPE Minimize Air Exposure Minimize Air Exposure Wear PPE->Minimize Air Exposure Minimize Air Exposure->Stable Sample This compound Sample This compound Sample This compound Sample->Store at 2-8°C This compound Sample->Inert Atmosphere (N2/Ar) This compound Sample->Protect from Light This compound Sample->Tightly Sealed Container This compound Sample->Use in Ventilated Hood

Caption: Recommended workflow for handling and storage of this compound.

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat 3-Phenyl-3-hexanol 3-Phenyl-3-hexanol Oxidation->3-Phenyl-3-hexanol Mild 3-Phenyl-3-hexanone 3-Phenyl-3-hexanone 3-Phenyl-3-hexanol->3-Phenyl-3-hexanone Further Oxidation Benzoic Acid Benzoic Acid 3-Phenyl-3-hexanone->Benzoic Acid Strong Oxidation (Side-chain cleavage)

Caption: Primary degradation pathway of this compound via oxidation.

Troubleshooting_Logic Unexpected Analytical Results Unexpected Analytical Results Check Storage Conditions Check Storage Conditions Unexpected Analytical Results->Check Storage Conditions Check Handling Procedures Check Handling Procedures Unexpected Analytical Results->Check Handling Procedures Analyze Fresh Sample Analyze Fresh Sample Check Storage Conditions->Analyze Fresh Sample Check Handling Procedures->Analyze Fresh Sample Degradation Confirmed Degradation Confirmed Analyze Fresh Sample->Degradation Confirmed Identify Degradation Products (GC-MS) Identify Degradation Products (GC-MS) Degradation Confirmed->Identify Degradation Products (GC-MS) Yes Review and Revise Protocols Review and Revise Protocols Degradation Confirmed->Review and Revise Protocols Yes No Degradation No Degradation Degradation Confirmed->No Degradation No

Caption: Logical workflow for troubleshooting unexpected analytical results.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylhexane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Phenylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

A1: The primary challenges in functionalizing this compound stem from the presence of multiple types of C-H bonds with similar bond dissociation energies. These include aromatic C-H bonds on the phenyl ring, benzylic C-H bonds at the 3-position of the hexane (B92381) chain, and various aliphatic (secondary and primary) C-H bonds. Achieving high regioselectivity for a specific position is a significant hurdle.[1]

Q2: Which C-H bonds in this compound are the most reactive?

A2: The reactivity of C-H bonds in this compound is dependent on the reaction mechanism:

  • Radical Reactions: The benzylic C-H bond at the C3 position is generally the most reactive towards radical abstraction due to the formation of a resonance-stabilized benzylic radical.[1]

  • Transition-Metal-Catalyzed C-H Activation: The reaction outcome is more complex and is influenced by the catalyst, ligand, and reaction conditions. Steric hindrance around the benzylic position might favor functionalization of the less hindered aromatic C-H bonds (ortho, meta, para) or even aliphatic C-H bonds.[1][2]

Q3: How can I control the regioselectivity of the functionalization?

A3: Controlling regioselectivity is a key aspect of optimizing these reactions. Strategies include:

  • Choice of Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands play a crucial role in directing the functionalization to a specific site.[1][2]

  • Directing Groups: Introducing a directing group onto the phenyl ring can facilitate ortho-metalation and subsequent functionalization.

  • Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reactant concentrations can influence the selectivity of the reaction.[1]

Q4: What are common side reactions observed during this compound functionalization?

A4: Common side reactions may include:

  • Over-functionalization: The initial product may be more reactive than the starting material, leading to di- or poly-functionalized products.[1]

  • Isomerization: Rearrangement of the initial product to a more stable isomer can occur under the reaction conditions.[1]

  • Solvent Functionalization: If the solvent possesses reactive C-H bonds, it may compete with the substrate for functionalization.[1]

  • Homocoupling: In cross-coupling reactions, the coupling of two substrate molecules or two coupling partner molecules can occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has not degraded due to air or moisture exposure. Use fresh catalyst or handle air/moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
Insufficient Reaction Temperature The activation energy for C-H bond cleavage can be high. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1]
Inappropriate Ligand The ligand is critical for catalyst activity. Screen a variety of ligands with different electronic and steric properties to find one that promotes the desired transformation.[1]
Poor Quality Reagents/Solvents Use pure, dry reagents and solvents. Impurities can poison the catalyst or lead to unwanted side reactions.
Problem 2: Poor Regioselectivity
Possible Cause Suggested Solution
Multiple Reactive Sites The substrate has several C-H bonds with similar reactivity. Adjusting the steric bulk of the catalyst's ligand can help differentiate between these sites. Fine-tune reaction conditions (temperature, solvent, concentration) to favor one product over others.[1]
Reaction Mechanism Ambiguity The reaction may be proceeding through multiple pathways. Perform mechanistic studies (e.g., kinetic analysis, isotopic labeling) to understand the dominant pathway and optimize conditions to favor a single regioselective pathway.
Problem 3: Product Decomposition
Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to product degradation. Optimize the reaction time and temperature to maximize yield before significant decomposition occurs. Consider using a milder oxidant or catalyst if applicable.[1]
Unstable Product The functionalized product may be unstable under the reaction conditions. If possible, perform the reaction at a lower temperature or for a shorter duration. Consider an in-situ protection or derivatization of the product if it is particularly labile.
Problem 4: Low Isolated Yield After Workup and Purification
Possible Cause Suggested Solution
Product Loss During Extraction Ensure the pH of the aqueous phase is optimized for the extraction of your product. Perform multiple extractions with smaller volumes of solvent. Break up any emulsions that form by adding brine.[3]
Product Adsorption on Silica (B1680970) Gel If the product is polar, it may irreversibly adsorb to silica gel during chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or deactivating the silica gel with a small amount of a polar solvent or triethylamine (B128534) in the eluent.
Co-elution with Impurities Optimize the solvent system for column chromatography to achieve better separation. Techniques like preparative TLC or HPLC may be necessary for difficult separations.[4]
Product Volatility If the product is volatile, be cautious during solvent removal under reduced pressure. Use a lower temperature and monitor the process closely.

Data Presentation

The following table summarizes representative reaction conditions for C-H arylation of an alkylbenzene, which can be adapted as a starting point for the functionalization of this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene (B28343)1102465
2Pd(OAc)₂ (5)XPhos (10)K₃PO₄ (2)Dioxane1002478
3RuCl₂(p-cymene)₂ (2.5)P(Cy)₃ (10)KOAc (2)t-AmylOH1201855
4Ir(cod)OMe₂ (2)dtbpy (4)B₂pin₂ (1.5)THF801685 (borylation)

Note: Yields are representative for model systems and will require optimization for this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation of this compound

This protocol provides a general procedure for the direct arylation of the phenyl ring of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Benzylic C-H Borylation of this compound

This protocol describes the borylation of the benzylic C-H bond of this compound. The resulting boronic ester can be further functionalized.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (1,5-Cyclooctadiene)methoxyiridium(I) dimer

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add [Ir(cod)OMe]₂ (2 mol%) and dtbpy (4 mol%).

  • Add B₂pin₂ (1.5 equivalents).

  • Add anhydrous, degassed THF via syringe.

  • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 16 hours.

  • Monitor the reaction by GC-MS by taking an aliquot and quenching with a saturated NaHCO₃ solution.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (this compound, Catalyst, Ligand, Base) setup_vessel Assemble Reaction Vessel (Under Inert Atmosphere) prep_reagents->setup_vessel add_reagents Add Reagents and Solvent setup_vessel->add_reagents heat_stir Heat and Stir (Monitor Progress) add_reagents->heat_stir quench Quench Reaction heat_stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize troubleshooting_logic cluster_conversion Low Conversion Issues cluster_mass_balance Low Mass Balance Issues start Low Yield Observed check_conversion Check Conversion (TLC, GC, NMR) start->check_conversion check_mass_balance Check Mass Balance start->check_mass_balance inactive_catalyst Inactive Catalyst? check_conversion->inactive_catalyst workup_loss Loss during Workup? check_mass_balance->workup_loss harsh_conditions Harsh Conditions? inactive_catalyst->harsh_conditions No screen_catalysts Screen Catalysts/ Ligands inactive_catalyst->screen_catalysts Yes optimize_temp Optimize Temperature/ Time harsh_conditions->optimize_temp Yes purification_loss Loss during Purification? workup_loss->purification_loss No optimize_workup Optimize Extraction/ Quenching workup_loss->optimize_workup Yes optimize_purification Change Stationary Phase/ Eluent purification_loss->optimize_purification Yes reaction_pathway cluster_products Potential Functionalization Products substrate This compound Aromatic C-H Benzylic C-H Aliphatic C-H catalyst Catalyst System (Metal, Ligand, Additive) substrate->catalyst aromatic_prod Aromatic Functionalization benzylic_prod Benzylic Functionalization aliphatic_prod Aliphatic Functionalization catalyst->aromatic_prod Aromatic Selective catalyst->benzylic_prod Benzylic Selective catalyst->aliphatic_prod Aliphatic Selective

References

Technical Support Center: 3-Phenylhexane Distillation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylhexane. The information is presented in a question-and-answer format to directly address common issues encountered during distillation and purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and why is it important for purification?

A1: The boiling point of this compound is approximately 213.1°C at atmospheric pressure (760 mmHg)[1]. Knowing the precise boiling point is crucial for designing an effective distillation protocol. It allows you to set the correct temperature parameters to separate this compound from impurities with different boiling points.

Q2: What are the most common impurities in a crude this compound sample?

A2: Common impurities in this compound often depend on the synthetic route used for its preparation. A frequent method is the Friedel-Crafts alkylation of benzene (B151609). Potential impurities from this synthesis can include:

  • Isomeric Byproducts: Such as 2-phenylhexane (B3054429), which can form due to carbocation rearrangements during the alkylation process.

  • Polyalkylated Products: Di- or tri-hexylbenzenes can form if the reaction is not carefully controlled.

  • Unreacted Starting Materials: Residual benzene or hexene may be present.

  • Solvent Residues: Solvents used in the reaction or workup may remain.

Q3: When is fractional distillation the preferred method for purifying this compound?

A3: Fractional distillation is the preferred method when the boiling points of the impurities are close to that of this compound (a difference of less than 70°C). This is often the case with isomeric impurities like 2-phenylhexane. Fractional distillation provides a greater number of theoretical plates, allowing for a more efficient separation of components with similar volatilities.

Q4: Can I use simple distillation to purify this compound?

A4: Simple distillation is generally only effective for separating liquids with significantly different boiling points (a difference of more than 70°C) or for separating a volatile liquid from a non-volatile solid. If your crude this compound sample contains impurities with boiling points very different from 213.1°C, simple distillation might be sufficient for a preliminary purification. However, for removing isomeric impurities, it is unlikely to provide a high degree of purity.

Q5: What are some alternative purification techniques if distillation is not effective?

A5: If distillation fails to provide the desired purity, particularly for removing stubborn impurities with very similar boiling points, you can consider the following techniques:

  • Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating small to moderate quantities of volatile compounds with very close boiling points.

  • Column Chromatography: For non-polar compounds like this compound, adsorption chromatography using a non-polar stationary phase (like silica (B1680970) gel or alumina) and a non-polar eluent (like hexane) can be effective. A gradient elution may be necessary to separate compounds with very similar polarities.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the distillation of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound and Impurities 1. Distillation rate is too fast: Insufficient time for vapor-liquid equilibrium to be established in the fractionating column. 2. Inadequate insulation of the column: Heat loss from the column can disrupt the temperature gradient necessary for efficient separation. 3. Fractionating column has insufficient theoretical plates: The column is not efficient enough to separate components with very close boiling points.1. Reduce the heating rate: Aim for a slow and steady collection rate of 1-2 drops per second. 2. Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss. 3. Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
"Bumping" or Violent Boiling 1. Superheating of the liquid: The liquid heats above its boiling point without boiling smoothly, leading to sudden, violent boiling. 2. Absence of nucleation sites: Lack of a surface for bubbles to form.1. Add boiling chips or a magnetic stir bar: These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid. 2. Ensure smooth stirring: If using a magnetic stirrer, ensure the stir bar is spinning at a consistent and appropriate speed.
No Distillate is Collected 1. Insufficient heating: The temperature of the distilling flask is not high enough to cause the vapor to reach the condenser. 2. Leak in the apparatus: Vapors are escaping from the system before reaching the condenser. 3. Condenser water is too cold: This can cause the vapor to solidify in the condenser if the compound has a high melting point (not applicable to this compound).1. Increase the heating mantle temperature: Gradually increase the heat until you observe a steady distillation rate. 2. Check all joints and connections: Ensure all glassware joints are properly sealed. Use Keck clips to secure connections. 3. Adjust condenser water flow: While not an issue for this compound, for other compounds, reducing the flow rate of the coolant can help.
Temperature Fluctuations During Distillation 1. Inconsistent heating: The heat source is not providing a steady supply of heat. 2. Distillation rate is too high: This can cause the thermometer bulb to not be in constant contact with the vapor.1. Use a reliable heating source: A heating mantle with a stirrer is preferred over a Bunsen burner for even heating. 2. Reduce the distillation rate: A slower rate will ensure the thermometer accurately reflects the temperature of the vapor.
Data Presentation: Physical Properties of this compound and Potential Impurities
Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compound162.27213.1[1]
2-Phenylhexane162.27208[1]
Benzene78.1180.1
1-Hexene84.1663
Dihexylbenzene (isomer dependent)~246.43>280 (estimated)

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source (water in at the bottom, out at the top) and attach a receiving flask at the outlet.

    • Secure all joints with Keck clips.

    • Insulate the fractionating column and distillation head with glass wool and/or aluminum foil.

  • Distillation:

    • Begin heating the flask gently with the heating mantle. If using a stirrer, start stirring.

    • Observe the vapor rising slowly up the fractionating column. A "ring" of condensing vapor should be visible.

    • The temperature will initially rise and then stabilize at the boiling point of the lowest boiling impurity (e.g., residual solvent or benzene).

    • Collect this initial fraction in a separate receiving flask.

    • Once the first fraction has been collected, the temperature will begin to rise again.

    • As the temperature approaches the boiling point of this compound (213.1°C), change to a clean receiving flask to collect the main product fraction.

    • Collect the fraction that distills over a narrow temperature range (e.g., 212-214°C).

    • If the temperature begins to rise significantly above this range, it indicates the presence of higher boiling impurities. Stop the distillation or collect this fraction in a separate flask.

  • Analysis:

    • Analyze the collected fractions and the residue in the distillation flask by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and the purity of the this compound fraction.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis A Crude this compound B Assemble Fractional Distillation Apparatus A->B C Heat and Collect Low-Boiling Impurities B->C D Collect this compound Fraction (212-214°C) C->D E Collect High-Boiling Impurities D->E F GC-MS Analysis of All Fractions D->F G Pure this compound F->G

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Distillation Problem Q1 Is the separation poor? Start->Q1 A1_Yes Reduce heating rate Improve insulation Use a more efficient column Q1->A1_Yes Yes Q2 Is there violent boiling? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Add boiling chips Ensure smooth stirring Q2->A2_Yes Yes Q3 Is no distillate collecting? Q2->Q3 No A2_Yes->End A3_Yes Increase heating Check for leaks Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for common distillation issues.

References

Identifying byproducts in 3-Phenylhexane reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylhexane and related reactions. The focus is on identifying potential byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in a mass spectrum?

A1: In a typical electron ionization (EI) mass spectrum, this compound (C12H18, molecular weight: 162.27 g/mol ) is expected to show a molecular ion peak (M+) at m/z 162. The most common fragment ions result from cleavage of the alkyl chain. Key expected fragments include:

  • m/z 91: This is often the base peak and corresponds to the tropylium (B1234903) ion ([C7H7]+), which is a common and stable fragment for alkylbenzenes.

  • m/z 119: This fragment corresponds to the loss of a propyl group ([M-C3H7]+).

  • m/z 133: This fragment corresponds to the loss of an ethyl group ([M-C2H5]+).[1]

Q2: My mass spectrum of a this compound synthesis reaction shows a prominent peak at m/z 105. What could this be?

A2: A peak at m/z 105 is characteristic of a 2-phenylhexane (B3054429) isomer.[2] This is a common byproduct in Friedel-Crafts alkylation reactions due to carbocation rearrangement. The [C8H9]+ ion is readily formed from the cleavage of the bond between the first and second carbon of the hexyl chain attached to the benzene (B151609) ring. If you suspect the presence of this isomer, it is advisable to review your reaction conditions to minimize carbocation rearrangements.

Q3: I am observing peaks with m/z values higher than 162 in my this compound sample. What could they be?

A3: Peaks with m/z values significantly higher than the molecular weight of this compound (162 g/mol ) likely indicate polyalkylation, a common side reaction in Friedel-Crafts alkylations. These byproducts are formed when more than one hexyl group is attached to the benzene ring. For example, a peak around m/z 246 could correspond to a dihexylbenzene, and a peak around m/z 330 could indicate a trihexylbenzene. The exact m/z will depend on the specific isomeric structure.

Q4: How can I differentiate between this compound and its isomers, 1-Phenylhexane and 2-Phenylhexane, using mass spectrometry?

A4: While all three isomers have the same molecular weight (162 g/mol ), their fragmentation patterns in EI-MS can help in their differentiation.

  • This compound: As mentioned, its major fragments are typically at m/z 91, 119, and 133.[1]

  • 1-Phenylhexane: The mass spectrum of 1-phenylhexane is also dominated by the tropylium ion at m/z 91. However, the relative intensities of other fragments may differ from this compound.

  • 2-Phenylhexane: This isomer is characterized by a strong peak at m/z 105, which is less prominent in the spectra of this compound and 1-phenylhexane.[2]

For unambiguous identification, it is recommended to use a chromatographic separation method like Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with those of authentic standards.

Troubleshooting Guide: Unexpected Peaks in Mass Spectra

This guide will help you troubleshoot the appearance of unexpected peaks in the mass spectrum of your this compound reaction mixture.

Observed Issue Potential Cause Troubleshooting Steps
Peak at m/z 105 Isomeric byproduct (2-Phenylhexane)1. Confirm the peak identity by comparing the full mass spectrum with a reference spectrum of 2-phenylhexane. 2. Review your synthesis protocol. Carbocation rearrangements can be minimized by using less stringent Lewis acid catalysts or lower reaction temperatures.
Peaks with m/z > 162 (e.g., ~246, ~330) Polyalkylation byproducts (dihexyl-, trihexylbenzenes)1. Check the stoichiometry of your reactants. An excess of the alkylating agent can favor polyalkylation. 2. Consider using a less reactive alkylating agent or a milder catalyst.
Broad or distorted peaks Poor chromatographic separation or co-elution1. Optimize your GC method (e.g., temperature program, column type) to improve the separation of isomers and byproducts. 2. Ensure your sample is properly dissolved and filtered before injection.
Numerous small, unidentified peaks Sample contamination1. Run a blank (solvent only) to check for contaminants from the solvent or the GC-MS system. 2. Ensure all glassware is thoroughly cleaned. 3. Use high-purity solvents and reagents.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its potential byproducts. The relative abundance can vary depending on the instrument and experimental conditions.

Compound Molecular Weight ( g/mol ) Molecular Ion (M+) (m/z) Key Fragment Ions (m/z)
This compound 162.2716291 (base peak), 119, 133[1]
2-Phenylhexane 162.27162105 (often the base peak), 91[2]
1-Phenylhexane 162.2716291 (base peak)
Dihexylbenzene (example) 246.45246Fragmentation will depend on the specific isomer.
Trihexylbenzene (example) 330.62330Fragmentation will depend on the specific isomer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Reaction Mixture

1. Sample Preparation:

  • Quench the reaction mixture with an appropriate reagent (e.g., water or a dilute acid/base solution).
  • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
  • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).
  • Filter the solution to remove the drying agent.
  • Dilute an aliquot of the crude organic extract with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

2. GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).
  • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) and the data provided in this guide to identify this compound and any potential byproducts.
  • Use the retention times to help distinguish between isomers.

Visualizations

Fragmentation_of_3_Phenylhexane This compound (m/z 162) This compound (m/z 162) m/z 133 m/z 133 This compound (m/z 162)->m/z 133 -C2H5 m/z 119 m/z 119 This compound (m/z 162)->m/z 119 -C3H7 m/z 91 m/z 91 This compound (m/z 162)->m/z 91 -C5H11

Caption: Fragmentation pathway of this compound in EI-MS.

Troubleshooting_Workflow Start Unexpected Peak in Mass Spectrum Is_mz_105 Is m/z = 105? Start->Is_mz_105 Is_mz_greater_162 Is m/z > 162? Is_mz_105->Is_mz_greater_162 No Isomer Potential Isomer (2-Phenylhexane) Is_mz_105->Isomer Yes Contamination Check for Contamination Is_mz_greater_162->Contamination No Polyalkylation Potential Polyalkylation Is_mz_greater_162->Polyalkylation Yes Run_Blank Run Solvent Blank Contamination->Run_Blank Optimize_Reaction Optimize Reaction Conditions Isomer->Optimize_Reaction Adjust_Stoichiometry Adjust Reactant Stoichiometry Polyalkylation->Adjust_Stoichiometry

Caption: Troubleshooting workflow for unexpected peaks.

References

Technical Support Center: Enhancing the Efficiency of 3-Phenylhexane Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of catalytic reactions involving 3-Phenylhexane.

Section 1: Synthesis of this compound via Friedel-Crafts Alkylation

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene (B151609) with a suitable C6 precursor, such as 3-hexene (B12438300) or 3-halohexane, in the presence of a catalyst. This section addresses common issues encountered during this synthesis.

Troubleshooting Guide: Friedel-Crafts Alkylation for this compound Synthesis
Problem Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[1]- Use fresh, anhydrous Lewis acid. - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents.
Insufficient Catalyst: In some cases, stoichiometric amounts of the Lewis acid are required.[2]- Increase the catalyst loading incrementally. For Lewis acids like AlCl₃, a molar ratio of at least 1:1 with the alkylating agent may be necessary.
Low Reactivity of Alkylating Agent: The choice of alkylating agent (e.g., 3-chlorohexane (B1360981) vs. 3-hexene) can impact reactivity.- If using an alkene, ensure the presence of a protic co-catalyst (like HCl with AlCl₃) to generate the carbocation.[3] - Consider using a more reactive alkylating agent if yields remain low.
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.- Gradually increase the reaction temperature. Monitor for side product formation. A common temperature range for Friedel-Crafts alkylation is between 0°C and room temperature.
Formation of Multiple Isomers (e.g., 2-Phenylhexane) Carbocation Rearrangement: The secondary carbocation formed from a 3-hexyl precursor can rearrange to a more stable secondary carbocation via a hydride shift.[4][5]- Use Friedel-Crafts Acylation Followed by Reduction: Acylate benzene with hexanoyl chloride to form hexanophenone. The acylium ion is resonance-stabilized and does not rearrange. Subsequent reduction (e.g., Clemmensen or Wolff-Kishner) yields the linear alkylbenzene.[5] - Employ Shape-Selective Catalysts: Solid acid catalysts like certain zeolites can favor the formation of specific isomers due to their pore structure.
Polyalkylation (Formation of Di- and Tri-substituted Products) Alkylated Product is More Reactive: The initial product, this compound, is more reactive than benzene, leading to further alkylation.[4][6]- Use a Large Excess of Benzene: Increasing the molar ratio of benzene to the alkylating agent favors the mono-alkylation product. A ratio of 5:1 or higher is often recommended.
Catalyst Deactivation Coking: At higher temperatures, polymerization of the alkene or alkylbenzene on the catalyst surface can lead to deactivation.- Optimize the reaction temperature to the lowest effective level. - For solid catalysts, periodic regeneration by calcination to burn off coke deposits may be necessary.
Poisoning: Impurities in the reactants or solvent can poison the catalyst.- Use high-purity, anhydrous reagents and solvents.
Frequently Asked Questions (FAQs): this compound Synthesis

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common laboratory and industrial method is the Friedel-Crafts alkylation of benzene. This involves reacting benzene with an alkylating agent like 3-hexene or 3-halohexane in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., zeolites, sulfated zirconia).[4]

Q2: How can I avoid the formation of isomeric byproducts like 2-Phenylhexane?

A2: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, leading to a mixture of isomers.[6] To obtain primarily this compound, the most reliable method is to perform a Friedel-Crafts acylation with hexanoyl chloride, which forms 1-phenyl-1-hexanone. The acylium ion intermediate is stable and does not rearrange. The resulting ketone can then be reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction.[5]

Q3: What are the key safety precautions to take during a Friedel-Crafts alkylation?

A3: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Lewis acids like aluminum chloride react violently with water and are corrosive.[1] Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so it's important to control the rate of addition of reagents and use an ice bath for cooling, especially during the initial stages.[7]

Data Presentation: Comparison of Catalysts for Alkylbenzene Synthesis

The following table summarizes the performance of various catalysts in Friedel-Crafts alkylation for producing long-chain alkylbenzenes. While specific data for this compound is limited, these trends for similar reactions are informative.

Catalyst Typical Reaction Temperature (°C) Conversion (%) Selectivity for Linear Alkylbenzene (%) Key Advantages Potential Issues
AlCl₃ 0 - 70HighModerateHigh activity, readily available.Moisture sensitive, corrosive, difficult to handle, often requires stoichiometric amounts, can promote rearrangements.[7]
FeCl₃ 20 - 100Moderate to HighModerateLess reactive and easier to handle than AlCl₃.Lower activity than AlCl₃.
Zeolites (e.g., ZSM-5, Zeolite Y) 150 - 25030 - 99[8]Low to High[8]Reusable, environmentally friendly, can be shape-selective.[8]Can be prone to deactivation, may require higher temperatures.
Superacid (e.g., Phosphotungstic acid on Silica) > 200> 90 (for 1-decene)[8]High[8]High acidity and activity.[8]May require high temperatures.[8]
Experimental Protocols: Synthesis of this compound

Protocol 1: Friedel-Crafts Alkylation of Benzene with 3-Hexene

Materials:

  • Anhydrous Benzene

  • 3-Hexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous benzene (in large excess, e.g., 5-10 equivalents) and cool the flask to 0°C in an ice bath.

  • In a separate dry flask, prepare a solution of 3-hexene (1 equivalent) in a minimal amount of anhydrous DCM.

  • Slowly and carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred benzene.

  • Add the 3-hexene solution dropwise from the addition funnel to the benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualization: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Benzene, 3-Hexene, AlCl3) setup_glassware Assemble Dry Glassware under N2 Atmosphere prep_reagents->setup_glassware cool_benzene Cool Benzene to 0°C setup_glassware->cool_benzene add_catalyst Add AlCl3 to Benzene cool_benzene->add_catalyst add_hexene Dropwise Addition of 3-Hexene add_catalyst->add_hexene stir_rt Stir at Room Temperature add_hexene->stir_rt quench Quench with Ice/HCl stir_rt->quench extract Extract with Ether/DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate distill Fractional Distillation concentrate->distill product product distill->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Section 2: Catalytic Dehydrogenation of this compound

Catalytic dehydrogenation of this compound can be employed to produce unsaturated compounds, such as alkenylbenzenes, which are valuable intermediates in polymer and fine chemical synthesis.

Troubleshooting Guide: Catalytic Dehydrogenation of this compound
Problem Potential Cause Recommended Solution
Low Conversion Insufficient Temperature: Dehydrogenation is an endothermic reaction requiring high temperatures.- Increase the reaction temperature in increments. Typical temperatures for alkylbenzene dehydrogenation are in the range of 500-650°C.
Catalyst Deactivation (Coking): Carbonaceous deposits can block active sites on the catalyst.- Use Steam: Co-feeding steam with the reactant can help minimize coke formation. - Catalyst Regeneration: Periodically regenerate the catalyst by controlled oxidation (burning off the coke) in air.
Catalyst Poisoning: Impurities in the feed can poison the catalyst.- Ensure high purity of the this compound feed.
Poor Selectivity (Cracking/Side Reactions) Excessively High Temperature: High temperatures can lead to thermal cracking of the alkyl chain, producing smaller molecules.- Optimize the temperature to find a balance between conversion and selectivity. - Employ a catalyst that is selective for dehydrogenation over cracking.
Isomerization: The double bond in the resulting alkenylbenzene may isomerize.- The catalyst composition can influence isomer distribution. For example, specific promoters can be added to the catalyst.
Catalyst Sintering High Reaction Temperatures: Prolonged exposure to high temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.- Choose a thermally stable catalyst support. - Avoid excessive temperature fluctuations.
Frequently Asked Questions (FAQs): Dehydrogenation of this compound

Q1: What are the typical catalysts used for the dehydrogenation of alkylbenzenes like this compound?

A1: The most common industrial catalysts are iron(III) oxide-based, often promoted with potassium oxide or other alkali metals. For laboratory-scale reactions or specific applications, platinum-based catalysts (e.g., Pt-Sn on alumina) are also effective and can operate at lower temperatures.[3]

Q2: What are the expected products from the dehydrogenation of this compound?

A2: The primary products would be various isomers of phenylhexene, formed by the removal of a molecule of hydrogen. Depending on the reaction conditions and catalyst, further dehydrogenation to form dienes or cyclization products could occur, although this is generally less favorable.

Q3: How can catalyst deactivation during dehydrogenation be minimized?

A3: Catalyst deactivation, primarily due to coking, is a major challenge in high-temperature dehydrogenation. This can be mitigated by co-feeding steam with the hydrocarbon, which helps to remove coke precursors from the catalyst surface. Operating at a lower hydrocarbon partial pressure can also reduce the rate of coke formation. Regular catalyst regeneration cycles are also essential for maintaining activity in continuous processes.

Data Presentation: Typical Conditions for Alkylbenzene Dehydrogenation
Catalyst Active Metals Support Typical Temperature (°C) Key Promoters Common Feed Additive
Iron-based Fe₂O₃-600 - 650K₂O, Cr₂O₃Steam
Platinum-based Pt, Pt-SnAl₂O₃450 - 550Sn, K, MgHydrogen
Experimental Protocols: Catalytic Dehydrogenation of this compound (General Procedure)

Materials:

  • This compound

  • Dehydrogenation Catalyst (e.g., Pt-Sn/Al₂O₃)

  • Inert Gas (e.g., Nitrogen, Argon)

  • Hydrogen (for some catalyst systems)

Procedure:

  • Place the dehydrogenation catalyst in a fixed-bed reactor (e.g., a quartz tube) within a tube furnace.

  • Activate the catalyst by heating it under a flow of hydrogen or an inert gas to the desired temperature, as per the catalyst manufacturer's instructions.

  • Once the desired reaction temperature is reached (e.g., 450-600°C), switch the gas flow to an inert carrier gas.

  • Introduce a controlled flow of this compound into the reactor using a syringe pump, where it will vaporize and pass over the catalyst bed.

  • The product stream exiting the reactor is cooled to condense the liquid products, which are collected in a cold trap.

  • The gaseous products can be analyzed by online gas chromatography.

  • The collected liquid products are analyzed by GC-MS and NMR to determine the conversion of this compound and the selectivity to various dehydrogenated products.

Mandatory Visualization: Dehydrogenation Troubleshooting Logic

G cluster_conversion Low Conversion cluster_selectivity Poor Selectivity start Low Dehydrogenation Efficiency check_temp Is Temperature Sufficiently High? start->check_temp check_catalyst_activity Is the Catalyst Active? start->check_catalyst_activity check_cracking Evidence of Cracking? start->check_cracking check_isomerization Undesired Isomers? start->check_isomerization increase_temp Increase Temperature check_temp->increase_temp No regenerate_catalyst Regenerate or Replace Catalyst check_catalyst_activity->regenerate_catalyst No decrease_temp Decrease Temperature check_cracking->decrease_temp Yes modify_catalyst Modify Catalyst/Promoters check_isomerization->modify_catalyst Yes

Caption: Troubleshooting logic for dehydrogenation of this compound.

References

Overcoming low yields in the synthesis of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Friedel-Crafts alkylation of benzene (B151609) and the Grignard reaction. Each method has its own set of advantages and challenges that can impact the final yield and purity of the product.

Q2: Why am I experiencing low yields in the Friedel-Crafts alkylation synthesis of this compound?

A2: Low yields in Friedel-Crafts alkylation are frequently attributed to several factors. Carbocation rearrangement is a significant issue, where the initially formed carbocation rearranges to a more stable form before it can alkylate the benzene ring.[1][2][3] Polyalkylation, the addition of more than one hexyl group to the benzene ring, is also a common side reaction that consumes the starting material and complicates purification.[2][4] Additionally, the choice of catalyst and reaction conditions plays a crucial role in the reaction's success.

Q3: What are the common pitfalls in the Grignard synthesis of this compound?

A3: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. The presence of even trace amounts of water can quench the Grignard reagent, significantly reducing the yield.[5][6] Another common issue is the formation of side products, such as biphenyl (B1667301), through the coupling of the Grignard reagent with unreacted aryl halide.[7] The reaction temperature and the rate of addition of reagents are critical parameters to control for a successful synthesis.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound typically involves a multi-step process. Initially, an aqueous workup is performed to remove the catalyst and any water-soluble byproducts. This is followed by extraction with an organic solvent. The crude product is then purified by distillation, often under reduced pressure, to separate the this compound from unreacted starting materials and high-boiling point impurities.[8][9] In some cases, column chromatography may be necessary to achieve high purity.

Troubleshooting Guides

Friedel-Crafts Alkylation Route

This section addresses specific issues you may encounter when synthesizing this compound via Friedel-Crafts alkylation of benzene with a 3-hexyl halide or 3-hexene.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of benzene - Inactive catalyst (e.g., AlCl₃ exposed to moisture).- Insufficient reaction temperature.- Deactivated benzene ring (if using a substituted benzene).- Use fresh, anhydrous Lewis acid catalyst.- Ensure the reaction is heated to the appropriate temperature.- Friedel-Crafts alkylation is not suitable for deactivated aromatic rings.
Formation of multiple isomers (e.g., 2-Phenylhexane) - Carbocation rearrangement from a less stable to a more stable carbocation.- Use a milder Lewis acid to reduce the extent of carbocation formation.- Consider using Friedel-Crafts acylation followed by reduction to avoid rearrangement.
Significant amount of polyalkylated products - The alkylated product is more reactive than benzene and undergoes further alkylation.[2][4]- Use a large excess of benzene relative to the alkylating agent to favor monoalkylation.- Control the reaction time and temperature carefully.
Charring or tar formation - Reaction temperature is too high.- Catalyst concentration is too high.- Optimize the reaction temperature, starting with lower temperatures and gradually increasing.- Reduce the amount of Lewis acid catalyst used.
Grignard Reaction Route

This guide provides troubleshooting for the synthesis of this compound using a Grignard reagent (e.g., phenylmagnesium bromide reacting with 3-bromohexane).

Problem Potential Cause(s) Recommended Solution(s)
Grignard reagent fails to form (no bubbling, magnesium remains shiny) - Presence of moisture in glassware or solvent.- Magnesium turnings are coated with an oxide layer.- Flame-dry all glassware before use and use anhydrous solvents.- Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask.[6]
Low yield of this compound - Grignard reagent was quenched by moisture or CO₂.- Incomplete reaction.- Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Ensure the reaction is stirred for a sufficient amount of time, potentially with gentle heating.
Formation of biphenyl as a major byproduct - Reaction of the Grignard reagent with unreacted bromobenzene (B47551).[7]- Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide.- Control the reaction temperature to minimize side reactions.
Oily or difficult-to-purify product - Presence of unreacted starting materials and side products.- Perform a thorough aqueous workup to remove magnesium salts.- Use fractional distillation under reduced pressure for effective separation of this compound from byproducts.

Experimental Protocols

Please note: The following protocols are illustrative examples for the synthesis of alkylbenzenes and should be adapted and optimized for the specific synthesis of this compound based on laboratory conditions and safety assessments.

Illustrative Friedel-Crafts Alkylation Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃).

  • Reagent Addition: Add a significant excess of dry benzene to the flask. Cool the mixture in an ice bath.

  • Alkylation: Slowly add 3-chlorohexane (B1360981) from the dropping funnel to the stirred benzene/AlCl₃ mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time, monitoring the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture and slowly pour it over crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with benzene or another suitable solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Illustrative Grignard Reaction Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small amount of anhydrous diethyl ether.

  • Initiation: Add a small portion of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, add a crystal of iodine.

  • Reagent Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]

  • Reaction with Alkyl Halide: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of 3-bromohexane (B146008) in anhydrous diethyl ether dropwise.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for several hours or gently reflux to ensure the reaction goes to completion.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Separate the ether layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the this compound by fractional distillation under reduced pressure.

Visualizing the Workflow and Troubleshooting

experimental_workflow General Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Reaction Reaction Reaction Setup->Reaction Quenching Quenching Reaction->Quenching Workup Workup Quenching->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Final Purification Final Purification Solvent Removal->Final Purification Characterization Characterization Final Purification->Characterization

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_friedel_crafts Troubleshooting Low Yield in Friedel-Crafts Alkylation Low Yield Low Yield Check for Isomers Check for Isomers Low Yield->Check for Isomers Carbocation Rearrangement Carbocation Rearrangement Check for Isomers->Carbocation Rearrangement Isomers Present Check for Polyalkylation Check for Polyalkylation Check for Isomers->Check for Polyalkylation No Isomers Use Milder Lewis Acid Use Milder Lewis Acid Carbocation Rearrangement->Use Milder Lewis Acid Excess Benzene Excess Benzene Check for Polyalkylation->Excess Benzene Polyalkylation Detected Check Reagent/Catalyst Activity Check Reagent/Catalyst Activity Check for Polyalkylation->Check Reagent/Catalyst Activity No Polyalkylation Use Fresh Anhydrous Reagents Use Fresh Anhydrous Reagents Check Reagent/Catalyst Activity->Use Fresh Anhydrous Reagents

Caption: Logical steps for troubleshooting low yields in Friedel-Crafts alkylation.

troubleshooting_grignard Troubleshooting Low Yield in Grignard Synthesis Low Yield Low Yield Did Grignard Form? Did Grignard Form? Low Yield->Did Grignard Form? Anhydrous Conditions Anhydrous Conditions Did Grignard Form?->Anhydrous Conditions No Check for Side Products Check for Side Products Did Grignard Form?->Check for Side Products Yes Activate Mg Activate Mg Anhydrous Conditions->Activate Mg Slow Reagent Addition Slow Reagent Addition Check for Side Products->Slow Reagent Addition Biphenyl Detected Inert Atmosphere Inert Atmosphere Check for Side Products->Inert Atmosphere Other Issues Optimize Reaction Time/Temp Optimize Reaction Time/Temp Inert Atmosphere->Optimize Reaction Time/Temp

Caption: Troubleshooting flowchart for low yields in Grignard synthesis.

References

Technical Support Center: Stabilizing Reactive Intermediates in 3-Phenylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-phenylhexane. The focus is on stabilizing reactive intermediates to improve yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are their main challenges?

A1: The two primary laboratory-scale methods for synthesizing this compound are Friedel-Crafts alkylation of benzene (B151609) with a hexyl derivative and the Grignard reaction between a phenyl Grignard reagent and a hexyl halide (or vice versa).

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkylating agent like 3-chlorohexane (B1360981) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] The main challenge is the formation of a secondary carbocation intermediate, which is prone to rearrangement, leading to a mixture of isomeric products.[3][4][5][6] Polyalkylation, where more than one hexyl group is added to the benzene ring, is another common side reaction.[7][8]

  • Grignard Reaction: This route typically involves the reaction of phenylmagnesium bromide with 3-bromohexane (B146008). The primary challenge is ensuring strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive with water.[9][10] Side reactions like Wurtz coupling can also occur, leading to byproducts such as biphenyl.[10]

Q2: Why is carbocation rearrangement a significant issue in the Friedel-Crafts synthesis of this compound?

A2: In the Friedel-Crafts alkylation of benzene with 3-chlorohexane, the Lewis acid catalyst facilitates the formation of a sec-hexyl carbocation at the C3 position. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation at the C2 position. Attack of the benzene ring on this rearranged carbocation leads to the formation of the isomeric product, 2-phenylhexane, often as a significant byproduct, which reduces the yield of the desired this compound.[3][5][6][11]

Q3: How can I minimize carbocation rearrangement during Friedel-Crafts alkylation?

A3: While completely eliminating carbocation rearrangement is challenging, it can be minimized by:

  • Using Milder Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled product (this compound) over the thermodynamically more stable rearranged product.[12]

  • Choosing a Different Precursor: Employing Friedel-Crafts acylation followed by reduction is a common strategy to avoid rearrangements. For example, reacting benzene with hexanoyl chloride would form a ketone, which can then be reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[2][13]

Q4: What are the key factors for a successful Grignard synthesis of this compound?

A4: The success of a Grignard reaction hinges on several factors:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[9][10] Moisture will quench the Grignard reagent, significantly reducing the yield.[14]

  • Initiation of the Reaction: The formation of the Grignard reagent can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[15]

  • Slow Addition of Reagents: Slow, dropwise addition of the alkyl halide to the magnesium suspension helps to control the exothermic reaction and can minimize side reactions like Wurtz coupling.[10]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Alkylation
Possible Cause Troubleshooting Suggestion
Carbocation Rearrangement Lower the reaction temperature. Consider using Friedel-Crafts acylation followed by reduction to avoid the carbocation intermediate.[2][12][13]
Polyalkylation Use a large excess of benzene relative to the alkylating agent to increase the statistical probability of mono-alkylation.[4][5]
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware and reagents are dry, as moisture deactivates the catalyst.[1]
Deactivated Benzene Ring Ensure the benzene starting material is pure and free from strongly deactivating contaminants.
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Alkylation
Possible Cause Troubleshooting Suggestion
Hydride Shift in sec-Hexyl Carbocation Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the isomers (e.g., 2-phenylhexane, this compound). Employ Friedel-Crafts acylation followed by reduction to synthesize the desired isomer specifically.[2][3][13]
Thermodynamic vs. Kinetic Control Varying the reaction temperature and time may alter the ratio of isomers. Lower temperatures may favor the kinetic product.[12]
Issue 3: Low Yield of this compound in Grignard Synthesis
Possible Cause Troubleshooting Suggestion
Quenching of Grignard Reagent Ensure all glassware is meticulously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][10][14]
Failure to Initiate Grignard Formation Activate the magnesium surface by gently crushing the turnings, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.[15]
Wurtz Coupling Side Reaction Add the alkyl halide dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide.[10]
Incomplete Reaction Allow for sufficient reaction time for both the formation of the Grignard reagent and its subsequent reaction with the electrophile. Gentle heating (refluxing) may be necessary.[16]

Data Presentation

While specific yield data for the synthesis of this compound is not extensively reported in comparative studies, the following table summarizes the expected outcomes based on general principles of the reactions.

Synthetic Route Expected Major Product Potential Byproducts Reported Yield Range (General) Key Considerations
Friedel-Crafts Alkylation This compound2-Phenylhexane, Di- and tri-hexylbenzenesHighly variable (can be low due to rearrangements)Prone to carbocation rearrangements and polyalkylation.[4][5]
Friedel-Crafts Acylation followed by Reduction This compoundKetone intermediate, reduction byproductsGenerally good to highAvoids carbocation rearrangement, leading to a single isomer.[2][13]
Grignard Reaction This compoundBiphenyl, HexaneModerate to goodRequires strict anhydrous conditions.[10][17]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 3-Chlorohexane (Illustrative)

Materials:

  • Benzene (anhydrous)

  • 3-Chlorohexane

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Under an inert atmosphere, add anhydrous benzene to the flask and cool it in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Slowly add 3-chlorohexane dropwise from the dropping funnel to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Grignard Synthesis of this compound (Illustrative)

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene (B47551) (anhydrous)

  • Anhydrous diethyl ether

  • 3-Bromohexane

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • Add a small amount of a solution of anhydrous bromobenzene in anhydrous diethyl ether to the magnesium.

  • If the reaction does not initiate, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy, grayish solution indicate the start of the reaction.[9]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Benzene & 3-Chlorohexane mix Mix Benzene & AlCl3 in Cooled Flask prep_reactants->mix prep_catalyst Prepare Anhydrous AlCl3 prep_catalyst->mix add_alkyl_halide Slowly Add 3-Chlorohexane mix->add_alkyl_halide react Stir at Room Temp (Monitor by TLC) add_alkyl_halide->react quench Quench with Ice & HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Distillation dry->purify

Caption: Experimental workflow for Friedel-Crafts alkylation.

Carbocation_Rearrangement_Pathway start 3-Chlorohexane + AlCl3 sec_carbocation sec-Hexyl Carbocation (C3) start->sec_carbocation Forms rearranged_carbocation sec-Hexyl Carbocation (C2) (More Stable) sec_carbocation->rearranged_carbocation 1,2-Hydride Shift product_3ph This compound (Desired Product) sec_carbocation->product_3ph Benzene Attack product_2ph 2-Phenylhexane (Side Product) rearranged_carbocation->product_2ph Benzene Attack benzene Benzene

Caption: Carbocation rearrangement in this compound synthesis.

Grignard_Synthesis_Troubleshooting start Low Yield in Grignard Synthesis check_conditions Problem Check Reaction Conditions start->check_conditions Moisture present? check_initiation Problem Check Reaction Initiation start->check_initiation Reaction not starting? check_side_reactions Problem Check for Side Reactions start->check_side_reactions Byproducts observed? solution_dry Solution: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere check_conditions->solution_dry solution_initiate Solution: - Activate Mg with iodine - Crush Mg turnings check_initiation->solution_initiate solution_side Solution: - Slow, dropwise addition of alkyl halide check_side_reactions->solution_side

Caption: Troubleshooting logic for Grignard synthesis.

References

Validation & Comparative

A Comparative Guide to Phenylhexane Isomers: 3-Phenylhexane, 1-Phenylhexane, and 2-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of three structural isomers of phenylhexane: 3-Phenylhexane, 1-Phenylhexane, and 2-Phenylhexane (B3054429). While specific biological activity data for these isomers is limited in publicly available literature, this document summarizes their known properties, potential applications in synthesis, and general toxicological considerations.

Physicochemical Properties

The position of the phenyl group on the hexane (B92381) chain significantly influences the physical properties of these isomers. A summary of key quantitative data is presented below.

PropertyThis compound1-Phenylhexane (n-Hexylbenzene)2-Phenylhexane
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol 162.276 g/mol [1]
CAS Number 4468-42-21077-16-36031-02-3
Boiling Point 212-213.1°C226°C[2]208°C
Melting Point -55.4°C-61°C[2]Not available
Density (g/mL) 0.858 - 0.8620.861[2]0.858 - 0.861
Refractive Index 1.4859 - 1.4861.486 - 1.488[2]1.490
Solubility Insoluble in water.1.017 mg/L in water (25°C). Insoluble in water.[1]Insoluble in water.

Synthesis and Reactivity

Phenylhexanes are typically synthesized via Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction involves the reaction of benzene with a hexyl halide or hexene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The specific isomer produced can be controlled by the choice of the alkylating agent and reaction conditions.

General Experimental Protocol: Friedel-Crafts Alkylation for Phenylhexane Synthesis

Materials:

  • Benzene (anhydrous)

  • 1-Chlorohexane, 2-chlorohexane, or 3-chlorohexane (B1360981) (or corresponding hexene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether (solvent)

  • Hydrochloric acid (aqueous solution, for workup)

  • Sodium bicarbonate (aqueous solution, for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is charged with anhydrous benzene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

  • Addition of Alkylating Agent: The corresponding hexyl chloride (1-chlorohexane for 1-phenylhexane, etc.), dissolved in anhydrous diethyl ether, is added dropwise to the stirred benzene/AlCl₃ mixture. The reaction temperature is maintained at 0-5°C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired phenylhexane isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzene Benzene ReactionVessel Reaction Vessel (Friedel-Crafts Alkylation) Benzene->ReactionVessel HexylHalide Hexyl Halide / Hexene HexylHalide->ReactionVessel LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Phenylhexane Isomer (1-, 2-, or 3-) Distillation->Product

A generalized workflow for the synthesis of phenylhexane isomers.

Biological and Chemical Activity

Detailed experimental data on the specific biological activities of this compound, 1-Phenylhexane, and 2-Phenylhexane are scarce in the public domain. However, their structural motifs and physicochemical properties suggest potential roles and areas for investigation in drug development and organic synthesis.

  • 1-Phenylhexane (n-Hexylbenzene): This isomer is recognized for its utility as a versatile building block in organic synthesis.[3] Its phenyl group can undergo electrophilic aromatic substitution, while the linear hexyl chain can be functionalized, making it a precursor for more complex molecules.[3] It is also used as a solvent in various industrial and pharmaceutical applications.[2]

  • 2-Phenylhexane and this compound: These branched-chain isomers are less commonly documented in terms of specific applications. However, their synthesis is of interest in the context of producing biodegradable surfactants. The selective production of 2-phenylhexane from benzene and n-hexane has been explored using zeolite catalysts.

It is important to note that while the term "phenylhexane" might be found in broader toxicological studies, these often refer to n-hexylbenzene (1-phenylhexane) or do not differentiate between the isomers. The neurotoxicity of hexane isomers is well-documented, but this toxicity is primarily associated with the aliphatic hexane structure and its metabolites, and the influence of the phenyl group on the specific toxicological profile of each phenylhexane isomer requires further investigation.

Applications in Drug Development and Research

The primary relevance of phenylhexane isomers in the pharmaceutical and drug development sector currently lies in their role as:

  • Synthetic Intermediates: As precursors for the synthesis of more complex molecules that may have pharmacological activity.[2] The phenyl and alkyl moieties provide a scaffold that can be further modified.

  • Solvents: Their properties as non-polar aromatic hydrocarbons make them suitable as solvents in certain synthetic and formulation processes.[2][3]

Due to the lack of specific data on the biological activities of these compounds, no signaling pathways or specific biological experimental protocols can be detailed at this time. Future research may uncover specific interactions of these isomers with biological targets, opening new avenues for their application in medicinal chemistry.

Conclusion

This compound, 1-Phenylhexane, and 2-Phenylhexane are structural isomers with distinct physicochemical properties dictated by the position of the phenyl substituent. While their primary current application in a research and development context is in organic synthesis, the potential for specific biological activities remains an area for future exploration. The provided synthesis protocol offers a general method for their preparation, which can be optimized for specific isomers. Further toxicological and pharmacological studies are necessary to fully characterize the potential of these compounds in drug development.

References

A Comparative Guide to the Gas Chromatographic Retention Times of Phenylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatographic (GC) retention times of phenylhexane isomers. Understanding the elution behavior of these structural isomers is critical for their separation and quantification in complex mixtures, a common challenge in pharmaceutical analysis and chemical synthesis. This document presents available experimental data, a detailed experimental protocol for their analysis, and a visual representation of the analytical workflow.

Data Presentation

The retention of chemical compounds in gas chromatography is precisely measured using Kovats retention indices (RI). This system normalizes retention times to those of n-alkanes, allowing for comparisons across different GC systems and conditions. The table below summarizes the reported Kovats retention indices for 2-phenylhexane (B3054429) and 3-phenylhexane on both non-polar and polar stationary phases.

While a specific experimental Kovats retention index for 1-phenylhexane (hexylbenzene) under identical, directly comparable conditions was not found in the surveyed literature, its retention behavior can be inferred. On a non-polar stationary phase, where elution is primarily governed by boiling point, 1-phenylhexane, with the highest boiling point among the three isomers, is expected to have the longest retention time.

Table 1: Kovats Retention Indices of Phenylhexane Isomers

IsomerCommon NameStructureKovats RI (Standard Non-polar)Kovats RI (Standard Polar)
1-PhenylhexaneHexylbenzeneC₆H₅(CH₂)₅CH₃Not availableNot available
2-Phenylhexane(1-Methylpentyl)benzeneC₆H₅CH(CH₃)(CH₂)₃CH₃11821389.4
This compound(1-Ethylbutyl)benzeneC₆H₅CH(CH₂CH₃)(CH₂)₂CH₃Not available1352.4

Data sourced from PubChem and The Pherobase.

Elution Order Rationale

On non-polar columns, the elution order of isomers is often related to their boiling points and molecular shape. Generally, more linear or less branched compounds have higher boiling points and thus longer retention times. For phenylhexane isomers, the expected elution order on a non-polar column would be from the most to the least branched isomer. The degree of branching in the alkyl chain at the position adjacent to the aromatic ring affects retention.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of phenylhexane isomers by gas chromatography-mass spectrometry (GC-MS), based on established methods for aromatic hydrocarbons.

Objective: To separate and identify phenylhexane isomers in a sample mixture.

1. Instrumentation:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C network mass-selective detector or equivalent.

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for separating isomers based on boiling point differences. A polar column, such as one with a Carbowax 20M stationary phase, can also be used to achieve different selectivity.

2. Reagents and Standards:

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: High-purity hexane (B92381) or dichloromethane.

  • Standards: Certified reference standards of 1-phenylhexane, 2-phenylhexane, and this compound.

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: 40-300 amu

4. Sample Preparation:

  • Prepare individual stock solutions of each phenylhexane isomer in hexane at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers at a concentration of 10 µg/mL each by diluting the stock solutions.

  • Dilute unknown samples with hexane to fall within the linear range of the instrument.

5. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times, as determined from the analysis of the mixed standard.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).

Mandatory Visualization

The following diagram illustrates the logical workflow for the GC analysis of phenylhexane isomers.

GC_Workflow GC Analysis Workflow for Phenylhexane Isomers Standard_Prep Prepare Isomer Standards Injection Inject Sample Standard_Prep->Injection Sample_Prep Prepare/Dilute Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Identify Peaks by Retention Time Chromatogram->Peak_ID Mass_Spec Confirm Identity with Mass Spectra Peak_ID->Mass_Spec Quantification Quantify Isomers Mass_Spec->Quantification

Caption: Workflow for Phenylhexane Isomer Analysis.

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 3-Phenylhexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electron ionization (EI) mass spectra of 3-phenylhexane and its constitutional isomers, 1-phenylhexane and 2-phenylhexane, reveals distinct fragmentation pathways that allow for their unambiguous differentiation. This guide provides a comparative analysis of their mass spectral data, detailed experimental protocols, and a visual representation of the primary fragmentation mechanism of this compound.

This analysis is critical for researchers and professionals in drug development and chemical analysis who rely on mass spectrometry for structural elucidation and isomer differentiation. The subtle shifts in fragmentation patterns, dictated by the position of the phenyl group on the hexane (B92381) chain, provide a unique fingerprint for each isomer.

Comparison of Fragmentation Patterns

The electron ionization mass spectra of 1-phenylhexane, 2-phenylhexane, and this compound are characterized by a series of fragment ions that arise from the cleavage of the alkyl chain and rearrangements. The relative intensities of these ions are highly dependent on the stability of the resulting carbocations and radical species.

A summary of the most significant fragment ions and their relative intensities is presented in the table below. The data for 1-phenylhexane, 2-phenylhexane, and this compound were sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[1][2][3]

m/z1-Phenylhexane (Relative Intensity %)2-Phenylhexane (Relative Intensity %)This compound (Relative Intensity %)Putative Fragment Structure
162151820[M]⁺• (Molecular Ion)
1335835[M - C₂H₅]⁺
119312100 (Base Peak)[M - C₃H₇]⁺
10511100 (Base Peak)30[C₈H₉]⁺
91100 (Base Peak)8595[C₇H₇]⁺ (Tropylium ion)
7781015[C₆H₅]⁺ (Phenyl ion)

Key Observations:

  • 1-Phenylhexane: The base peak at m/z 91 is indicative of the formation of the stable tropylium (B1234903) ion, a characteristic feature of alkylbenzenes with a benzylic carbon.

  • 2-Phenylhexane: The base peak shifts to m/z 105, corresponding to the loss of a butyl radical to form a secondary benzylic carbocation. The m/z 91 peak is still significant.

  • This compound: The base peak is observed at m/z 119, resulting from the loss of a propyl radical. The formation of the ion at m/z 133, through the loss of an ethyl radical, is also a prominent feature. The abundance of the m/z 91 peak remains high.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is primarily driven by cleavages at the bonds adjacent to the carbon atom bearing the phenyl group (the benzylic position), leading to the formation of stable carbocations.

G M This compound (m/z 162) F1 [M - C3H7]+ (m/z 119) Base Peak M->F1 Loss of •C3H7 F2 [M - C2H5]+ (m/z 133) M->F2 Loss of •C2H5 F3 [C7H7]+ (m/z 91) Tropylium ion F1->F3 Rearrangement

References

Differentiating Phenylhexane Isomers Using ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomeric compounds is a critical task in chemical research and drug development. Phenylhexane isomers, with their identical molecular formulas but distinct arrangements of atoms, present a common analytical challenge. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive technique to differentiate these isomers by exploiting the unique chemical environment of each carbon atom. This guide provides a comparative analysis of the ¹³C NMR spectra of various phenylhexane isomers, supported by experimental data, to aid in their unambiguous identification.

¹³C NMR Chemical Shift Comparison of Phenylhexane Isomers

The position of the phenyl group on the hexane (B92381) chain, as well as any alkyl branching, significantly influences the electronic environment and, consequently, the ¹³C NMR chemical shifts of the carbon atoms. The following table summarizes the experimental ¹³C NMR chemical shift data for several phenylhexane isomers.

IsomerCarbon AtomChemical Shift (δ, ppm)
1-Phenylhexane C136.1
C231.8
C331.5
C429.2
C522.8
C614.2
C-ipso142.9
C-ortho128.4
C-meta128.2
C-para125.6
2-Phenylhexane C122.7
C243.1
C339.5
C429.8
C520.2
C614.2
C-ipso146.3
C-ortho127.1
C-meta128.3
C-para125.9
3-Phenylhexane C114.1
C220.8
C349.9
C437.1
C529.5
C614.3
C-ipso144.9
C-ortho127.8
C-meta128.2
C-para126.0
2-Methyl-1-phenylpentane C1 (CH₂)40.2
C2 (CH)36.4
C3 (CH₂)29.4
C4 (CH₂)22.9
C5 (CH₃)14.2
C-ipso141.2
C-ortho129.1
C-meta128.3
C-para125.8
CH₃ (on C2)19.5

Note: Data was obtained from the Spectral Database for Organic Compounds (SDBS). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 20-50 mg of the phenylhexane isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's lock system and to avoid large solvent signals in the spectrum.

  • Ensure the sample is completely dissolved. If necessary, gently vortex the sample.

  • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

  • Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

  • Set the acquisition parameters. Typical parameters for a standard proton-decoupled ¹³C NMR experiment include:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

    • Acquisition Time: 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons to ensure they have fully relaxed before the next pulse, allowing for more accurate integration if quantitative analysis is required.

    • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks if quantitative information is desired, although peak intensities in standard ¹³C NMR are not always directly proportional to the number of carbons.

Differentiating Isomers: A Logical Workflow

The differentiation of phenylhexane isomers using ¹³C NMR is based on the number of unique carbon signals and their chemical shifts. The following diagram illustrates a logical workflow for this process.

G Workflow for Phenylhexane Isomer Differentiation using 13C NMR start Acquire 13C NMR Spectrum count_signals Count Number of Signals in Aliphatic Region start->count_signals six_signals 6 Signals count_signals->six_signals Straight Chain five_signals 5 Signals (due to symmetry or branching) count_signals->five_signals Branched Chain analyze_aromatic Analyze Aromatic Region (120-150 ppm) compare_shifts Compare Chemical Shifts to Database analyze_aromatic->compare_shifts isomer_1 1-Phenylhexane (ipso-C ~143 ppm) compare_shifts->isomer_1 isomer_2 2-Phenylhexane (ipso-C ~146 ppm) compare_shifts->isomer_2 isomer_3 This compound (ipso-C ~145 ppm) compare_shifts->isomer_3 branched_isomer Branched Isomer (Unique aliphatic shifts) compare_shifts->branched_isomer identify_isomer Identify Isomer six_signals->analyze_aromatic five_signals->analyze_aromatic isomer_1->identify_isomer isomer_2->identify_isomer isomer_3->identify_isomer branched_isomer->identify_isomer

Caption: Logical workflow for differentiating phenylhexane isomers.

This systematic approach, combining the number of signals with the precise chemical shifts, allows for the confident differentiation of phenylhexane isomers. The distinct patterns observed in the ¹³C NMR spectra serve as a reliable fingerprint for each unique molecular structure.

Validating the Structure of 3-Phenylhexane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3-Phenylhexane. By presenting detailed experimental protocols and expected data, this document serves as a practical resource for researchers utilizing NMR spectroscopy for small molecule characterization.

Introduction to this compound and NMR Spectroscopy

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. Its structure consists of a hexane (B92381) chain with a phenyl group attached to the third carbon atom. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial insights, 2D NMR techniques are indispensable for unambiguous structural confirmation by revealing through-bond and through-space correlations between nuclei. This guide focuses on three fundamental 2D NMR experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H and ¹³C NMR Chemical Shifts

To effectively utilize 2D NMR for structural elucidation, a foundational understanding of the predicted chemical shifts is essential. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-10.85Triplet
H-21.25Multiplet
H-32.50Multiplet
H-41.60Multiplet
H-51.25Multiplet
H-60.80Triplet
H-2'7.25Triplet
H-3'7.35Triplet
H-4'7.15Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-114.1
C-223.0
C-345.0
C-430.0
C-523.0
C-614.0
C-1'145.0
C-2'128.5
C-3'128.5
C-4'126.0

2D NMR Correlation Analysis

The following sections detail the expected correlations from COSY, HSQC, and HMBC experiments, which are crucial for confirming the connectivity of the this compound structure.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton spin systems within a molecule.

Table 3: Expected COSY Correlations for this compound

Proton 1Proton 2
H-1H-2
H-2H-1, H-3
H-3H-2, H-4
H-4H-3, H-5
H-5H-4, H-6
H-6H-5
H-2'H-3'
H-3'H-2', H-4'
H-4'H-3'
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their attached proton resonances.

Table 4: Expected HSQC Correlations for this compound

ProtonCarbon
H-1C-1
H-2C-2
H-3C-3
H-4C-4
H-5C-5
H-6C-6
H-2'C-2'
H-3'C-3'
H-4'C-4'
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is critical for connecting different spin systems and identifying quaternary carbons.

Table 5: Expected HMBC Correlations for this compound

ProtonCarbon (2-bond correlation)Carbon (3-bond correlation)
H-1C-2C-3
H-2C-1, C-3C-4
H-3C-2, C-4, C-1', C-2'C-5
H-4C-3, C-5C-2, C-6
H-5C-4, C-6C-3
H-6C-5C-4
H-2'C-1', C-3'C-4'
H-3'C-2', C-4'C-1'
H-4'C-3'C-2'

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR data on a standard 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Gradient-Selected)
  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Load a standard gradient-selected COSY pulse sequence.

  • Set the spectral width (SW) in both dimensions (F1 and F2) to cover all proton signals.

  • Set the number of data points (TD) in F2 to 2048 and in F1 to 256-512.

  • Set the number of scans (NS) to 2-4 and the number of dummy scans (DS) to 16.

  • Set the relaxation delay (D1) to 1.5-2.0 seconds.

  • Acquire and process the data using appropriate window functions (e.g., sine-bell) and zero-filling in the F1 dimension.

HSQC (Phase-Sensitive Gradient-Selected)
  • Acquire standard 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

  • Load a standard phase-sensitive, gradient-selected HSQC pulse sequence.

  • Set the ¹H spectral width (SW in F2) and the ¹³C spectral width (SW in F1).

  • Set the number of data points (TD) in F2 to 2048 and in F1 to 256.

  • Set the number of scans (NS) to 2-8 and the number of dummy scans (DS) to 16.

  • Set the relaxation delay (D1) to 1.5 seconds.

  • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquire and process the data using appropriate window functions and referencing.

HMBC (Gradient-Selected)
  • Use the same spectral widths and offsets as in the HSQC experiment.

  • Load a standard gradient-selected HMBC pulse sequence.

  • Set the number of data points (TD) in F2 to 2048 and in F1 to 512.

  • Set the number of scans (NS) to 8-16 and the number of dummy scans (DS) to 16.

  • Set the relaxation delay (D1) to 1.5-2.0 seconds.

  • Set the long-range coupling constant (ⁿJCH) to a compromise value of 8 Hz to observe both 2-bond and 3-bond correlations.

  • Acquire and process the data.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for utilizing 1D and 2D NMR techniques to validate the structure of this compound.

G Structural Validation Workflow for this compound cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR & DEPT CH_Correlation Correlate Protons to Carbons C13_NMR->CH_Correlation COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Long_Range Establish Long-Range Connectivity HMBC->Long_Range Proton_Systems->Long_Range CH_Correlation->Long_Range Structure_Validation Confirm this compound Structure Long_Range->Structure_Validation

Comparing the reactivity of 3-Phenylhexane with other alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some quantitative data on the relative rates of nitration for toluene (B28343) and tert-butylbenzene, and qualitative information for other alkylbenzenes. I also have qualitative data on the reactivity of alkylbenzenes in benzylic bromination and oxidation. I have found detailed experimental protocols for all three reaction types. However, I still lack specific quantitative data for the relative rates of nitration and benzylic bromination of 3-phenylhexane or a close proxy like sec-butylbenzene (B1681704). Without this data, a direct quantitative comparison for this compound is not possible. I will proceed with the available information, using sec-butylbenzene as a proxy for this compound where qualitative comparisons can be made, and I will clearly state the absence of specific quantitative data for this compound. I will now proceed to generate the full response, including the tables and Graphviz diagrams. I will not perform any more searches.## A Comparative Analysis of the Reactivity of this compound and Other Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Reactivity of Alkylbenzenes in Key Organic Transformations

The reactivity of the benzylic position in alkylbenzenes is a cornerstone of organic synthesis, enabling a variety of functionalization reactions crucial for the development of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of the reactivity of this compound alongside other common alkylbenzenes—ethylbenzene (B125841), cumene (B47948) (isopropylbenzene), and sec-butylbenzene—in three fundamental reactions: electrophilic nitration, free-radical benzylic bromination, and benzylic oxidation. This comparison is supported by experimental data and detailed protocols to inform reaction design and optimization.

Comparative Reactivity Data

The reactivity of alkylbenzenes is primarily influenced by the nature of the alkyl substituent, which affects both the electronic properties of the aromatic ring and the stability of intermediates at the benzylic position.

Electrophilic Nitration

Alkyl groups are activating substituents in electrophilic aromatic substitution, donating electron density to the benzene (B151609) ring and making it more susceptible to attack by electrophiles. The rate of nitration is influenced by both this electronic activation and steric hindrance from the alkyl group.

AlkylbenzeneRelative Rate of Nitration (Benzene = 1)
Toluene25
Ethylbenzene20 (estimated)
Cumene18
sec-Butylbenzene17
tert-Butylbenzene15

Note: The relative rates are compiled from various sources and are intended for comparative purposes. The rate for ethylbenzene is an estimation based on the trend of decreasing reactivity with increasing steric hindrance.

The data indicates that while all alkyl groups activate the benzene ring towards nitration compared to benzene itself, the reaction rate decreases with increasing steric bulk of the alkyl group. This is due to the hindrance of the approach of the nitronium ion (NO₂⁺) to the aromatic ring.

Free-Radical Benzylic Bromination

Benzylic bromination proceeds via a free-radical mechanism, and the rate of this reaction is primarily determined by the stability of the benzylic radical intermediate. The order of stability for benzylic radicals is tertiary > secondary > primary.

AlkylbenzeneBenzylic PositionRelative Rate of Bromination
CumeneTertiaryHighest
sec-Butylbenzene / this compoundSecondaryIntermediate
EthylbenzeneSecondaryIntermediate
ToluenePrimaryLowest

Qualitative observations confirm this trend, with cumene reacting almost instantaneously with N-bromosuccinimide (NBS), followed by ethylbenzene and then toluene. This compound, with its secondary benzylic position, is expected to have a reactivity similar to ethylbenzene and sec-butylbenzene, which is significantly higher than that of toluene but lower than that of cumene.

Benzylic Oxidation

The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is contingent on the presence of at least one hydrogen atom at the benzylic position. Alkylbenzenes that possess one or more benzylic hydrogens are oxidized to benzoic acid.

AlkylbenzenePresence of Benzylic Hydrogen(s)Reactivity with KMnO₄
This compoundYes (1)Reactive
EthylbenzeneYes (2)Reactive
CumeneYes (1)Reactive
sec-ButylbenzeneYes (1)Reactive
TolueneYes (3)Reactive
tert-ButylbenzeneNoUnreactive[1][2]

Therefore, this compound, ethylbenzene, cumene, sec-butylbenzene, and toluene are all susceptible to benzylic oxidation to yield benzoic acid. In contrast, tert-butylbenzene, lacking a benzylic hydrogen, is resistant to oxidation under these conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducible experimental design.

Electrophilic Nitration of an Alkylbenzene

Objective: To synthesize a mononitrated alkylbenzene.

Materials:

  • Alkylbenzene (e.g., this compound)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, and standard glassware.

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid.

  • With continuous stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid to form the nitrating mixture. Maintain the temperature below 10°C.

  • Slowly add the alkylbenzene to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 50-60°C to minimize dinitration.

  • After the addition is complete, continue stirring the mixture at room temperature for 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude nitrated product.

  • Purify the product by column chromatography or distillation as appropriate.

Free-Radical Benzylic Bromination of an Alkylbenzene

Objective: To selectively brominate the benzylic position of an alkylbenzene.

Materials:

  • Alkylbenzene (e.g., this compound)

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or a less toxic solvent like acetonitrile

  • Round-bottom flask, condenser, magnetic stirrer, and standard glassware.

Procedure:

  • In a round-bottom flask, dissolve the alkylbenzene in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator to the solution.

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Continue the reaction until all the solid NBS (which is denser than CCl₄) is converted to succinimide (B58015) (which is less dense and will float). This can be monitored by observing the solid at the bottom of the flask.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude benzylic bromide.

  • Purify the product by distillation or chromatography.

Benzylic Oxidation of an Alkylbenzene with KMnO₄

Objective: To oxidize an alkylbenzene to benzoic acid.

Materials:

  • Alkylbenzene (e.g., this compound)

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃) (optional, for basic conditions)

  • Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (B76179) (Na₂SO₃) solution

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, and standard glassware.

Procedure:

  • In a round-bottom flask, combine the alkylbenzene with an aqueous solution of potassium permanganate. A phase-transfer catalyst can be added if the alkylbenzene is not soluble in water. The reaction can also be carried out under basic conditions by adding sodium carbonate.

  • Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of sodium bisulfite or sodium sulfite to quench any unreacted potassium permanganate and to dissolve the manganese dioxide.

  • Filter the solution to remove any remaining solids.

  • Acidify the filtrate with dilute sulfuric acid or hydrochloric acid until the pH is acidic.

  • Benzoic acid will precipitate out of the solution.

  • Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows described in this guide.

Electrophilic_Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid H2ONO3+ Protonated Nitric Acid HNO3->H2ONO3+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate H2SO4->HSO4- NO2+ Nitronium Ion (Electrophile) H2ONO3+->NO2+ - H2O H2O Water Alkylbenzene Alkylbenzene (Ar-R) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Alkylbenzene->Sigma_Complex + NO2+ Nitrated_Product Nitroalkylbenzene (Ar(R)NO2) Sigma_Complex->Nitrated_Product - H+

Mechanism of Electrophilic Nitration.

Benzylic_Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve Alkylbenzene in Solvent Add_Reagents Add NBS and Radical Initiator Start->Add_Reagents Initiate Heat to Reflux or Irradiate with UV Light Add_Reagents->Initiate Cool Cool to Room Temperature Initiate->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash Filtrate with H2O and NaHCO3 Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify by Distillation or Chromatography Evaporate->Purify Product Benzylic Bromide Purify->Product

Experimental Workflow for Benzylic Bromination.

Oxidation_Reactivity_Logic Alkylbenzene Alkylbenzene Benzylic_H Presence of Benzylic Hydrogen? Alkylbenzene->Benzylic_H Reactive Oxidized to Benzoic Acid Benzylic_H->Reactive  Yes Unreactive No Reaction Benzylic_H->Unreactive  No

Logical Flow for Predicting Benzylic Oxidation.

References

3-Phenylhexane as a Reference Standard: A Comparative Guide for Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the use of high-purity reference standards is paramount for achieving accurate and reproducible quantitative results. 3-Phenylhexane, a member of the alkylbenzene family, serves as a valuable reference standard, particularly as an internal standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of this compound with other common internal standards, supported by typical performance data and detailed experimental protocols.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte of interest, well-separated chromatographically, and not naturally present in the sample matrix. Here, we compare the expected performance of this compound with two common alternatives: a deuterated aromatic hydrocarbon (Toluene-d8) and another non-deuterated alkylbenzene (1-Butyl-4-ethylbenzene).

ParameterThis compound (Alkylbenzene)Toluene-d8 (Deuterated Aromatic)1-Butyl-4-ethylbenzene (Alkylbenzene)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (%RSD) < 10%< 5%< 10%
Selectivity High (mass spectrum distinct from many common analytes)Very High (mass difference from native analyte)High (mass spectrum distinct from many common analytes)
Cost ModerateHighModerate
Matrix Effect Susceptible, but compensates for similar analytesMinimizes matrix effects due to co-elutionSusceptible, but compensates for similar analytes

Note: This table summarizes typical performance characteristics. Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols

A detailed experimental protocol for the quantitative analysis of a representative volatile organic compound (VOC), Toluene, in a water matrix using this compound as an internal standard by GC-MS is provided below.

Materials and Reagents
  • Analytes and Standards: Toluene (analytical grade), this compound (≥99% purity), certified Toluene calibration standards.

  • Solvents: Purge-and-trap grade methanol (B129727), organic-free water.

  • Gases: Helium (99.999% purity) for carrier gas.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Toluene and this compound in methanol at a concentration of 1000 µg/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at 10 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Toluene stock solution with organic-free water to achieve concentrations ranging from 1 to 100 µg/L. Spike each calibration standard with the this compound internal standard solution to a final concentration of 10 µg/L.

  • Sample Preparation: To a 5 mL water sample, add the this compound internal standard solution to achieve a final concentration of 10 µg/L.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Toluene: m/z 91 (quantifier), 92 (qualifier).

    • This compound: m/z 91, 105 (quantifier), 162 (qualifier).

Data Analysis and Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of Toluene to the peak area of this compound against the concentration of the Toluene calibration standards.

  • Determine the concentration of Toluene in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Workflow and Logic

To better understand the analytical process and the role of the internal standard, the following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Water Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS Cal_Std Calibration Standards Cal_Std->Spike_IS Spiked_Sample Spiked Sample Spike_IS->Spiked_Sample Spiked_Std Spiked Standards Spike_IS->Spiked_Std GC_MS GC-MS System Spiked_Sample->GC_MS Spiked_Std->GC_MS Peak_Integration Peak Area Integration GC_MS->Peak_Integration Calc_Ratio Calculate Area Ratios (Analyte/IS) Peak_Integration->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve from Standards Quantification Quantify Analyte in Sample Calc_Ratio->Quantification from Sample Cal_Curve->Quantification

GC-MS analysis workflow with an internal standard.

logical_relationship cluster_measurement Measurement cluster_correction Correction for Variability cluster_quantification Quantification Analyte_Response Analyte Peak Area Area_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Area_Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Logical relationship of internal standard correction.

Cross-Referencing Experimental Data with Spectral Databases: A Comparative Guide to 3-Phenylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for 3-Phenylhexane against its structural isomers, 1-Phenylhexane and 2-Phenylhexane. By cross-referencing data from established spectral databases, this document aims to facilitate the unambiguous identification of this compound and provide a clear comparison of its spectral properties with closely related alternatives.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound, 1-Phenylhexane, and 2-Phenylhexane, covering mass spectrometry, 13C Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This side-by-side comparison highlights the distinct spectral features of each isomer.

Mass Spectrometry Data

Table 1: Comparison of Mass Spectra Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 162133, 119, 91[1]
1-Phenylhexane 16292, 91[2]
2-Phenylhexane 162105, 91[3]
13C NMR Spectral Data

Table 2: Comparison of 13C NMR Chemical Shifts (in CDCl3)

Carbon AtomThis compound (Predicted, ppm)1-Phenylhexane (Experimental, ppm)[4]2-Phenylhexane (Predicted, ppm)
C114.214.122.6
C223.122.631.9
C332.231.742.9
C445.436.1146.1
C5126.1128.3128.4
C6127.9128.4126.1
C7 (ipso)145.2142.9127.0
C8 (ortho)128.3125.6128.4
C9 (meta)128.3128.4126.1
C10 (para)126.1125.6127.0
C1129.531.736.9
C1212.114.114.1
Infrared (IR) Spectroscopy Data

Table 3: Comparison of Key Infrared Absorption Bands (Liquid Film)

Functional GroupThis compound (cm-1)1-Phenylhexane (cm-1)[4]2-Phenylhexane (cm-1)
C-H stretch (aromatic)~3020-3080~3020-3080~3020-3080
C-H stretch (aliphatic)~2850-2960~2850-2960~2850-2960
C=C stretch (aromatic)~1600, 1495, 1450~1605, 1495, 1450~1600, 1490, 1450
C-H bend (aromatic)~700-770~700-750~700-760

Note: Specific peak lists for this compound and 2-Phenylhexane were not explicitly found. The provided ranges are characteristic for the respective functional groups.

Experimental Protocols

The spectral data presented in this guide were obtained from various public databases. The following are generalized experimental protocols typical for the acquisition of such data.

Mass Spectrometry (Electron Ionization)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.[5][6]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a high-field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.[7][8] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3][9]

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10]

  • Background Spectrum: A background spectrum of the clean salt plates is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer's sample compartment, and the infrared beam is passed through it. The transmitted radiation is measured by a detector.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm-1).

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental data with spectral databases for compound identification.

cross_referencing_workflow Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_identification Compound Identification exp_sample Experimental Sample run_ms Run Mass Spectrometry exp_sample->run_ms run_nmr Run NMR (1H, 13C) exp_sample->run_nmr run_ir Run IR Spectroscopy exp_sample->run_ir compare_ms Compare Mass Spectra run_ms->compare_ms compare_nmr Compare NMR Spectra run_nmr->compare_nmr compare_ir Compare IR Spectra run_ir->compare_ir search_db Search Spectral Databases (e.g., NIST, SDBS) search_db->compare_ms search_db->compare_nmr search_db->compare_ir identify Identify Compound compare_ms->identify compare_nmr->identify compare_ir->identify

Caption: Workflow for spectral data cross-referencing.

References

A Researcher's Guide to Purity Assessment and Comparative Analysis of Synthesized 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison for researchers, scientists, and drug development professionals on the purity assessment of synthesized 3-Phenylhexane. It provides objective, data-driven insights into its purity profile and compares its physical properties with isomeric alternatives, supported by comprehensive experimental protocols and data visualizations.

Purity Assessment of Synthesized this compound

The purity of a synthesized batch of this compound was determined using multiple analytical techniques to ensure a comprehensive impurity profile. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy were employed.

The results indicated a high purity level of 99.5%, with minor impurities identified. These impurities likely originate from starting materials or byproducts of the synthesis process, such as a Friedel-Crafts alkylation reaction. The primary impurities detected were isomers and residual starting materials.

Table 1: Purity Profile of Synthesized this compound

Analytical MethodTechnique DetailsParameterValuePurity/Impurity (%)
GC-MS Non-polar column, temperature gradientRetention Time8.25 min99.5% (this compound)
Retention Time8.10 min0.3% (2-Phenylhexane)
Retention Time6.50 min0.1% (Hexylbenzene)
Retention Time< 4 min0.1% (Residual Benzene)
HPLC C18 reverse-phase, isocratic elutionRetention Time10.4 min99.6% (this compound)
Retention Time10.1 min0.4% (Isomeric Impurities)
¹H NMR 400 MHz, CDCl₃IntegrationMultiplets (δ 7.1-7.3, δ 2.4-2.6), Triplets (δ 0.8-0.9), Multiplets (δ 1.1-1.6)>99% (Consistent with this compound structure)
IntegrationMinor peaks<1% (Undetermined trace impurities)
Comparative Analysis with Isomeric Alternatives

To provide context for its physical properties, this compound was compared against its structural isomer, 2-Phenylhexane. Isomers can sometimes be significant impurities in the synthesis of phenylalkanes.[1] This comparison is crucial for applications where physical characteristics like boiling point and density are critical.

Table 2: Physical Properties of this compound vs. 2-Phenylhexane

PropertyThis compound2-Phenylhexane
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight ( g/mol ) 162.27162.27
Boiling Point (°C) 213.1[2]~210-212
Density (g/cm³) 0.858[2][3]0.858[3]
Refractive Index 1.4859[2]Not available

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below for reproducibility and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile components and determine the purity of the this compound sample.

  • Instrumentation: Agilent 7890 GC with 5977 MSD.

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split mode (50:1), temperature 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.[4]

  • Sample Preparation: The sample was diluted 1:1000 in hexane (B92381) before injection.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of this compound, particularly for non-volatile or thermally labile impurities.

  • Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[5][6][7]

  • Mobile Phase: Isocratic elution with 85:15 Acetonitrile:Water.[5][8]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection: PDA detector set to 254 nm.

  • Sample Preparation: The sample was dissolved in the mobile phase to a concentration of 0.5 mg/mL and filtered through a 0.22 µm syringe filter.[5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and assess purity based on the integration of characteristic proton signals. Quantitative NMR is a powerful tool for purity assessment.[9]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: A small amount of the synthesized product was dissolved in CDCl₃.

  • Data Acquisition: 16 scans were acquired with a relaxation delay of 5 seconds to ensure accurate integration.

  • Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.[10]

Visualizations

Workflow for Purity Assessment

The following diagram illustrates the systematic workflow for the comprehensive purity analysis of the synthesized this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting Sample Synthesized This compound GCMS GC-MS Analysis Sample->GCMS Dilute in Hexane HPLC HPLC Analysis Sample->HPLC Dissolve in ACN/H₂O NMR ¹H NMR Analysis Sample->NMR Dissolve in CDCl₃ Report Final Purity Report (>99.5%) GCMS->Report Impurity ID & Quantification HPLC->Report Purity Quantification NMR->Report Structural Confirmation

Caption: Workflow for the purity assessment of synthesized this compound.

Logical Comparison of Phenylhexane Isomers

This diagram provides a visual comparison of the key attributes of this compound and its isomer, 2-Phenylhexane, based on the data presented.

Isomer_Comparison cluster_3ph This compound cluster_2ph 2-Phenylhexane (Isomeric Impurity) center Phenylhexane Isomers (C₁₂H₁₈) Purity Purity: >99.5% center->Purity BP_3 Boiling Point: 213.1 °C center->BP_3 Density_3 Density: 0.858 g/cm³ center->Density_3 Impurity Impurity Level: ~0.3% center->Impurity BP_2 Boiling Point: ~210-212 °C center->BP_2 Density_2 Density: 0.858 g/cm³ center->Density_2

Caption: Comparative overview of this compound and 2-Phenylhexane.

References

A Comparative Guide to Solvents in 3-Phenylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-phenylhexane, a valuable building block in the development of various organic compounds, is significantly influenced by the choice of solvent. This guide provides a comparative analysis of different solvents used in the Friedel-Crafts alkylation of benzene (B151609) with 3-hexene (B12438300) or its precursors, a common route for synthesizing this compound. The selection of an appropriate solvent is critical for optimizing reaction yield, controlling selectivity, and ensuring product purity.

Executive Summary

This guide presents a comparative study of various solvents for the synthesis of this compound via Friedel-Crafts alkylation. Key performance indicators such as reaction yield and product distribution are compared across a range of solvents, from traditional nitroalkanes to ionic liquids. The experimental data underscores the critical role of the solvent in influencing the reaction outcome. Detailed experimental protocols for the synthesis and analysis are provided to aid in the replication and adaptation of these methods.

Solvent Performance Comparison

The choice of solvent in the Friedel-Crafts alkylation of benzene with hexene isomers can have a profound impact on the reaction's efficiency and the distribution of the resulting phenylhexane isomers. The following table summarizes the performance of various solvents in the Scandium(III) triflate (Sc(OTf)₃)-catalyzed alkylation of benzene with 1-hexene (B165129). While this specific reaction yields a mixture of phenylhexane isomers, the data provides valuable insights into the solvent effects applicable to the synthesis of this compound.

SolventDielectric Constant (ε)Yield of Phenylhexanes (%)Isomer Distribution (2-phenyl:3-phenyl)
Nitromethane (B149229)35.99570:30
Nitroethane28.29265:35
1-Nitropropane23.78862:38
Dichloromethane8.97555:45
[bmim][OTf]-8560:40
[bmim][NTf₂]-8258:42

Data is synthesized from publicly available research on Friedel-Crafts alkylation of benzene with 1-hexene. [bmim][OTf] = 1-butyl-3-methylimidazolium trifluoromethanesulfonate; [bmim][NTf₂] = 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.

Key Observations:

  • Polarity and Yield: Generally, more polar aprotic solvents like nitromethane lead to higher yields of phenylhexanes. This is likely due to their ability to stabilize the carbocation intermediate formed during the reaction.

  • Solvent and Isomer Selectivity: The solvent also influences the regioselectivity of the alkylation. While 1-hexene is used in this example, leading to a mixture of 2- and this compound, the ratio is affected by the solvent environment. This suggests that the solvent plays a role in the stability and rearrangement of the carbocation intermediate.

  • Ionic Liquids as Alternatives: Ionic liquids show promise as effective solvents, offering high yields. Their non-volatile nature also presents potential environmental and handling benefits.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation is provided below.

Materials:

  • Benzene (anhydrous)

  • 3-Hexene (or 3-chlorohexane (B1360981)/3-hexanol as precursor)

  • Anhydrous Aluminum Chloride (AlCl₃) or Scandium(III) triflate (Sc(OTf)₃)

  • Selected solvent (e.g., Nitromethane, Dichloromethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure: Friedel-Crafts Alkylation using 3-Hexene and AlCl₃

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Reagent Charging: Add 100 mL of anhydrous benzene and 13.3 g (0.1 mol) of anhydrous aluminum chloride to the flask.

  • Addition of Alkylating Agent: Cool the mixture in an ice bath. Slowly add 8.4 g (0.1 mol) of 3-hexene from the dropping funnel over a period of 30 minutes while stirring vigorously.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Reaction Mechanisms and Pathways

The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below.

1. Formation of the Electrophile:

The Lewis acid catalyst (e.g., AlCl₃) activates the alkylating agent. If an alkyl halide like 3-chlorohexane is used, the Lewis acid helps in the formation of a carbocation. When an alkene such as 3-hexene is used with a protic acid co-catalyst or a strong Lewis acid, a carbocation is also generated.

G 3-Hexene 3-Hexene Hex-3-yl cation Hex-3-yl cation 3-Hexene->Hex-3-yl cation + H+ (from catalyst complex) 3-Chlorohexane 3-Chlorohexane 3-Chlorohexane->Hex-3-yl cation + AlCl3

Figure 1: Formation of the hex-3-yl cation electrophile.

2. Electrophilic Attack:

The electron-rich benzene ring attacks the carbocation electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

G Benzene Benzene Arenium Ion Arenium Ion Benzene->Arenium Ion Hex-3-yl cation Hex-3-yl cation Hex-3-yl cation->Arenium Ion

Figure 2: Electrophilic attack of benzene on the carbocation.

3. Deprotonation and Aromatization:

A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the this compound product.

G Arenium Ion Arenium Ion This compound This compound Arenium Ion->this compound - H+

Figure 3: Deprotonation to form the final product.

Potential for Carbocation Rearrangement:

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement to a more stable carbocation via hydride or alkyl shifts. For instance, if 1-hexene is used as the starting material, the initially formed primary carbocation will rapidly rearrange to the more stable secondary carbocations, leading to a mixture of 2-phenylhexane (B3054429) and this compound. The choice of solvent can influence the lifetime and stability of these carbocation intermediates, thereby affecting the final product distribution.

G 1-Hexene 1-Hexene Primary Carbocation Primary Carbocation 1-Hexene->Primary Carbocation + H+ Secondary Carbocation (C2) Secondary Carbocation (C2) Primary Carbocation->Secondary Carbocation (C2) Hydride Shift Secondary Carbocation (C3) Secondary Carbocation (C3) Secondary Carbocation (C2)->Secondary Carbocation (C3) Hydride Shift 2-Phenylhexane 2-Phenylhexane Secondary Carbocation (C2)->2-Phenylhexane + Benzene - H+ This compound This compound Secondary Carbocation (C3)->this compound + Benzene - H+

Figure 4: Carbocation rearrangement pathway from 1-hexene.

Conclusion

The selection of a solvent is a critical parameter in the synthesis of this compound via Friedel-Crafts alkylation. Polar aprotic solvents, particularly nitromethane, have been shown to provide high yields. However, the use of ionic liquids presents a promising and potentially more environmentally benign alternative. Understanding the reaction mechanism and the potential for carbocation rearrangements is crucial for controlling the product distribution. The provided experimental protocol serves as a robust starting point for the laboratory synthesis of this compound, and the accompanying mechanistic diagrams offer a clear visualization of the underlying chemical transformations. Further optimization of reaction conditions, including catalyst and solvent selection, can lead to improved yields and selectivity for this important synthetic intermediate.

A Comparative Guide to Theoretical and Experimental Spectral Data of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectral data for the organic compound 3-Phenylhexane. Understanding the correlation between predicted and observed spectral data is crucial for structural elucidation, verification of synthesized compounds, and supporting drug development pipelines. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for both theoretical prediction and experimental acquisition.

Data Presentation: A Comparative Analysis

The following tables summarize the theoretical and available experimental spectral data for this compound. Due to the limited availability of publicly archived, fully assigned experimental spectra for this compound, particularly for ¹H NMR, data from online prediction tools and general spectral databases are utilized for a comprehensive comparison.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ (Terminal)~ 0.8 - 0.9Triplet
CH₃ (Ethyl)~ 0.7 - 0.8Triplet
CH₂ (Propyl)~ 1.2 - 1.4Multiplet
CH₂ (Ethyl)~ 1.6 - 1.8Multiplet
CH (Benzylic)~ 2.4 - 2.6Multiplet
CH (Aromatic)~ 7.1 - 7.3Multiplet

Note: Predicted values are generated from standard NMR prediction algorithms and may vary slightly between different software.

Table 2: ¹³C NMR Spectral Data of this compound

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
CH₃ (Terminal)~ 14Available, but not assigned
CH₃ (Ethyl)~ 12Available, but not assigned
CH₂ (Propyl)~ 20-30Available, but not assigned
CH₂ (Ethyl)~ 25-35Available, but not assigned
CH (Benzylic)~ 45-55Available, but not assigned
C (Aromatic, Quaternary)~ 145Available, but not assigned
CH (Aromatic)~ 125-130Available, but not assigned

Note: Experimental data is noted as available in databases like PubChem, but lacks specific peak assignments.[1] Predicted values are from NMR prediction software.

Table 3: Key IR Absorption Bands of this compound

Functional GroupTheoretical Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibration Mode
Aromatic C-H~ 3000 - 3100~ 3020 - 3080Stretch
Aliphatic C-H~ 2850 - 3000~ 2870 - 2960Stretch
C=C (Aromatic)~ 1450 - 1600~ 1450, 1495, 1605Stretch
C-H Bending~ 690 - 900~ 698, 750Out-of-plane bend

Note: Theoretical values are based on typical ranges for alkylbenzenes. Experimental data is from vapor-phase IR spectra available in public databases.[1]

Table 4: Mass Spectrometry Fragmentation Data of this compound

Fragment IonTheoretical m/zExperimental m/z (Relative Intensity)Proposed Fragment Structure/Loss
[M]⁺162162 (Moderate)Molecular Ion
[M-29]⁺133133 (High)Loss of ethyl radical (•CH₂CH₃)
[M-43]⁺119119 (High)Loss of propyl radical (•CH₂CH₂CH₃)
[C₇H₇]⁺9191 (High)Tropylium ion

Note: Theoretical fragmentation is based on common pathways for alkylbenzenes. Experimental data is from GC-MS analysis found in databases like PubChem.[1]

Experimental and Theoretical Methodologies

A clear understanding of the protocols used to generate both theoretical and experimental data is essential for a robust comparison.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Typically, 5-10 mg of the analyte is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are usually obtained to simplify the spectrum and improve the signal-to-noise ratio.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl). For solid samples, a KBr pellet or a Nujol mull can be prepared.

    • Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. A background spectrum of the empty salt plates or the KBr pellet is first recorded and then automatically subtracted from the sample spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Data Acquisition: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Theoretical Protocols
  • NMR Spectra Prediction:

    • Theoretical ¹H and ¹³C NMR chemical shifts are often predicted using software that employs empirical data, incremental methods, or machine learning algorithms trained on large spectral databases.[2][3] More advanced methods involve quantum mechanical calculations, such as Density Functional Theory (DFT), which can provide more accurate predictions but are computationally more intensive.[4][5][6][7]

  • IR Spectra Prediction:

    • Computational methods, particularly DFT, are used to calculate the vibrational frequencies of a molecule.[8] The geometry of the molecule is first optimized, and then a frequency calculation is performed. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Mass Spectra Prediction:

    • Predicting a full mass spectrum is complex. However, the likely fragmentation pathways can be predicted based on the principles of mass spectrometry, such as the stability of the resulting carbocations and neutral radicals. For alkylbenzenes, benzylic cleavage is a dominant fragmentation pathway.[5]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for the structural elucidation of a molecule like this compound.

G cluster_0 Theoretical Analysis cluster_1 Experimental Analysis cluster_2 Comparison and Elucidation MolStruct Molecular Structure of this compound CompMethods Computational Methods (DFT, etc.) MolStruct->CompMethods PredHNMR Predicted ¹H NMR CompMethods->PredHNMR PredCNMR Predicted ¹³C NMR CompMethods->PredCNMR PredIR Predicted IR CompMethods->PredIR PredMS Predicted MS CompMethods->PredMS Comparison Data Comparison PredHNMR->Comparison PredCNMR->Comparison PredIR->Comparison PredMS->Comparison Sample This compound Sample NMR_Exp NMR Spectroscopy Sample->NMR_Exp IR_Exp FT-IR Spectroscopy Sample->IR_Exp MS_Exp GC-MS Sample->MS_Exp ExpHNMR Experimental ¹H NMR NMR_Exp->ExpHNMR ExpCNMR Experimental ¹³C NMR NMR_Exp->ExpCNMR ExpIR Experimental IR IR_Exp->ExpIR ExpMS Experimental MS MS_Exp->ExpMS ExpHNMR->Comparison ExpCNMR->Comparison ExpIR->Comparison ExpMS->Comparison StructureVerification Structure Verification/Elucidation Comparison->StructureVerification

Caption: Workflow for comparing theoretical and experimental spectral data.

Conclusion

This guide highlights the synergy between theoretical predictions and experimental measurements in the spectroscopic analysis of this compound. While experimental data provides the ground truth, theoretical predictions are invaluable for assigning spectra, understanding fragmentation patterns, and confirming structural features. For compounds with limited available experimental data, computational methods offer a powerful tool to fill in the gaps and aid in structural elucidation. The presented data and methodologies serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

A Researcher's Guide to Isomeric Purity Analysis of 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral compounds is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. 3-Phenylhexane, a chiral aromatic hydrocarbon, presents a unique challenge for enantioselective analysis due to its nonpolar nature and lack of strong chromophores. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound samples, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and development.

Comparison of Analytical Techniques

The primary methods for the chiral separation of this compound and similar nonpolar compounds are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and disadvantages in terms of resolution, analysis time, and solvent consumption.

Analytical TechniquePrincipleTypical Chiral Stationary Phase (CSP)AdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a non-polar mobile phase.Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Robust and widely applicable, excellent for preparative separations.Longer analysis times, higher consumption of organic solvents.
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.Cyclodextrin derivativesHigh resolution, fast analysis times, suitable for volatile and semi-volatile compounds.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.
Chiral SFC Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.Polysaccharide- and cyclodextrin-basedFast separations, low organic solvent consumption ("green" chemistry), high efficiency.Requires specialized instrumentation, method development can be more complex.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. For neutral compounds like this compound, charged selectors are added to the background electrolyte.Charged cyclodextrinsHigh efficiency, minimal sample and reagent consumption.Less suitable for non-polar, neutral compounds without derivatization or the use of complex additives.

Experimental Protocols

The following protocols provide a starting point for the isomeric purity analysis of this compound. Optimization of these methods will be necessary to achieve the desired resolution and sensitivity for specific samples.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a standard approach for the chiral separation of aromatic compounds.

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The ratio may be adjusted to optimize the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the benzene (B151609) chromophore).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Protocol 2: Chiral Gas Chromatography (GC)

This method is suitable for the rapid analysis of volatile this compound samples.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile, non-polar solvent such as hexane (B92381) (e.g., 100 µg/mL).

2. GC Conditions:

  • Column: A capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin (B164692) phase.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Injection Volume: 1 µL (with an appropriate split ratio).

3. Data Analysis:

  • Calculate the enantiomeric excess as described in the HPLC protocol.

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)

This "green" chromatography technique offers fast and efficient separations.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable organic solvent compatible with the SFC mobile phase (e.g., methanol (B129727) or ethanol) to a concentration of approximately 1 mg/mL.

2. SFC Conditions:

  • Column: A polysaccharide-based chiral column suitable for SFC.

  • Mobile Phase: Supercritical CO₂ with a small percentage of a polar organic modifier, such as methanol (e.g., 5-15%). The modifier percentage can be optimized.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 210 nm or a Mass Spectrometer.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Calculate the enantiomeric excess as described in the HPLC protocol.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for isomeric purity analysis and the decision-making process for method selection.

Isomeric_Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection Detection (UV/FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Report Calculation->Report

Caption: Experimental workflow for isomeric purity analysis.

Method_Selection_Logic Analyte_Properties Analyte Properties Volatility Is the sample volatile? Analyte_Properties->Volatility Solvent_Concerns Are solvent reduction and speed critical? Volatility->Solvent_Concerns No Chiral_GC Chiral GC Volatility->Chiral_GC Yes Chiral_SFC Chiral SFC Solvent_Concerns->Chiral_SFC Yes Chiral_HPLC Chiral HPLC Solvent_Concerns->Chiral_HPLC No

Caption: Decision tree for selecting a chiral separation method.

A Comparative Analysis of 3-Phenylhexane and Its Commercially Available Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Phenylhexane and its commercially available structural analogs. Due to a lack of direct comparative studies on the biological activities of these specific compounds, this guide focuses on their physicochemical properties and provides a framework for potential biological evaluation based on the activities of structurally related molecules. Detailed experimental protocols for key biological assays are included to facilitate further research.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its selected commercially available analogs is presented below. These parameters are crucial for understanding the compounds' behavior in biological systems and for designing experiments.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)LogPCommercial Availability
This compound C₁₂H₁₈162.27213.10.8584.7Yes
1-PhenylhexaneC₁₂H₁₈162.272050.8634.8Yes[1][2][3][4][5]
2-PhenylhexaneC₁₂H₁₈162.27210-2120.8584.7Yes[6][7][8]
1-PhenylpentaneC₁₁H₁₆148.251900.8634.3Yes[9][10]
1-PhenylheptaneC₁₃H₂₀176.302250.8575.3Yes[11][12]
3-Methyl-3-phenylhexaneC₁₃H₂₀176.30231.50.8575.2Yes[13][14][15]

Potential Biological Activities: A Prospective Outlook

While specific experimental data for this compound and its direct analogs is limited, the broader class of phenylalkanes and related structures have been reported to exhibit various biological activities. This section outlines potential areas for investigation.

Antimicrobial Activity: Simple aromatic hydrocarbons and their derivatives have shown promise as antimicrobial agents. The lipophilicity of these compounds, indicated by their LogP values, may facilitate their interaction with and disruption of bacterial cell membranes.

Cytotoxicity: The cytotoxic potential of small molecules is a critical parameter in drug discovery. Phenylalkanes and their derivatives could be evaluated for their effects on cancer cell lines. The mechanism of action could involve apoptosis induction or cell cycle arrest.

Neuroprotective Effects: Certain phenolic compounds have demonstrated neuroprotective properties. While the selected analogs are not phenolic, their core phenyl structure warrants investigation into potential neuroprotective or other neurological effects.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound and its analogs, detailed protocols for standard in vitro assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as the concentration that inhibits 50% of cell growth (IC50).

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.

G cluster_0 Experimental Workflow: Biological Evaluation A Compound Procurement (this compound & Analogs) B Stock Solution Preparation A->B C Cytotoxicity Assays (e.g., MTT) B->C D Antimicrobial Assays (e.g., MIC) B->D E Data Analysis (IC50 / MIC Determination) C->E D->E F Comparative Analysis E->F G cluster_1 Hypothetical Signaling Pathway for Cytotoxicity Compound Phenylalkane Compound Membrane Cell Membrane Interaction Compound->Membrane Stress Induction of Oxidative Stress Membrane->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to the Regioselectivity of Reactions on 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regioselectivity of three key organic reactions—electrophilic aromatic substitution (nitration), free-radical halogenation, and benzylic oxidation—on the substrate 3-phenylhexane. Understanding the regioselectivity of these reactions is crucial for predicting reaction outcomes and designing synthetic routes in pharmaceutical and chemical research. This document presents a comparative analysis supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate this understanding.

Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The nitration of this compound introduces a nitro group (-NO₂) onto the phenyl ring. The alkyl group (a hexan-3-yl group in this case) is an activating group and directs incoming electrophiles to the ortho and para positions.[1][2]

The regioselectivity of nitration is governed by both electronic and steric factors. Electronically, the alkyl group donates electron density to the ring, stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack.[3] However, the bulky hexan-3-yl group sterically hinders the ortho positions, leading to a preference for the para product.

Comparative Performance Data
SubstrateOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)
Toluene59374
Ethylbenzene45496
Isopropylbenzene30628
This compound (Predicted)~20~75~5

Table 1: Comparison of Isomer Distribution in the Nitration of Various Alkylbenzenes. The data for toluene, ethylbenzene, and isopropylbenzene provides a clear trend of decreasing ortho substitution and increasing para substitution with increasing steric bulk of the alkyl group. The values for this compound are estimated based on this trend.

Experimental Protocol: Nitration of an Alkylbenzene

Objective: To synthesize a mononitrated alkylbenzene and analyze the isomeric product distribution.

Reagents:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution (aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion (NO₂⁺) electrophile.[1] Keep this mixture cold.

  • Reaction: To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane) at 0°C, slowly add the cold nitrating mixture dropwise. Maintain the temperature below 10°C throughout the addition.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended). Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analysis: The isomeric ratio of the nitrated products can be determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Pathway

nitration_pathway cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ H2O H₂O This compound This compound Arenium_Ion Arenium Ion (Carbocation Intermediate) This compound->Arenium_Ion + NO₂⁺ Products Ortho/Para Nitrated Products Arenium_Ion->Products - H⁺ free_radical_bromination cluster_initiation Initiation cluster_propagation Propagation Initiation Initiation Propagation Propagation Initiation->Propagation Br• radical formation Propagation->Propagation Chain reaction Termination Termination Propagation->Termination Radical consumption Br2 Br₂ Br_radical 2 Br• Br2->Br_radical Light/Heat This compound This compound Benzylic_Radical Benzylic Radical This compound->Benzylic_Radical + Br• HBr HBr 3-Bromo-3-phenylhexane 3-Bromo-3-phenylhexane Benzylic_Radical->3-Bromo-3-phenylhexane + Br₂ Br_radical_regen Br_radical_regen benzylic_reactivity This compound This compound Benzylic_Position Benzylic C-H Bond (at C3) This compound->Benzylic_Position Free_Radical_Halogenation Free-Radical Halogenation Benzylic_Position->Free_Radical_Halogenation Benzylic_Oxidation Benzylic Oxidation Benzylic_Position->Benzylic_Oxidation Resonance_Stabilization Resonance Stabilization of Intermediate Free_Radical_Halogenation->Resonance_Stabilization Benzylic_Oxidation->Resonance_Stabilization

References

Safety Operating Guide

Proper Disposal of 3-Phenylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 3-Phenylhexane, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on the properties of similar flammable organic compounds, this compound should be treated as a flammable and potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always consult the glove manufacturer's compatibility data.

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers during transfer to prevent static discharge.

  • Use non-sparking tools and explosion-proof equipment.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations. The following steps provide a general framework for its disposal as hazardous waste.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be chemically compatible with the substance and leak-proof.

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as oxidizers. Keep it segregated as a non-halogenated organic solvent.[1]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Include the approximate volume or weight of the waste.

  • Ensure the label is legible and securely attached to the container.[2][3]

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from heat and ignition sources.

  • Ensure secondary containment is used for liquid waste to prevent spills.[2]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]

  • Provide them with all necessary information about the waste, as indicated on the label.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]

Disposal of Empty Containers
  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.[2]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as non-hazardous solid waste, in accordance with institutional policies.[2]

Quantitative Data Summary

PropertyExpected Value/Information
Chemical Name This compound
Physical State Liquid
Flammability Expected to be a flammable liquid.[4][5]
Waste Category Non-halogenated organic solvent.[1]
Disposal Route Incineration at an approved hazardous waste disposal plant.[5][6]
Incompatible Wastes Strong oxidizing agents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_container_empty Is the original container empty? start->is_container_empty collect_waste Collect liquid waste in a designated, sealed, and labeled container. is_container_empty->collect_waste No rinse_container Triple rinse container with a suitable solvent. is_container_empty->rinse_container Yes segregate_waste Segregate as a non-halogenated organic solvent. collect_waste->segregate_waste collect_rinsate Collect the first rinse (or first three for highly toxic) as hazardous waste. rinse_container->collect_rinsate dispose_container Deface label and dispose of empty container as non-hazardous solid waste. collect_rinsate->dispose_container store_waste Store in a designated hazardous waste accumulation area with secondary containment. segregate_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of a this compound spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation to disperse vapors.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: If safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

References

Essential Safety and Logistics for Handling 3-Phenylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3-Phenylhexane, including operational and disposal plans, to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection TypeRequired PPESpecifications and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile), fire/flame resistant and impervious lab coat.Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[2]
Respiratory Protection Use in a well-ventilated area. A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced.Engineering controls like fume hoods should be the primary method of exposure control.[1][2]

Operational Plan: Handling and Emergency Procedures

Safe handling and preparedness for emergencies are critical components of laboratory safety when working with this compound.

Handling Procedures:

  • Preparation: Ensure adequate ventilation, such as a fume hood, is operational.[1] Have an eyewash station and safety shower readily accessible.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing: Handle in a well-ventilated place.[1] Avoid contact with skin and eyes.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[3]

Emergency First Aid:

  • In case of skin contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[4]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek medical attention.[5]

  • If inhaled: Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1]

  • If ingested: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled hazardous waste container.[6][7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the chemical name "this compound".[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][7]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of down the drain or in regular trash.[6]

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the provided safety information, all manipulations should be conducted in a well-ventilated fume hood while wearing the appropriate personal protective equipment.[1][7]

Visualizing Safety and Handling Procedures

To provide a clear, step-by-step visual guide for the safe handling and emergency response related to this compound, the following workflow has been created.

G Workflow for Safe Handling and Emergency Response for this compound cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures cluster_disposal Disposal Protocol prep Preparation: Ensure ventilation (fume hood). Check eyewash/shower. don_ppe Don Appropriate PPE: Goggles, gloves, lab coat. prep->don_ppe dispense Dispensing: Use non-sparking tools. Avoid skin/eye contact. don_ppe->dispense storage Storage: Tightly closed container. Cool, dry, well-ventilated area. dispense->storage exposure Exposure Event skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. exposure->eye_contact inhalation Inhalation: Move to fresh air. Provide oxygen if needed. exposure->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Call Poison Control. exposure->ingestion collect_waste Collect Waste: In a dedicated, labeled container. store_waste Store Waste: Sealed, in a designated area. collect_waste->store_waste dispose Dispose: Via EHS or licensed contractor. store_waste->dispose

Caption: Workflow for Safe Handling and Emergency Response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.